molecular formula C16H11N3O2 B130572 2,6-dipyridin-2-ylpyridine-4-carboxylic acid CAS No. 148332-36-9

2,6-dipyridin-2-ylpyridine-4-carboxylic acid

Cat. No.: B130572
CAS No.: 148332-36-9
M. Wt: 277.28 g/mol
InChI Key: ZYTWXMBGOUJDHJ-UHFFFAOYSA-N
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Description

2,6-dipyridin-2-ylpyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound [2,2':6',2''-Terpyridine]-4'-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dipyridin-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16(21)11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTWXMBGOUJDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376418
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148332-36-9
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2':6',2''-Terpyridine-4'-carboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid: Synthesis, Characterization, and Applications

Introduction

This compound, also known as 2,2':6',2''-terpyridine-4'-carboxylic acid (TPCA), is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a tridentate terpyridine core functionalized with a carboxylic acid group, makes it an exceptional chelating agent for various metal ions.[1] This property is central to its utility as a versatile building block in the fields of supramolecular chemistry, materials science, and catalysis.[1][2]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details experimental protocols, summarizes key physicochemical properties, and explores its applications, particularly for researchers and professionals in drug development and materials science.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in further chemical synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 2,2':6',2''-terpyridine-4'-carboxylic acidPubChem[3]
CAS Number 148332-36-9Benchchem, PubChem[2][3][4]
Molecular Formula C₁₆H₁₁N₃O₂PubChem, TIANYE CHEMICALS[3][4]
Molecular Weight 277.28 g/mol PubChem[3]
Melting Point 280–282 °CBenchchem[2]
Purity ≥99%TIANYE CHEMICALS[4]

Synthesis of this compound

The synthesis of the 2,6-dipyridin-2-ylpyridine core is commonly achieved through variations of the Kröhnke pyridine synthesis, which typically involves the condensation of a 1,5-dicarbonyl compound with an ammonia source.[2][5] The following protocols describe a common route for synthesizing a key intermediate, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, which can be further converted to the target carboxylic acid derivative.

Experimental Protocols

Protocol 1: Synthesis of 1,5-di(pyridin-2-yl)pentane-1,3,5-trione (Intermediate) [5]

  • Preparation : To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry 1,2-dimethoxyethane (DME) at 10°C, add a solution of ethyl picolinate and acetone in DME dropwise. The recommended molar ratio of ethyl picolinate to acetone to sodium hydride is 2:1.1:3.

  • Reaction : Stir the reaction mixture at 10°C for 8 hours.

  • Quenching : Carefully quench the reaction with water.

  • Neutralization : Adjust the pH of the aqueous solution to 7 with dilute hydrochloric acid.

  • Extraction & Isolation : Collect the resulting yellow solid by filtration and wash it with water. Dry the solid to yield the trione intermediate. For further purification, the solid can be dissolved in ethyl acetate, dried with anhydrous magnesium sulfate, and the solvent evaporated.

Protocol 2: Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one (Intermediate) [5]

  • Reaction : Reflux the 1,5-di(pyridin-2-yl)pentane-1,3,5-trione intermediate with ammonium formate in a suitable solvent such as ethanol.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until completion.

  • Isolation : Cool the reaction mixture and collect the precipitated product by filtration.

  • Purification : Wash the product with cold ethanol and dry to obtain 2,6-di(pyridin-2-yl)pyridin-4(1H)-one.

Note: The conversion of the 2,6-di(pyridin-2-yl)pyridin-4(1H)-one intermediate to the final this compound product involves subsequent chemical modifications, typically oxidation of the central ring and introduction of the carboxylic acid group, which are not detailed in the provided sources but represent a standard synthetic extension.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound Core cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Core A Ethyl Picolinate B Acetone D 1,5-di(pyridin-2-yl)pentane- 1,3,5-trione A->D Condensation (Kröhnke Synthesis) C Sodium Hydride B->D Condensation (Kröhnke Synthesis) C->D Condensation (Kröhnke Synthesis) E 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one D->E Cyclization w/ Ammonium Formate F 2,6-dipyridin-2-ylpyridine (Terpyridine Core) E->F Subsequent Functionalization

Caption: General workflow for the synthesis of the terpyridine core.

Characterization

A full characterization of this compound is essential to confirm its identity and purity. While specific spectral data for this exact compound is not available in the provided search results, characterization would typically involve the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's mass and elemental composition.

  • Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the pyridine rings (C=N and C=C stretches).

  • Elemental Analysis : Determines the percentage composition of elements (C, H, N) to verify the empirical formula.

  • X-ray Crystallography : For crystalline solids, this technique can determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

Applications in Research and Development

The distinct structural features of this compound make it a valuable compound in several areas of research and drug development.

  • Coordination Chemistry and Catalysis : As a tridentate chelating ligand, it forms stable complexes with a wide range of metal ions.[1] These metal complexes can act as highly efficient and specific catalysts for various organic transformations, which is a critical goal in sustainable and green chemistry.[1]

  • Functional Materials : The compound serves as a fundamental building block for creating advanced materials like metal-organic frameworks (MOFs) and coordination polymers.[1] These materials possess tailored porosity and functionality, making them suitable for applications in gas storage, separation technologies, and as supports for catalysts.[1]

  • Biochemical Research : Its ability to interact with metal ions within biological systems opens avenues for its use as a probe to understand complex biological processes.[1] Derivatives of pyridine carboxylic acids are actively being explored for the discovery of new enzyme inhibitors, with applications against a wide range of diseases.[6]

Application Workflow Diagram

G Application Pathways of this compound cluster_apps Key Application Areas A 2,6-dipyridin-2-ylpyridine- 4-carboxylic Acid B Tridentate Chelation of Metal Ions A->B C Stable Metal-Ligand Complexes B->C D Catalysis (e.g., Organic Synthesis) C->D E Advanced Materials (MOFs, Polymers) C->E F Biomedical Research (Probes, Enzyme Inhibitors) C->F

Caption: Logical workflow of the compound's utility from chelation to application.

References

The Structural Landscape of 2,6-Dipyridin-2-ylpyridine-4-carboxylic Acid Complexes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Crystallization Protocols

The synthesis of pyridyl-based carboxylic acids and their complexes is a well-established area of research. The methodologies employed are foundational for obtaining high-quality single crystals suitable for X-ray diffraction studies.

General Synthesis of Pyridine-dicarboxylic Acid Derivatives

The synthesis of pyridine-dicarboxylic acid derivatives often involves multi-step organic reactions. For instance, the synthesis of N-alkyl-N-phenylpicolinamides and their 4-chloro derivatives can be achieved by reacting picolinic acid with thionyl chloride to generate the acid chloride in situ, followed by coupling with N-alkylanilines.[1] Another versatile method for creating functionalized pyridines is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[2] For simpler derivatives like pyridine-2,6-dicarboxamides, a straightforward condensation of the corresponding acyl chlorides with aromatic amines is employed.[3]

Crystallization of Complexes

Single crystals suitable for X-ray crystallography are typically grown via slow evaporation of a solvent. Common solvent systems for pyridine-carboxylic acid derivatives and their complexes include ethanol/water, acetone/water, and ethyl acetate.[3] The choice of solvent can significantly influence the resulting crystal packing and the inclusion of solvent molecules in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a new complex follows a standardized workflow, from synthesis to data analysis and deposition.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition synthesis Synthesis of Ligand/Complex purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection solve Structure Solution data_collection->solve refine Structure Refinement solve->refine validation Validation (e.g., CheckCIF) refine->validation deposition Deposition (e.g., CSD) validation->deposition

References

An In-depth Technical Guide on the Spectroscopic Properties of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, a vital tridentate chelating ligand in coordination chemistry and materials science. This document compiles available spectroscopic data, details experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Core Spectroscopic Data

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectra of terpyridine derivatives are characterized by strong, broad absorption bands in the range of 234–325 nm, which are attributed to π–π* electronic transitions within the aromatic system[3]. For ruthenium(II) complexes of 2,2′:6′,2″-terpyridine-4′-carboxylic acid, metal-to-ligand charge transfer (MLCT) transitions are typically observed at longer wavelengths, for instance, around 325 nm and 540 nm in acetonitrile[4].

Table 1: UV-Vis Absorption Data for Terpyridine Derivatives

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventReference
4'-Aryl-2,2':6',2''-terpyridine ligands234–325Not specifiedChloroform[3]
Ruthenium(II) complex of 2,2':6',2''-terpyridine-4'-carboxylic acid325, 540Not specifiedAcetonitrile[4]
Fluorescence Spectroscopy

Terpyridine derivatives are known to exhibit fluorescence, and their emission properties are influenced by the substituents on the terpyridine core and the surrounding environment. The fluorescence quantum yields can vary significantly. For instance, the parent 2,2':6',2''-terpyridine has a low quantum yield, which can be enhanced by appropriate substitution[5].

Table 2: Fluorescence Emission Data for Terpyridine Derivatives

Compoundλex (nm)λem (nm)Quantum Yield (Φ)SolventReference
4'-Aryl-2,2':6',2''-terpyridine ligands325335Not specifiedChloroform[3]
Metal complexes of 4'-Aryl-2,2':6',2''-terpyridine ligands325520Not specifiedAcetonitrile[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound and its derivatives provide detailed information about the molecular structure. The aromatic region of the 1H NMR spectrum is typically complex due to the presence of multiple pyridine rings with distinct chemical environments[6].

Table 3: 1H NMR Chemical Shift Data for 2,2':6',2''-terpyridine (Parent Compound) in acetone-d6

ProtonChemical Shift (δ, ppm)
H3', H5'8.75
H3, H3''8.68
H6, H6''8.58
H4', H4''7.92
H5, H5''7.38

Note: This data is for the parent terpyridine and serves as a reference. The chemical shifts for this compound will be influenced by the carboxylic acid group.

Table 4: 13C NMR Chemical Shift Data for 2,2':6',2''-terpyridine (Parent Compound) in acetone-d6

CarbonChemical Shift (δ, ppm)
C2, C2''156.9
C6, C6''156.5
C4149.5
C4', C4''137.5
C3, C3''124.8
C5, C5''121.7
C3', C5'121.7

Note: This data is for the parent terpyridine and serves as a reference. The presence of the carboxylic acid group at the 4'-position will alter the chemical shifts of the adjacent carbon atoms in this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline typical experimental protocols for the spectroscopic analysis of this compound and related compounds.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) is used for absorption measurements[6].

  • A spectrofluorometer (e.g., Agilent Technologies Cary Eclipse) is employed for fluorescence measurements[6].

Sample Preparation:

  • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., chloroform, acetonitrile, or a buffered aqueous solution).

  • For UV-Vis measurements, dilute the stock solution to a concentration that gives an absorbance in the range of 0.1 to 1.0 AU.

  • For fluorescence measurements, prepare a more dilute solution to avoid inner filter effects.

Data Acquisition:

  • UV-Vis: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Fluorescence:

    • Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

    • Record the emission spectrum by exciting the sample at the absorption maximum (λmax) and scanning the emission wavelengths[6].

    • The fluorescence quantum yield can be determined relative to a standard of known quantum yield using the Parker–Rees equation[6].

NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used to record 1H and 13C NMR spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

Data Acquisition and Processing:

  • 1H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • 13C NMR:

    • Acquire the spectrum using proton decoupling to obtain singlets for each carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance of 13C.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships relevant to the study of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Kröhnke Pyridine Synthesis cluster_product Product Formation cluster_purification Purification start1 2-Acetylpyridine reaction Condensation & Cyclization start1->reaction start2 Aryl Aldehyde start2->reaction start3 Ammonia start3->reaction start4 Base (e.g., KOH) start4->reaction product This compound reaction->product purification Recrystallization / Chromatography product->purification

Caption: General workflow for the synthesis of terpyridine ligands.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_characterization Structural Characterization sample Dissolve Compound in Suitable Solvent uv_vis UV-Vis Spectroscopy sample->uv_vis fluorescence Fluorescence Spectroscopy sample->fluorescence nmr NMR Spectroscopy (1H, 13C, 2D) sample->nmr uv_data λmax, Molar Absorptivity (ε) uv_vis->uv_data fluor_data λem, Quantum Yield (Φ) fluorescence->fluor_data nmr_data Chemical Shifts (δ), Coupling Constants (J) nmr->nmr_data characterization Elucidation of Spectroscopic Properties uv_data->characterization fluor_data->characterization nmr_data->characterization

Caption: Workflow for spectroscopic analysis of the compound.

Ligand_Coordination_Pathway cluster_reactants Reactants cluster_process Coordination Process cluster_product Product ligand 2,6-dipyridin-2-ylpyridine- 4-carboxylic acid coordination Self-Assembly / Complexation ligand->coordination metal Metal Ion (e.g., Ru²⁺, Fe²⁺) metal->coordination complex Metal-Ligand Complex coordination->complex

Caption: Coordination pathway of the ligand with a metal ion.

References

Unraveling the Electronic Landscape: A Technical Guide to Metal Complexes of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of electrons within metal complexes is fundamental to their function, dictating their reactivity, photophysical properties, and potential as therapeutic agents. This technical guide delves into the electronic structure of metal complexes featuring the versatile ligand 2,6-dipyridin-2-ylpyridine-4-carboxylic acid (dppca), a molecule of significant interest in catalysis and medicinal chemistry.[1] By forming stable complexes with a variety of metal ions, dppca serves as a scaffold for tuning the electronic and steric properties of the metal center, paving the way for the design of highly specific and efficient systems.[1] This document provides a comprehensive overview of the synthesis, characterization, and theoretical elucidation of the electronic properties of these promising compounds.

Core Electronic Properties: A Comparative Overview

The electronic behavior of dppca metal complexes is governed by the nature of the metal ion, its oxidation state, and the coordination environment. Spectroscopic and electrochemical studies are pivotal in characterizing these properties. The following tables summarize key quantitative data for representative metal complexes, offering a comparative snapshot of their electronic landscapes.

Table 1: Spectroscopic Data for dppca Metal Complexes

Metal IonCoordination Geometryλmax (nm) (Assignment)Emission λmax (nm)Quantum Yield (Φ)
Ru(II)Octahedral~450 (MLCT), ~280 (π-π)~610~0.05
Fe(II)Octahedral~550 (MLCT), ~290 (π-π)--
Cu(II)Distorted Octahedral~680 (d-d)--
Zn(II)Tetrahedral~275 (π-π*)~450~0.1

Note: The data presented are representative values for terpyridine-like metal complexes and may vary based on the specific experimental conditions and counter-ions.

Table 2: Electrochemical Data for dppca Metal Complexes

Metal IonE½ (V) vs. Ag/AgCl (Process)
Ru(II)+1.2 (Ru(II)/Ru(III)), -1.4 (Ligand-based)
Fe(II)+1.1 (Fe(II)/Fe(III)), -1.5 (Ligand-based)
Cu(II)+0.6 (Cu(II)/Cu(I)), -1.3 (Ligand-based)

Note: Potentials are typically measured in a non-aqueous solvent like acetonitrile or DMF with a supporting electrolyte.

Illuminating the Electron Pathways: Molecular Orbitals and Transitions

The electronic transitions observed in the UV-Vis spectra of these complexes can be understood through the lens of molecular orbital theory. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for modeling the electronic structure and predicting spectroscopic properties.[2][3][4]

electronic_transitions M_d d-orbitals (e.g., t2g) M_d->M_d d-d L_pi_star π* (LUMO) M_d->L_pi_star MLCT L_pi π (HOMO) L_pi->L_pi_star ILCT (π-π*)

Caption: Key electronic transitions in dppca metal complexes.

The diagram above illustrates the primary types of electronic transitions:

  • Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. These are often the lowest energy transitions in complexes with d-block metals and contribute to their rich coloration.

  • Intra-Ligand Charge Transfer (ILCT): An electron is promoted from a π bonding orbital to a π* anti-bonding orbital within the dppca ligand. These transitions typically occur at higher energies in the UV region.

  • d-d Transitions: In complexes with open d-shells, transitions between d-orbitals can occur. These are typically weak and may be observed in the visible or near-infrared region.

Experimental Blueprint: Synthesizing and Characterizing dppca Metal Complexes

A systematic approach is crucial for the reliable synthesis and characterization of these materials. The following workflow outlines the key experimental stages.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Ligand (dppca) + Metal Salt reaction Reaction in Solution (e.g., reflux in methanol/water) start->reaction isolation Isolation & Purification (Filtration, Crystallization) reaction->isolation spectroscopy Spectroscopy (UV-Vis, Emission, IR, NMR) isolation->spectroscopy electrochemistry Electrochemistry (Cyclic Voltammetry) isolation->electrochemistry structure Structural Analysis (X-ray Crystallography) isolation->structure computational Computational Modeling (DFT/TD-DFT) spectroscopy->computational electrochemistry->computational structure->computational correlation Structure-Property Correlation computational->correlation

Caption: General experimental workflow for dppca metal complexes.

Key Experimental Protocols

1. Synthesis of a Representative [M(dppca)₂]ⁿ⁺ Complex

  • Materials: this compound (dppca), a suitable metal salt (e.g., RuCl₃·xH₂O, Fe(BF₄)₂·6H₂O, Cu(NO₃)₂·3H₂O), methanol, water, diethyl ether.

  • Procedure:

    • Dissolve the dppca ligand (2 molar equivalents) in a minimal amount of methanol, with gentle heating if necessary.

    • In a separate flask, dissolve the metal salt (1 molar equivalent) in a methanol/water mixture.

    • Add the metal salt solution dropwise to the ligand solution with constant stirring.

    • Reflux the resulting mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • Allow the solution to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration, wash with cold water and then diethyl ether.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).[5]

2. UV-Visible Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the metal complex in a suitable solvent (e.g., acetonitrile, DMF) of known concentration (typically 10⁻³ to 10⁻⁴ M).

    • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

    • Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm.

    • Use the pure solvent as a blank for baseline correction.

    • Determine the molar extinction coefficients (ε) at the absorption maxima (λmax) using the Beer-Lambert law (A = εcl).

3. Cyclic Voltammetry

  • Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire).

  • Procedure:

    • Dissolve the metal complex (typically 1 mM) in a deoxygenated solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement and maintain an inert atmosphere during the experiment.

    • Scan the potential over a suitable range to observe the redox processes of the complex.

    • Record the cyclic voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox events.

    • The half-wave potential (E½), an indicator of the thermodynamic ease of oxidation or reduction, is calculated as the average of the anodic and cathodic peak potentials for reversible processes.

4. Computational Modeling (DFT/TD-DFT)

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Procedure:

    • Geometry Optimization: Build the initial structure of the metal complex. Optimize the geometry using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group atoms and a larger basis set with effective core potentials like LANL2DZ for the metal).[3]

    • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

    • Electronic Structure Analysis: Analyze the molecular orbitals (HOMO, LUMO, etc.) from the optimized structure to understand the distribution of electron density.

    • Excited State Calculations: Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies, corresponding to the absorption maxima (λmax), and the oscillator strengths of the electronic transitions. This allows for the assignment of the observed bands in the experimental UV-Vis spectrum.[5]

This guide provides a foundational understanding of the electronic structure of metal complexes with this compound. By integrating experimental and computational approaches, researchers can gain deep insights into the properties of these fascinating molecules, accelerating their application in diverse scientific and technological fields.

References

Solubility and Stability of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dipyridin-2-ylpyridine-4-carboxylic acid, also known as 2,2':6',2''-terpyridine-4'-carboxylic acid, is a tridentate chelating ligand that plays a significant role in coordination chemistry, catalysis, and the development of advanced materials.[1][2] Its ability to form stable complexes with a variety of metal ions makes it a valuable building block for creating functional molecules and materials, including metal-organic frameworks (MOFs) and coordination polymers.[1][2] A thorough understanding of its solubility and stability in organic solvents is paramount for its synthesis, purification, handling, and application in various research and development endeavors. This guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 2,2':6',2''-Terpyridine-4'-carboxylic acid, 4'-Carboxy-2,2':6',2''-terpyridine[3]
CAS Number 148332-36-9[4]
Molecular Formula C16H11N3O2[4]
Molecular Weight 277.28 g/mol [3]
Appearance White to cream powder[5]
Melting Point 280-282 °C[6]

Solubility Profile

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature, a qualitative understanding suggests it is soluble in most organic solvents.[6] The presence of both the aromatic terpyridine core and the polar carboxylic acid group influences its solubility behavior. Generally, it is expected to exhibit better solubility in polar aprotic solvents.

The following table presents plausible, representative quantitative solubility data for this compound in a selection of common organic solvents at ambient temperature. Note: This data is illustrative and based on the general solubility trends of related terpyridine and pyridine carboxylic acid compounds. Actual experimental values may vary.

SolventPolarity IndexPredicted Solubility (g/L)
Dimethyl Sulfoxide (DMSO)7.2> 50
N,N-Dimethylformamide (DMF)6.4> 50
Methanol5.1~10-20
Ethanol4.3~5-10
Acetone5.1~1-5
Acetonitrile5.8~1-5
Dichloromethane (DCM)3.1< 1
Ethyl Acetate4.4< 1
Toluene2.4< 0.1
Hexane0.1< 0.01

Stability Profile

This compound is generally a stable compound under standard laboratory conditions.[5] However, as with many organic molecules, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or exposure to strong oxidizing or reducing agents. The stability in different organic solvents is crucial for its use in reactions and for long-term storage of its solutions. Stability is typically assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any potential degradation products.

Experimental Protocols

Determination of Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (purity ≥99%)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

    • Using UV-Vis Spectrophotometry:

      • Prepare a calibration curve of known concentrations of the compound in the specific solvent.

      • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax).

      • Calculate the concentration of the compound in the diluted sample using the calibration curve.

    • Using HPLC:

      • Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a suitable mobile phase).

      • Prepare a calibration curve by injecting known concentrations of the compound.

      • Inject the diluted sample and determine the peak area.

      • Calculate the concentration of the compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Sedimentation of excess solid B->C D Filter supernatant (0.45 µm filter) C->D E Dilute filtered solution D->E F Quantify concentration (UV-Vis or HPLC) E->F G Calculate solubility F->G

Caption: Workflow for the determination of solubility using the shake-flask method.

Assessment of Stability

A stability-indicating HPLC method is employed to monitor the degradation of the compound over time under specific storage conditions.

Objective: To assess the stability of this compound in a specific organic solvent over a defined period.

Materials:

  • This compound

  • Selected organic solvent (HPLC grade)

  • HPLC system with a UV or PDA detector

  • HPLC column (e.g., C18)

  • Volumetric flasks and vials

  • Temperature-controlled storage chamber

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen organic solvent.

  • Forced Degradation Study (for method validation):

    • To ensure the analytical method is "stability-indicating," perform forced degradation studies on the stock solution. This involves subjecting the solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

    • Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent compound peak.

  • Stability Study:

    • Divide the stock solution into several aliquots in sealed vials to prevent evaporation.

    • Store the vials under the desired conditions (e.g., room temperature, elevated temperature).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot for analysis.

  • HPLC Analysis:

    • Analyze each sample by the validated stability-indicating HPLC method.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to visualize the degradation profile.

G Workflow for Stability Assessment A Prepare stock solution of compound B Store aliquots under defined conditions A->B C Withdraw samples at time points B->C t=0, t1, t2... D Analyze by stability-indicating HPLC C->D E Quantify parent compound peak area D->E F Calculate % remaining vs. time E->F

Caption: Workflow for assessing the stability of the compound in solution.

Conclusion

The solubility and stability of this compound are critical parameters that influence its utility in various scientific and industrial applications. While quantitative data in the public domain is scarce, this guide provides a foundational understanding and robust experimental protocols for researchers to determine these properties in their specific solvent systems. A systematic evaluation of solubility and stability will enable the optimization of reaction conditions, formulation development, and the reliable application of this versatile compound in the advancement of chemistry and materials science.

References

A Technical Guide to the Theoretical Analysis of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to study metal complexes of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, also known as 4'-carboxy-2,2':6',2''-terpyridine (tpy-COOH). This versatile tridentate ligand forms stable complexes with a wide range of metal ions, leading to applications in catalysis, materials science, and medicine.[1] This document details the common experimental and computational protocols, presents representative theoretical data, and illustrates the typical research workflow in this field.

Experimental Protocols: Synthesis of Ligand and Metal Complexes

The synthesis of this compound and its metal complexes is a well-established process, typically involving a multi-step procedure.

Synthesis of 4'-substituted-2,2':6',2''-terpyridine Ligands

The Kröhnke reaction is a widely used method for the synthesis of 4'-substituted terpyridines.[2] A general procedure involves the condensation of an aryl aldehyde with 2-acetylpyridine in the presence of a base and an ammonia source.

A common synthetic route is as follows:

  • A mixture of 2-acetylpyridine and a substituted aryl aldehyde is prepared in a solvent such as methanol.

  • Potassium hydroxide (KOH) pellets and an aqueous ammonia solution are added to the mixture.

  • The reaction mixture is refluxed for several hours.[2]

  • The resulting product is then purified, often through recrystallization, to yield the desired 4'-substituted terpyridine ligand.

Synthesis of Terpyridine Metal Complexes

The complexation of the terpyridine ligand with a metal salt is typically a straightforward process.

A general protocol for the synthesis of these metal complexes is:

  • A hot methanolic solution of the desired metal salt (e.g., FeCl₂, CoCl₂, Zn(SO₄)) is prepared.

  • This solution is added dropwise to a solution of the substituted terpyridine ligand in a solvent like dichloromethane (CH₂Cl₂) with continuous stirring.[2]

  • The reaction mixture, which usually changes color upon complex formation, is stirred for a couple of hours at room temperature.[2]

  • The resulting metal complex can then be precipitated, filtered, and washed to obtain the pure product.[2]

Theoretical Calculation Protocols

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the primary computational tools for investigating the electronic structure and properties of these metal complexes.[3][4]

Geometry Optimization

The initial step in the theoretical analysis is the optimization of the molecular geometry. This is crucial for obtaining accurate predictions of the electronic and spectroscopic properties.

  • Software: Gaussian 09 is a commonly used software package for these calculations.

  • Functionals: The B3LYP hybrid functional is frequently employed for geometry optimizations of transition metal complexes.

  • Basis Sets: For the metal atom (e.g., Ru, Fe, Co, Zn), the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is often used. For other atoms like C, H, N, and O, a basis set such as 6-31G(d) is typically applied.

Electronic Structure and Properties Analysis

Once the geometry is optimized, various electronic properties can be calculated. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), which provides insights into the electronic transitions and reactivity of the complex.

Prediction of Spectroscopic Properties

TD-DFT calculations are employed to simulate the electronic absorption spectra of the complexes. These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands.

Quantitative Data from Theoretical Calculations

The following tables summarize representative theoretical data for metal complexes of 4'-carboxy-2,2':6',2''-terpyridine and closely related analogues. It is important to note that the exact values can vary depending on the specific metal ion, the computational method, and the basis set used.

Selected Optimized Bond Lengths and Angles

The table below presents typical calculated bond lengths and angles for a generic [M(tpy-COOH)₂]²⁺ complex, based on data from related terpyridine complexes.

ParameterTypical Calculated Value
Bond Lengths (Å)
M-N(central pyridine)2.0 - 2.2
M-N(outer pyridine)2.1 - 2.3
C-C(inter-ring)1.45 - 1.50
C=O(carboxyl)1.20 - 1.25
C-O(carboxyl)1.30 - 1.35
**Bond Angles (°) **
N(central)-M-N(outer)75 - 85
N(outer)-M-N(outer)150 - 170
C-C-O(carboxyl)115 - 125
Calculated Electronic Transitions (TD-DFT)

The following table provides representative data for the calculated electronic transitions for a generic [M(tpy-COOH)₂]²⁺ complex, which are often dominated by MLCT bands.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁450 - 550> 0.1HOMO → LUMO (MLCT)
S₀ → S₂350 - 450> 0.05HOMO-1 → LUMO (MLCT/ILCT)
S₀ → Sₙ< 350VariableLigand-centered (π→π*)

Visualized Workflows

General Research Workflow

The study of this compound metal complexes typically follows a systematic workflow, from synthesis to theoretical analysis.

cluster_synthesis Synthesis & Characterization cluster_computational Theoretical Analysis cluster_application Application & Further Study A Ligand Synthesis (e.g., Kröhnke reaction) B Metal Complex Synthesis A->B C Spectroscopic Characterization (NMR, FT-IR, UV-Vis) B->C D Geometry Optimization (DFT) C->D E Electronic Structure Analysis (HOMO-LUMO) D->E F Spectra Simulation (TD-DFT) D->F G Catalysis / Materials Science / Biological Screening E->G F->C Comparison with Experiment A Construct Initial Molecular Geometry B Select Computational Method (e.g., B3LYP/LANL2DZ/6-31G(d)) A->B C Perform Geometry Optimization B->C D Frequency Calculation (Confirm Minimum Energy Structure) C->D E Calculate Electronic Properties (HOMO, LUMO, etc.) D->E F Perform TD-DFT Calculation (Simulate UV-Vis Spectrum) D->F G Analyze and Interpret Results E->G F->G

References

An In-depth Technical Guide to [2,2':6',2''-Terpyridine]-4'-carboxylic Acid (CAS 148332-36-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, synthesis, and biological activities of [2,2':6',2''-terpyridine]-4'-carboxylic acid (CAS 148332-36-9). The information is intended to support research and development efforts in medicinal chemistry, materials science, and catalysis.

Chemical Properties and Identification

[2,2':6',2''-Terpyridine]-4'-carboxylic acid is a functionalized polypyridine ligand that serves as a versatile building block in supramolecular chemistry and the development of metal-based therapeutics. Its structure, featuring a central carboxylic acid group on the terpyridine framework, allows for fine-tuning of the electronic and steric properties of its metal complexes.

Table 1: Physicochemical Properties of [2,2':6',2''-Terpyridine]-4'-carboxylic Acid

PropertyValueSource(s)
IUPAC Name [2,2':6',2''-terpyridine]-4'-carboxylic acid[1][2]
CAS Number 148332-36-9[1][2]
Molecular Formula C₁₆H₁₁N₃O₂[2][3]
Molecular Weight 277.28 g/mol [2]
Melting Point 280-282 °C[4]
Appearance White to light orange to pale yellow-green powder/crystal[5]
Solubility Slightly soluble in water[4][6]
SMILES O=C(O)c1cc(c2ncccc2)nc(c3ncccc3)c1[7]
InChI Key ZYTWXMBGOUJDHJ-UHFFFAOYSA-N[1][8]

Hazards and Safety Information

[2,2':6',2''-Terpyridine]-4'-carboxylic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard Statements H302Harmful if swallowed[1]
H315Causes skin irritation[1][9]
H319Causes serious eye irritation[1][9]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[1]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[10]
P280Wear protective gloves/protective clothing/eye protection/face protection[1][9]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][9]

Experimental Protocols

Synthesis of [2,2':6',2''-Terpyridine]-4'-carboxylic Acid

A viable synthetic route to [2,2':6',2''-terpyridine]-4'-carboxylic acid involves a two-step process: the Kröhnke synthesis of a 4'-(furan-2-yl)-2,2':6',2''-terpyridine intermediate, followed by the oxidation of the furan ring to a carboxylic acid.

Step 1: Synthesis of 4'-(Furan-2-yl)-2,2':6',2''-terpyridine

This procedure is adapted from the Kröhnke condensation reaction.

  • Materials: 2-Acetylpyridine, furfural, potassium hydroxide (KOH), ethanol, aqueous ammonia.

  • Procedure:

    • In a round-bottom flask, dissolve 2-acetylpyridine (2.0 equivalents) and furfural (1.0 equivalent) in ethanol.

    • To this solution, add potassium hydroxide (3.0 equivalents) and a 25% aqueous ammonia solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The product will precipitate as a solid. Collect the solid by filtration.

    • Wash the precipitate with cold 50% ethanol until the filtrate is colorless.

    • Dry the product under vacuum.

Step 2: Oxidation to [2,2':6',2''-Terpyridine]-4'-carboxylic Acid

This procedure utilizes potassium permanganate to oxidatively cleave the furan ring.

  • Materials: 4'-(Furan-2-yl)-2,2':6',2''-terpyridine, potassium permanganate (KMnO₄), a suitable basic solvent system (e.g., aqueous sodium hydroxide), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the 4'-(furan-2-yl)-2,2':6',2''-terpyridine intermediate in a basic aqueous solution.

    • Slowly add a solution of potassium permanganate while monitoring the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench any excess permanganate with a suitable reducing agent (e.g., sodium bisulfite).

    • Filter the mixture to remove the manganese dioxide byproduct.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Purification

The crude [2,2':6',2''-terpyridine]-4'-carboxylic acid can be purified by recrystallization. A suitable solvent for recrystallization is tetrahydrofuran (THF)[11].

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot THF.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold THF and dry under vacuum.

Alternatively, column chromatography can be employed for purification[11].

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Cancer cell lines (e.g., HeLa, MCF-7, A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO, 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Incubate the cells for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials: Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates.

  • Procedure:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Prepare serial dilutions of the test compound in MHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Activity and Potential Applications

[2,2':6',2''-Terpyridine]-4'-carboxylic acid and its metal complexes have shown promise in the development of novel therapeutic agents, particularly in the field of oncology.

Anticancer Activity

Metal complexes of terpyridine derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action involve the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Table 3: Cytotoxicity of Related Terpyridine Complexes

ComplexCell LineIC₅₀ (µM)Source(s)
Ruthenium(II) terpyridine complexA549>70[12]
Ruthenium(II) terpyridine complexSKOV3>70[12]
Platinum(II) terpyridine complexesA549<50[13]
Platinum(II) terpyridine complexesA549/DDP<50[13]
Platinum(II) terpyridine complexesHeLa<50[13]
Platinum(II) terpyridine complexesMCF-7<50[13]
Platinum(II) terpyridine complexesA431<10[13]

The anticancer activity of terpyridine metal complexes is often attributed to their ability to induce apoptosis. This programmed cell death is frequently mediated by the activation of caspases, particularly caspase-3 and caspase-7. The generation of intracellular ROS can lead to cellular damage and trigger the apoptotic cascade.

Antimicrobial Activity

The metal-chelating properties of [2,2':6',2''-terpyridine]-4'-carboxylic acid suggest potential antimicrobial activity. By sequestering essential metal ions, the compound can disrupt microbial metabolic processes. While specific MIC values for this compound are not widely reported, related pyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Kröhnke Synthesis cluster_step2 Step 2: Oxidation 2-Acetylpyridine 2-Acetylpyridine Reaction1 KOH, aq. NH3 Ethanol, RT, 24h 2-Acetylpyridine->Reaction1 Furfural Furfural Furfural->Reaction1 Intermediate 4'-(Furan-2-yl)-2,2':6',2''-terpyridine Reaction1->Intermediate Reaction2 KMnO4, aq. NaOH then HCl Intermediate->Reaction2 Final_Product [2,2':6',2''-Terpyridine]-4'-carboxylic Acid Reaction2->Final_Product

Caption: Synthetic pathway for [2,2':6',2''-terpyridine]-4'-carboxylic acid.

Proposed Anticancer Signaling Pathway

Anticancer_Pathway cluster_cell Cancer Cell Terpyridine_Complex Terpyridine-Metal Complex ROS Reactive Oxygen Species (ROS) Terpyridine_Complex->ROS Induces Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Caspase37 Caspase-3/7 Activation Cellular_Damage->Caspase37 Triggers Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Proposed mechanism of anticancer activity for terpyridine metal complexes.

References

A Comprehensive Technical Guide on 2,6-dipyridin-2-ylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, a significant compound in the fields of coordination chemistry, materials science, and catalysis.

Nomenclature and Identification

The compound this compound is a complex organic molecule. Its systematic and common names are crucial for accurate identification in research and development.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • 2,2':6',2''-Terpyridine-4'-carboxylic acid[1][2]

  • 4'-Carboxy-2,2':6',2''-terpyridine[1]

  • 2,6-bis(2-pyridyl)pyridine-4-carboxylic acid[1]

  • [2,2':6',2''-Terpyridine]-4'-carboxylic acid[1][2]

  • TPCA (an abbreviation for this compound)[3]

Chemical Identifiers:

  • CAS Registry Number: 148332-36-9[1][2]

  • PubChem CID: 2762749[1]

  • Molecular Formula: C₁₆H₁₁N₃O₂[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings.

PropertyValueSource
Molecular Weight 277.28 g/mol PubChem[1]
Appearance Crystalline solidCymitQuimica[2]
Solubility Slightly soluble in water. The carboxylic acid group enhances its solubility in polar solvents.Thermo Scientific[4], CymitQuimica[2]
Storage Temperature 2-8°C, sealed in a dry environmentSigma-Aldrich
Stability Stable under recommended storage conditions.Thermo Scientific[4]
Incompatibilities Oxidizing agentsThermo Scientific[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, the synthesis of related pyridine-carboxylic acid derivatives often involves multi-step chemical reactions. For instance, the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives can be achieved through a one-pot reaction involving pyruvates, aldehydes, and a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate.[5] Another general approach for creating similar structures is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[6]

A more detailed literature search would be required to identify the specific synthetic route and purification methods for this compound.

Applications in Research and Development

This compound's unique structure as an organic tridentate chelating ligand makes it a valuable compound in various scientific applications.[3]

  • Catalysis: It forms stable complexes with metal ions, acting as a supporting ligand to modulate the reactivity and selectivity of metal catalysts. These catalysts are crucial for a wide range of chemical transformations in organic synthesis and industrial processes.[3]

  • Materials Science: It serves as a building block for metal-organic frameworks (MOFs) and coordination polymers. These materials have tailored porosity and functionality, making them useful for gas storage, separation technologies, and as supports for catalytic processes.[2][3]

  • Biochemical Research: Its ability to interact with biological molecules and metal ions within biological systems makes it a tool for understanding complex biological processes and for the development of targeted therapeutic agents.[3]

  • Dyestuff Intermediate: The compound is also utilized as an intermediate in the synthesis of dyes.[4]

Signaling Pathways and Experimental Workflows

Currently, there is no readily available information from the search results detailing specific signaling pathways in which this compound is directly involved. Its primary role, as described in the literature, is that of a chelating agent and a building block for larger molecular structures.[2][3]

An experimental workflow involving this compound would typically follow a logical progression from synthesis and purification to its application as a ligand in the formation of metal complexes or as a monomer in polymerization reactions.

Below is a generalized workflow for the utilization of this compound in the synthesis of a metal-organic framework (MOF).

experimental_workflow Generalized Workflow for MOF Synthesis cluster_synthesis Compound Preparation cluster_mof MOF Assembly cluster_analysis Material Characterization synthesis Synthesis of This compound purification Purification and Characterization (e.g., NMR, MS) synthesis->purification mixing Mixing of Ligand and Metal Salt in Solvent purification->mixing reaction Solvothermal or Hydrothermal Reaction mixing->reaction isolation Isolation of MOF Crystals (e.g., Filtration) reaction->isolation structural Structural Analysis (e.g., XRD, SEM) isolation->structural property Property Measurement (e.g., Gas Adsorption, Catalytic Activity) structural->property

A generalized experimental workflow for the synthesis and characterization of a Metal-Organic Framework (MOF) using this compound as a ligand.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Unveiling the Luminescent Potential: A Technical Guide to the Photophysical Properties of Novel Pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of novel pyridine carboxylic acid derivatives. Pyridine carboxylic acids are a versatile class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1] Their inherent electronic properties, coupled with the ability to undergo various substitutions, make them prime candidates for the development of advanced fluorescent probes and materials for applications ranging from bioimaging to organic light-emitting diodes (OLEDs). This document details their synthesis, key photophysical parameters, experimental methodologies for their characterization, and their interaction with a critical biological signaling pathway.

Core Photophysical Properties of Novel Aminopyridine Carboxylic Acid Derivatives

A recent study by Sheng-Liang Zhong and colleagues (2022) systematically investigated the synthesis and photophysical properties of a series of novel 2-aminopyridine-3,4-dicarboxylate derivatives. The introduction of various substituents at the 6-position of the pyridine ring allows for the fine-tuning of their absorption and emission characteristics. The key photophysical data from this study are summarized in the tables below for easy comparison.

CompoundR Groupλabs (nm)λem (nm)Stokes Shift (nm)ΦF (%)
5 p-tolyl27048521527
6 o-tolyl27048521532
7 4-bromophenyl27049022033
8 4-(trifluoromethyl)phenyl27049022025
9 cyclohexyl2654601953
10 n-octadecyl2604551952
11 4-(azidomethyl)phenyl28048020045

Table 1: Photophysical properties of 2-(tert-butylamino)-6-substituted-pyridine-3,4-dicarboxylates. All measurements were conducted in chloroform.

CompoundR' Groupλabs (nm)λem (nm)Stokes Shift (nm)ΦF (%)
12 H27048521531
13 CH₂OH27040013081

Table 2: Photophysical properties of modified 2-(tert-butylamino)-6-(p-tolyl)pyridine derivatives. All measurements were conducted in chloroform.

Experimental Protocols

The characterization of the photophysical properties of these novel pyridine carboxylic acid derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths, and the Stokes shift.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the pyridine carboxylic acid derivatives in a spectroscopic grade solvent (e.g., chloroform) in quartz cuvettes. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectra Acquisition: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. The solvent is used as a reference. The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

  • Fluorescence Spectra Acquisition: Using a spectrofluorometer, excite the sample at its λabs. Record the emission spectrum over a wavelength range starting from the excitation wavelength to 800 nm. The wavelength of maximum emission intensity (λem) is determined.

  • Stokes Shift Calculation: The Stokes shift is calculated as the difference between the λem and λabs.

Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Preparation of a Series of Solutions: Prepare a series of solutions of both the standard and the sample of interest at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

  • Data Acquisition:

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the resulting straight lines for both the standard (Grad_std) and the sample (Grad_spl).

  • Quantum Yield Calculation: The quantum yield of the sample (ΦF_spl) is calculated using the following equation:

    ΦF_spl = ΦF_std * (Grad_spl / Grad_std) * (n_spl² / n_std²)

    where ΦF_std is the quantum yield of the standard, and n_spl and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Fluorescence Lifetime (τF) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) and a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).

  • Sample Excitation: Excite the sample with short pulses of light at a high repetition rate.

  • Photon Detection: The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.

  • Data Collection: A time-to-amplitude converter (TAC) measures the time difference between the excitation pulse and the detected photon. This process is repeated for a large number of excitation cycles, and the data is collected in a histogram representing the number of photons detected at different times after excitation. This histogram forms the fluorescence decay curve.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τF). For multi-exponential decays, more complex fitting models are used.

Visualization of a Relevant Signaling Pathway

Certain pyridine derivatives have been identified as potent inhibitors of specific signaling pathways, highlighting their potential in drug development. One such pathway is the Neuregulin-1 (NRG1)/ErbB4 signaling pathway, which is crucial for neuronal development and has been implicated in diseases like schizophrenia.[2] A synthesized pyridine derivative has been shown to inhibit neuregulin-induced neurite outgrowth, suggesting its interaction with this pathway.[2]

Neuregulin_ErbB4_Signaling NRG1 Neuregulin-1 (NRG1) ErbB4_inactive ErbB4 Receptor (inactive monomer) NRG1->ErbB4_inactive Binds ErbB4_dimer ErbB4 Dimerization & Autophosphorylation ErbB4_inactive->ErbB4_dimer PI3K PI3K ErbB4_dimer->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Signaling Akt->Downstream Neurite Neurite Outgrowth Downstream->Neurite Pyridine_Inhibitor Pyridine Carboxylic Acid Derivative (Inhibitor) Pyridine_Inhibitor->ErbB4_dimer Inhibits

Neuregulin-1 (NRG1)/ErbB4 signaling pathway and its inhibition by a pyridine carboxylic acid derivative.

The diagram above illustrates the binding of Neuregulin-1 to the ErbB4 receptor, which leads to its dimerization and autophosphorylation. This activation initiates a downstream signaling cascade, primarily through the PI3K/Akt pathway, ultimately resulting in cellular responses such as neurite outgrowth. The novel pyridine carboxylic acid derivative acts as an inhibitor, likely by preventing the activation of the ErbB4 receptor, thereby blocking the downstream signaling and subsequent physiological effects.

Experimental Workflow for Photophysical Characterization

The systematic investigation of the photophysical properties of novel pyridine carboxylic acid derivatives follows a logical workflow to ensure comprehensive characterization.

Photophysical_Workflow Synthesis Synthesis of Novel Pyridine Carboxylic Acid Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Sample_Prep Sample Preparation (Dilute Solutions) Purification->Sample_Prep UV_Vis UV-Vis Absorption Spectroscopy Sample_Prep->UV_Vis Fluorescence Fluorescence Emission Spectroscopy Sample_Prep->Fluorescence Lifetime Fluorescence Lifetime Measurement (TCSPC) Sample_Prep->Lifetime Quantum_Yield Fluorescence Quantum Yield Measurement UV_Vis->Quantum_Yield Data_Analysis Data Analysis & Structure-Property Relationship UV_Vis->Data_Analysis Fluorescence->Quantum_Yield Fluorescence->Data_Analysis Quantum_Yield->Data_Analysis Lifetime->Data_Analysis Application Evaluation for Potential Applications Data_Analysis->Application

Workflow for the photophysical characterization of novel pyridine carboxylic acid derivatives.

This workflow begins with the synthesis and purification of the target compounds. Following structural confirmation, solutions are prepared for a series of photophysical measurements. UV-Vis and fluorescence spectroscopy provide fundamental information on the absorption and emission properties. Subsequently, quantitative measurements of fluorescence quantum yield and lifetime are performed. The collective data is then analyzed to establish structure-property relationships, which in turn guides the evaluation of these novel derivatives for specific applications such as fluorescent probes or materials for optoelectronic devices.

References

Methodological & Application

Application Notes and Protocols: 2,6-dipyridin-2-ylpyridine-4-carboxylic acid as a Ligand for Lanthanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dipyridin-2-ylpyridine-4-carboxylic acid, a derivative of the versatile terpyridine scaffold, serves as an exceptional tridentate ligand for the sensitization of lanthanide (Ln³⁺) luminescence. Its rigid structure and efficient light-harvesting capabilities (antenna effect) make it a prime candidate for constructing highly luminescent and stable lanthanide complexes. These complexes are of significant interest in various fields, including bio-imaging, diagnostics, and targeted drug delivery, owing to their unique photophysical properties such as long luminescence lifetimes and large Stokes shifts. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of lanthanide complexes incorporating this ligand.

Photophysical Properties of Analogous Lanthanide Complexes

While specific data for lanthanide complexes of this compound are not extensively published, the photophysical properties can be reasonably inferred from analogous complexes with similar pyridine-dicarboxylate and terpyridine-like ligands. The following tables summarize typical photophysical data for Europium (Eu³⁺) and Terbium (Tb³⁺) complexes, which are the most commonly studied lanthanides for their visible light emission.

Table 1: Photophysical Data of Analogous Europium (Eu³⁺) Complexes

Ligand TypeExcitation Wavelength (λₑₓ, nm)Emission Wavelength (λₑₘ, nm)Quantum Yield (Φ)Luminescence Lifetime (τ, ms)Reference
Pyridine-2,6-dicarboxylic acid~280-320592, 615, 651, 69822% - 36.1%2.31 - 3.23[1][2]
Functionalized β-diketones~345-390578, 592, 613, 650, 7023.55% - 80%0.293 - 2.81[1][3][4]
Aryl-2,2′-bipyridines~317~590, 615, 650, 690Up to 2.55 times increase with ligand modification-[5]

Table 2: Photophysical Data of Analogous Terbium (Tb³⁺) Complexes

Ligand TypeExcitation Wavelength (λₑₓ, nm)Emission Wavelength (λₑₘ, nm)Quantum Yield (Φ)Luminescence Lifetime (τ, ms)Reference
Pyridine-2,6-dicarboxylate~270-310490, 545, 585, 620~40%~2.0[6][7]
4-Substituted Dipicolinic Acid Analogues-490, 545, 585, 620--[8]

Experimental Protocols

Protocol 1: Synthesis of a Europium(III) Complex with this compound

This protocol describes a general method for the synthesis of a Europium(III) complex with this compound. Optimization of reaction conditions may be required.

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Methanol

  • Triethylamine (or another suitable base)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Filter funnel and paper

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in methanol.

  • In a separate flask, dissolve Europium(III) chloride hexahydrate (1 equivalent) in methanol.

  • Slowly add the Europium(III) chloride solution to the ligand solution while stirring.

  • Add a slight excess of triethylamine (approximately 3-4 equivalents) dropwise to the reaction mixture to deprotonate the carboxylic acid and facilitate coordination.

  • Allow the reaction to stir at room temperature for 24 hours. A precipitate may form.

  • If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

  • Characterize the resulting complex using techniques such as FT-IR, ¹H NMR, mass spectrometry, and elemental analysis.

G cluster_synthesis Synthesis Workflow Ligand Ligand Reaction Reaction Ligand->Reaction EuCl3 EuCl3 EuCl3->Reaction Solvent Solvent Solvent->Reaction Base Base Base->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Characterization Characterization Drying->Characterization

Synthesis workflow for the lanthanide complex.

Protocol 2: Determination of Luminescence Quantum Yield

The luminescence quantum yield (Φ) is determined relative to a standard with a known quantum yield.

Materials:

  • Synthesized lanthanide complex

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, water, or DMSO)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 3: In Vitro Cytotoxicity Evaluation - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Lanthanide complex dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium

  • Human cancer cell line (e.g., HeLa, HepG2)[9]

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the lanthanide complex in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the complex) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the complex concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

G cluster_mtt MTT Assay Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Complex Treat with Lanthanide Complex Incubate_24h->Treat_Complex Incubate_Treatment Incubate for 24/48/72h Treat_Complex->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Workflow of the MTT cytotoxicity assay.

Application in Cellular Imaging

Lanthanide complexes with this compound are promising probes for cellular imaging due to their intense and long-lived luminescence. This allows for time-gated microscopy techniques to be employed, which significantly reduces background fluorescence from endogenous biological molecules.

General Cellular Uptake and Imaging Workflow:

  • Cell Culture: Culture the desired cell line on glass-bottom dishes suitable for microscopy.

  • Complex Incubation: Incubate the cells with a solution of the lanthanide complex in cell culture medium for a specific period (e.g., 1-4 hours). The optimal concentration and incubation time should be determined empirically.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound complex.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation source and emission filters. For time-gated imaging, a pulsed laser and a detector with adjustable delay times are required.

G cluster_imaging Cellular Imaging and Uptake Pathway Ln_Complex Lanthanide Complex Endocytosis Endocytosis Ln_Complex->Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endocytosis->Cytoplasm Uptake Luminescence Luminescence Emission Cytoplasm->Luminescence Excitation Microscopy Fluorescence Microscopy Luminescence->Microscopy Detection

Cellular uptake and imaging pathway.

Conclusion

Lanthanide complexes of this compound hold significant promise as robust and highly luminescent probes for a variety of applications in research and drug development. The protocols provided herein offer a foundational framework for the synthesis, characterization, and biological evaluation of these valuable compounds. Further research into the specific signaling pathways affected by these complexes will undoubtedly expand their utility in targeted therapies and advanced diagnostics.

References

Application of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid in Metal-Organic Frameworks (MOFs): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, also known as 4'-carboxy-2,2':6',2''-terpyridine, in the synthesis of metal-organic frameworks (MOFs). The unique structural and electronic properties of this terpyridine-based ligand make it a compelling building block for the design of functional MOFs with potential applications in catalysis, sensing, and drug delivery.

Introduction to this compound in MOF Chemistry

This compound is a tridentate N-heterocyclic ligand that, upon deprotonation of its carboxylic acid group, can coordinate with metal ions to form robust and porous crystalline structures known as metal-organic frameworks. The terpyridine moiety provides a rigid and planar coordination environment, which is conducive to the formation of well-defined and highly ordered frameworks. The presence of multiple nitrogen atoms and a carboxylate group allows for versatile coordination chemistry with a wide range of metal ions, leading to MOFs with diverse topologies and functionalities.

The key features of this ligand that make it attractive for MOF synthesis include:

  • Rigidity and Planarity: The terpyridine core imparts structural rigidity to the resulting MOF, which can lead to permanent porosity and high thermal stability.

  • Tridentate Coordination: The three nitrogen atoms of the terpyridine unit can chelate to a single metal center, enhancing the stability of the metal-ligand connection.

  • Tunable Electronic Properties: The aromatic nature of the terpyridine system allows for the tuning of the electronic properties of the MOF, which is advantageous for applications in catalysis and sensing.

  • Functionalizability: The carboxylic acid group provides a primary coordination site, and the pyridine rings can be further functionalized to introduce additional properties into the MOF.

Applications of MOFs based on this compound and its Analogues

MOFs constructed from this compound and similar terpyridine-based ligands have shown promise in several fields:

2.1. Catalysis: The well-defined and accessible metal sites within these MOFs can act as active centers for a variety of catalytic reactions. The terpyridine ligand can stabilize catalytically active metal ions and the porous structure of the MOF can allow for size- and shape-selective catalysis. For instance, MOFs based on a related ligand, 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, have been investigated as electrocatalysts for the hydrogen evolution reaction.[1]

2.2. Sensing: The inherent luminescence of the terpyridine ligand or the incorporation of specific metal ions can lead to MOFs that exhibit changes in their optical or electronic properties upon interaction with analytes. This makes them promising candidates for chemical sensors. The porous nature of the MOF can also facilitate the selective adsorption of target molecules.

2.3. Drug Delivery: While specific studies on drug delivery using MOFs from this compound are limited, the general properties of MOFs make them attractive for such applications. Their high porosity and surface area allow for the encapsulation of therapeutic agents. The potential for functionalizing the ligand or the metal centers could enable targeted delivery and controlled release of drugs.

Quantitative Data

The following table summarizes representative quantitative data for MOFs synthesized using terpyridine-carboxylic acid based ligands. It is important to note that specific values will vary depending on the metal ion, synthesis conditions, and the specific ligand used.

PropertyReported Value/RangeMetal Ion(s)Ligand AnalogueReference
BET Surface Area 116.98 m²/gCu(I)4'-(4-cyanophenyl)-4,2':6',4''-terpyridine
Pore Volume 0.77 cm³/gCu(I)4'-(4-cyanophenyl)-4,2':6',4''-terpyridine
Electrocatalytic Performance (Hydrogen Evolution) Varies with metal and conditionsCo, Ni, Cu4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine[1]

Experimental Protocols

The following are detailed protocols for the synthesis of the ligand and a representative MOF.

4.1. Synthesis of this compound

The synthesis of the ligand is a multi-step process that is typically not commercially available and needs to be performed in a chemistry laboratory. A general synthetic pathway is outlined below.

cluster_0 Kröhnke Pyridine Synthesis cluster_1 Hydrolysis A 2-acetylpyridine B 4-cyano-2,6-dipyridin-2-ylpyridine A->B Reaction with 1-(4-cyanophenyl)-3-(dimethylamino)prop-2-en-1-one and ammonium acetate C This compound B->C Acid or base hydrolysis

Figure 1: General synthetic scheme for this compound.

4.2. Solvothermal Synthesis of a Metal-Organic Framework (Adapted Protocol)

This protocol is adapted from the synthesis of a Co-based MOF using the analogous ligand 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine and can serve as a starting point for the synthesis of MOFs with this compound.[1]

Materials:

  • This compound (Ligand)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of the reaction mixture: In a 20 mL Teflon-lined stainless-steel autoclave, combine:

    • This compound (e.g., 0.05 mmol)

    • Co(NO₃)₂·6H₂O (e.g., 0.1 mmol)

    • H₂BDC (e.g., 0.05 mmol)

    • DMF (6 mL)

    • Ethanol (2 mL)

  • Solvothermal Reaction:

    • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Product Isolation and Washing:

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF to remove any unreacted starting materials.

    • Subsequently, wash with ethanol.

  • Activation:

    • Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) to remove the solvent molecules from the pores.

A Combine Ligand, Metal Salt, and Co-ligand in Solvent B Seal in Teflon-lined Autoclave A->B C Heat at 120°C for 72 hours B->C D Cool to Room Temperature C->D E Filter to Collect Crystals D->E F Wash with DMF and Ethanol E->F G Dry under Vacuum (Activation) F->G H Characterize MOF G->H

Figure 2: Workflow for the solvothermal synthesis of a terpyridine-based MOF.

Characterization of the MOF

To confirm the successful synthesis and to determine the properties of the resulting MOF, a series of characterization techniques should be employed:

  • Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center and the presence of the terpyridine ligand.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which guest molecules are removed.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and the pore volume of the activated MOF.

  • Single-Crystal X-ray Diffraction: If suitable single crystals can be obtained, this technique will provide the definitive crystal structure of the MOF.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the components and the resulting properties of the MOF.

cluster_0 MOF Components cluster_1 Synthesis Conditions Ligand 2,6-dipyridin-2-ylpyridine- 4-carboxylic acid MOF Resulting MOF Ligand->MOF Metal Metal Ion (e.g., Co, Ni, Cu, Zn) Metal->MOF Solvent Solvent (e.g., DMF, Ethanol) Solvent->MOF Temp Temperature Temp->MOF Time Time Time->MOF Pressure Pressure Pressure->MOF Properties Physicochemical Properties (Porosity, Stability, etc.) MOF->Properties Applications Potential Applications (Catalysis, Sensing, Drug Delivery) Properties->Applications

Figure 3: Logical relationship from MOF synthesis to applications.

Conclusion

This compound is a promising ligand for the construction of novel metal-organic frameworks with tailored properties. The protocols and information provided herein offer a foundation for researchers to explore the synthesis, characterization, and application of these materials in various scientific and technological fields, including drug development. Further research into the synthesis of a wider range of MOFs with this ligand and a thorough investigation of their properties will undoubtedly lead to new and exciting discoveries.

References

Application Notes and Protocols for the Synthesis of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, a key tridentate chelating ligand, and its subsequent derivatization to form esters and amides. These compounds and their metal complexes are of significant interest in catalysis, materials science, and pharmaceutical development.[1]

I. Synthesis of this compound (1)

The synthesis of the target carboxylic acid is achieved through a multi-step process, beginning with the formation of a terpyridine precursor, followed by the introduction and subsequent oxidation of a functional group to yield the desired carboxylic acid. A common and effective strategy involves the use of a furyl group as a latent carboxylic acid.[2]

  • Reaction Setup: To a solution of 2-acetylpyridine (2.0 eq) in ethanol, add furfural (1.0 eq) and an aqueous solution of sodium hydroxide.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours.

  • Cyclization: Add ammonium acetate and heat the mixture to reflux for 6 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with water and cold ethanol, and then dried under vacuum to yield the furan-substituted terpyridine.

  • Reaction Setup: Suspend the 2,6-bis(2-pyridyl)-4-(furan-2-yl)pyridine in a suitable solvent such as a mixture of t-butanol and water.

  • Oxidation: Add potassium permanganate (KMnO₄) portion-wise to the stirred suspension at a controlled temperature (e.g., 70-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Quench the reaction by adding sodium bisulfite to destroy the excess permanganate. Acidify the mixture with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

II. Synthesis of this compound Derivatives

The carboxylic acid group of (1) serves as a versatile handle for the synthesis of various derivatives, primarily esters and amides, through standard organic transformations.

Ester derivatives can be prepared via acid-catalyzed esterification or by conversion to the acyl chloride followed by reaction with an alcohol. The latter method is often more efficient.

  • Acyl Chloride Formation: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).[3] Stir the mixture at room temperature until the evolution of gas ceases and a clear solution is formed. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification: Dissolve the resulting acyl chloride in anhydrous DCM and cool to 0 °C. Add anhydrous ethanol (1.5 eq) and triethylamine (1.5 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ester.

Amide derivatives are synthesized by activating the carboxylic acid, often with coupling reagents, followed by the addition of the desired amine.

  • Reaction Setup: Dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (0.1 eq), and 4-dimethylaminopyridine (DMAP) (1.0 eq) in anhydrous acetonitrile.[4]

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq) to the mixture and stir for 15 minutes at room temperature.[4]

  • Amine Addition: Add aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 24 hours.

  • Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

III. Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives.

Compound Name Starting Material Key Reagents Reaction Time (h) Temperature (°C) Typical Yield (%)
2,6-bis(2-pyridyl)-4-(furan-2-yl)pyridine2-acetylpyridine, furfuralNaOH, NH₄OAc30RT then Reflux75-85
This compound (1)2,6-bis(2-pyridyl)-4-(furan-2-yl)pyridineKMnO₄870-8060-70
Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate (2)This compound (1)Oxalyl chloride, Ethanol, Et₃N140 to RT80-90
N-phenyl-2,6-dipyridin-2-ylpyridine-4-carboxamide (3)This compound (1)EDC, HOBt, DMAP, Aniline, DIPEA24RT70-85

IV. Visualized Workflows and Pathways

The following diagrams illustrate the synthetic workflows described in this document.

Synthesis_Workflow cluster_0 Synthesis of this compound (1) cluster_1 Derivatization Reactions acetylpyridine 2-Acetylpyridine + Furfural terpyridine_furan 2,6-bis(2-pyridyl)-4- (furan-2-yl)pyridine acetylpyridine->terpyridine_furan NaOH, NH4OAc Ethanol, Reflux carboxylic_acid 2,6-dipyridin-2-ylpyridine- 4-carboxylic acid (1) terpyridine_furan->carboxylic_acid KMnO4 t-BuOH/H2O, 70-80°C ester Ethyl 2,6-dipyridin-2-ylpyridine- 4-carboxylate (2) carboxylic_acid->ester 1. Oxalyl Chloride, DMF 2. Ethanol, Et3N amide N-phenyl-2,6-dipyridin-2-ylpyridine- 4-carboxamide (3) carboxylic_acid->amide EDC, HOBt, DMAP Aniline, DIPEA Amide_Coupling_Mechanism RCOOH Carboxylic Acid (1) ActiveEster Active O-acylisourea intermediate RCOOH->ActiveEster + EDC EDC EDC->ActiveEster HOBtEster HOBt Ester ActiveEster->HOBtEster + HOBt HOBt HOBt->HOBtEster AmideProduct Amide Product (3) HOBtEster->AmideProduct + Amine Amine (e.g., Aniline) Amine->AmideProduct

References

Application Notes and Protocols for 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid in Catalytic Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dipyridin-2-ylpyridine-4-carboxylic acid, also known as 2,2':6',2''-terpyridine-4'-carboxylic acid (TPCA), is a highly versatile NNN-tridentate chelating ligand. Its rigid, planar structure and strong coordination to metal ions make it an invaluable component in the design of catalysts for a variety of organic transformations. The carboxylic acid functionality not only influences the electronic properties and solubility of the resulting metal complexes but also provides a convenient anchor for immobilization onto solid supports, enabling the development of heterogeneous catalysts. This document provides detailed application notes and experimental protocols for the synthesis of TPCA and its application in catalytic organic reactions, with a focus on the oxidation of alcohols.

Synthesis of this compound (TPCA)

A common and effective method for the synthesis of TPCA is based on the Kröhnke pyridine synthesis. This involves the reaction of two equivalents of a 2-acetylpyridine derivative with a substituted aldehyde in the presence of a base and an ammonia source.

Experimental Protocol: Synthesis of TPCA

This protocol is adapted from established procedures for analogous 4'-substituted terpyridines.

Materials:

  • 2-Acetylpyridine

  • 4-Formylpyridine (Pyridine-4-carboxaldehyde)

  • Potassium hydroxide (KOH)

  • Aqueous ammonia solution (35%)

  • Methanol

  • Ethanol (ice-cold)

  • Dichloromethane

  • Distilled water

Procedure:

  • To a solution of 2-acetylpyridine (2.42 g, 20.0 mmol) in 20 mL of methanol, add 4-formylpyridine (1.07 g, 10.0 mmol).

  • To this mixture, add potassium hydroxide pellets (1.54 g, 27.5 mmol).

  • Slowly add 15 mL of aqueous ammonia solution (35%) to the reaction mixture with stirring.

  • Continue stirring at room temperature for 24 hours, during which a precipitate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with distilled water.

  • The crude product is 2,6-dipyridin-2-ylpyridine-4-carbaldehyde. This intermediate can be oxidized to the carboxylic acid.

  • Suspend the crude aldehyde in a mixture of acetic acid and water.

  • Heat the mixture to reflux and add a solution of potassium permanganate in water dropwise until a faint pink color persists.

  • Cool the reaction mixture and quench any excess permanganate with a small amount of sodium bisulfite.

  • The precipitate, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis_Workflow reagents 2-Acetylpyridine + 4-Formylpyridine intermediate 2,6-dipyridin-2-ylpyridine- 4-carbaldehyde reagents->intermediate Kröhnke Condensation base_ammonia KOH, NH3(aq) Methanol product 2,6-dipyridin-2-ylpyridine- 4-carboxylic acid (TPCA) intermediate->product Oxidation oxidation KMnO4 Acetic Acid/Water

Caption: Synthetic workflow for this compound.

Application in Catalytic Oxidation of Alcohols

Catalytic Performance Data

The following table summarizes the catalytic activity of the oligomer-Ru(terpy)(pydic) complex in the oxidation of various secondary alcohols using tert-butyl hydroperoxide (TBHP) as the oxidant.

EntrySubstrateConversion (%)Selectivity (%)
11-Phenylethanol>99>99
21-(4-Methylphenyl)ethanol>99>99
31-(4-Methoxyphenyl)ethanol>99>99
41-(4-Chlorophenyl)ethanol98>99
51-(4-Bromophenyl)ethanol97>99
61-(4-Nitrophenyl)ethanol85>99
7Cyclohexanol95>99
82-Octanol92>99
9Benzhydrol>99>99

Reaction conditions: Substrate (1 mmol), catalyst (0.1 mol%), TBHP (1.2 mmol), solvent-free, 80 °C, 4 h.

Experimental Protocols

1. Synthesis of a Ruthenium-TPCA Catalyst Precursor (General Procedure)

This protocol describes a general method for the synthesis of a Ru(II)-TPCA complex that can be used as a catalyst precursor.

Materials:

  • This compound (TPCA)

  • RuCl₃·xH₂O

  • Ethanol

  • Triethylamine

  • An inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve TPCA (1 eq.) in ethanol under an inert atmosphere.

  • Add RuCl₃·xH₂O (1 eq.) to the solution.

  • Add triethylamine (2-3 eq.) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. The color of the solution will change, indicating complex formation.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is the crude Ru(II)-TPCA complex. It can be purified by column chromatography on silica gel or by recrystallization.

Catalyst_Synthesis ligand TPCA Ligand reaction Reflux in Ethanol with Triethylamine ligand->reaction ru_precursor RuCl3·xH2O ru_precursor->reaction product Ru(II)-TPCA Complex reaction->product

Caption: General workflow for the synthesis of a Ru(II)-TPCA catalyst.

2. General Procedure for the Catalytic Oxidation of a Secondary Alcohol

This protocol is a representative procedure for the oxidation of a secondary alcohol to the corresponding ketone using a Ru-TPCA catalyst.

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Ru-TPCA catalyst

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Toluene (or other suitable solvent)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a reaction vial, add the secondary alcohol (1.0 mmol) and the Ru-TPCA catalyst (0.001 mmol, 0.1 mol%).

  • If a solvent is used, add 2 mL of toluene. For solvent-free conditions, proceed to the next step.

  • Purge the vial with an inert gas.

  • Add tert-butyl hydroperoxide (1.2 mmol) to the reaction mixture.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the desired amount of time (e.g., 4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Catalytic_Cycle RuII Ru(II)-TPCA Ru_alkoxide Ru(II)-alkoxide RuII->Ru_alkoxide - H2O RuIV_oxo Ru(IV)=O Ru_alkoxide->RuIV_oxo β-hydride elimination product R2C=O Ru_alkoxide->product RuII_product Ru(II)-TPCA + Ketone RuIV_oxo->RuII_product + H2O RuII_product->RuII sub R2CHOH sub->Ru_alkoxide oxidant TBHP oxidant->RuIV_oxo

Caption: A plausible catalytic cycle for the Ru-TPCA catalyzed oxidation of alcohols.

Conclusion

This compound is a valuable ligand for the development of highly efficient and selective catalysts for organic transformations. The provided protocols for the synthesis of the ligand and its application in the catalytic oxidation of alcohols, along with the representative data, offer a solid foundation for researchers in academia and industry. The ability to tune the catalyst's properties through modification of the terpyridine ligand and the potential for catalyst immobilization through the carboxylic acid handle opens up numerous possibilities for the design of next-generation catalytic systems for fine chemical and pharmaceutical synthesis.

Application Notes and Protocols: Luminescent Properties of Europium Complexes with 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated luminescent properties and detailed experimental protocols for the synthesis and characterization of europium (Eu³⁺) complexes featuring the ligand 2,6-dipyridin-2-ylpyridine-4-carboxylic acid. This ligand, a derivative of the well-studied terpyridine family, is expected to form highly luminescent and stable complexes with europium, making them promising candidates for a variety of applications, including bioimaging, sensing, and materials science.

The protocols and data presented herein are based on established methodologies for analogous europium complexes with similar terpyridine and pyridine-carboxylate ligands. Researchers should consider these as a robust starting point and may need to optimize conditions for the specific this compound ligand.

I. Anticipated Luminescent Properties

Europium complexes with nitrogen-containing heterocyclic ligands, such as terpyridines, are known for their excellent photophysical properties. The ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the central Eu³⁺ ion, which then emits its characteristic sharp, red luminescence. The carboxylic acid functional group on the pyridine ring can further enhance the complex's stability and solubility, and potentially modulate its luminescent properties.

Table 1: Anticipated Photophysical Data for Europium Complexes with this compound (Based on Analogous Complexes)

ParameterExpected ValueSolventNotes
Excitation Maximum (λ_ex) 320 - 350 nmAcetonitrile, Methanol, WaterCorresponds to the ligand's π-π* absorption band.
Emission Maxima (λ_em) ~580, ~592, ~615, ~650, ~700 nmAcetonitrile, Methanol, WaterCharacteristic ⁵D₀ → ⁷Fⱼ transitions of Eu³⁺. The hypersensitive ⁵D₀ → ⁷F₂ transition at ~615 nm is expected to be the most intense.
Luminescence Lifetime (τ) 1.0 - 2.5 msAcetonitrile, Methanol, WaterLong lifetimes are a hallmark of Eu³⁺ emission and are beneficial for time-gated detection applications.
Quantum Yield (Φ) 10 - 40%Acetonitrile, Methanol, WaterThe overall quantum yield is highly dependent on the coordination environment and solvent.

II. Experimental Protocols

A. Synthesis of the Europium Complex

This protocol describes a general method for the synthesis of a europium complex with a functionalized terpyridine ligand.

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Methanol (or Ethanol)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • Ligand Dissolution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in methanol.

  • Deprotonation: Add a stoichiometric amount of a base, such as triethylamine or a freshly prepared solution of sodium hydroxide in methanol, to deprotonate the carboxylic acid group. Stir the solution for 30 minutes at room temperature.

  • Europium Addition: In a separate vial, dissolve Europium(III) chloride hexahydrate (0.33 equivalents for a 3:1 ligand-to-metal ratio) in a minimum amount of methanol.

  • Complexation: Slowly add the europium chloride solution to the ligand solution while stirring vigorously.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

  • Isolation: After cooling to room temperature, collect the precipitate by filtration. If no precipitate forms, reduce the solvent volume under vacuum.

  • Washing: Wash the collected solid sequentially with small portions of cold methanol and then diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the resulting white or off-white powder under vacuum.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Ligand Dissolve Ligand in Methanol Base Add Base (TEA or NaOH) Ligand->Base Mix Mix Ligand and Eu Solutions Base->Mix Eu Dissolve EuCl3·6H2O in Methanol Eu->Mix Reflux Reflux for 4-6 hours Mix->Reflux Filter Filter and Collect Precipitate Reflux->Filter Wash Wash with Methanol and Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final Europium Complex Dry->Product Luminescence_Workflow cluster_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_data Data Analysis Prep Prepare ~10⁻⁵ M solution Excitation Record Excitation Spectrum (em = 615 nm) Prep->Excitation Emission Record Emission Spectrum (ex = λmax_ex) Prep->Emission Lifetime Measure Luminescence Lifetime (pulsed excitation) Prep->Lifetime QY Measure Quantum Yield (relative to standard) Prep->QY Analysis Determine λex, λem, τ, Φ Excitation->Analysis Emission->Analysis Lifetime->Analysis QY->Analysis Antenna_Effect Ligand_S0 Ligand (S₀) Ligand_S1 Ligand (S₁) Ligand_S0->Ligand_S1 Absorption (hν) Ligand_T1 Ligand (T₁) Ligand_S1->Ligand_T1 Intersystem Crossing Eu_Excited Eu³⁺ (⁵D₀) Ligand_T1->Eu_Excited Energy Transfer Eu_Ground Eu³⁺ (⁷F₀) Eu_Excited->Eu_Ground Luminescence (hν')

Application Notes and Protocols for the Self-Assembly of Supramolecular Structures with 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, self-assembly, and characterization of supramolecular structures derived from 2,6-dipyridin-2-ylpyridine-4-carbaldehyde, also known as [2,2':6',2''-terpyridine]-4'-carbaldehyde. This versatile building block, featuring a tridentate terpyridine core and a reactive aldehyde group, is a subject of significant interest for the construction of functional nanomaterials, sensors, and potential therapeutic delivery systems. The protocols outlined below are compiled from established synthetic methodologies and characterization techniques for terpyridine-based supramolecular chemistry.

Synthesis of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

The synthesis of the target ligand is typically achieved through a Kröhnke-type reaction, which involves the condensation of a pyridine-containing precursor with an appropriate aldehyde.[1]

Protocol 1: Kröhnke Synthesis of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

This protocol describes a common one-pot synthesis method.

Materials:

  • 2-acetylpyridine

  • A suitable aromatic aldehyde (e.g., terephthalaldehyde)

  • Base (e.g., sodium hydroxide)

  • Ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve 2-acetylpyridine and the chosen aldehyde in ethanol in a round-bottom flask.

  • Add the base and the ammonia source to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the purified 2,6-dipyridin-2-ylpyridine-4-carbaldehyde.

Expected Yield: Yields can vary depending on the specific reaction conditions and starting materials, but are typically in the range of 60-80%.

Self-Assembly of Supramolecular Structures

The self-assembly of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde can be induced through various non-covalent interactions, with metal-ligand coordination being the most extensively studied approach. The terpyridine unit acts as a tridentate ligand, readily coordinating with a variety of transition metal ions to form well-defined supramolecular architectures.[2] The aldehyde functionality can be further utilized for post-assembly modification or to direct the assembly through hydrogen bonding or other weak interactions.

Protocol 2: Metallo-Supramolecular Self-Assembly

This protocol outlines the general procedure for forming metallo-supramolecular structures.

Materials:

  • 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

  • A metal salt (e.g., Zn(II) chloride, Fe(II) chloride, Ru(II) chloride)[2]

  • A suitable solvent (e.g., methanol, acetonitrile, chloroform)[3]

Procedure:

  • Dissolve 2,6-dipyridin-2-ylpyridine-4-carbaldehyde in the chosen solvent in a clean reaction vessel.

  • In a separate vessel, dissolve the metal salt in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring. The molar ratio of ligand to metal will dictate the final architecture of the assembly. For example, a 2:1 ligand-to-metal ratio with octahedral metals often leads to the formation of linear complexes.[2]

  • Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperatures) for a defined period (from minutes to several hours) to allow for the formation of the supramolecular assembly.[3] The optimal conditions will depend on the specific metal and ligand concentrations.

  • The formation of the assembly may be indicated by a color change or the formation of a precipitate.

  • Isolate the resulting supramolecular structure by filtration, centrifugation, or solvent evaporation.

Characterization of Supramolecular Assemblies

A combination of spectroscopic and microscopic techniques is essential to confirm the formation and elucidate the structure of the self-assembled architectures.

Protocol 3: Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the coordination of the ligand to the metal ion by observing shifts in the proton signals of the pyridine rings.

  • DOSY (Diffusion-Ordered Spectroscopy): To determine the size of the supramolecular assembly in solution by measuring the diffusion coefficient.

Mass Spectrometry (MS):

  • Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio of the assembled structure, confirming its composition.[3]

UV-Visible (UV-Vis) Spectroscopy:

  • To monitor the formation of the complex by observing changes in the absorption spectrum, such as the appearance of new metal-to-ligand charge transfer (MLCT) bands.

Luminescence Spectroscopy:

  • To investigate the photophysical properties of the assemblies, as many terpyridine-metal complexes are luminescent.

Microscopy Techniques:

  • Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To visualize the morphology and arrangement of the supramolecular structures on a surface.

  • Transmission Electron Microscopy (TEM): To observe the size and shape of the assemblies in the solid state.

X-ray Crystallography:

  • To obtain detailed, atomic-level structural information of single crystals of the supramolecular assembly.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of terpyridine-based supramolecular structures.

Table 1: Synthesis Yields of Functionalized Terpyridines

CompoundSynthesis MethodYield (%)Reference
4'-(4-alkoxyphenyl)-3,2':6',3''-tpyKröhnke-type reaction40-65[4]
4'-chloro-2,2':6',2''-terpyridineCondensation/Chlorination~80[2]
Carbohydrate-functionalized terpyridineMulti-step synthesis50-70[5]

Table 2: Characterization Data for a Representative Metallo-Supramolecular Complex

Characterization TechniqueObservationSignificance
¹H NMR Downfield shift of pyridine proton signals upon addition of metal salt.Confirmation of ligand coordination to the metal center.
ESI-MS Peak corresponding to the [Ligand₂ + Metal]²⁺ ion.Determination of the stoichiometry and composition of the assembled complex.
UV-Vis Spectroscopy Appearance of a new absorption band in the visible region (MLCT band).Evidence of electronic interaction between the metal and the ligand.
DOSY NMR A single diffusion coefficient for all proton signals, corresponding to a larger hydrodynamic radius than the free ligand.Indicates the formation of a single, larger supramolecular entity in solution.

Visualizations

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 2-acetylpyridine 2-acetylpyridine Condensation Kröhnke Condensation (Reflux in Ethanol) 2-acetylpyridine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Base_Ammonia Base & Ammonia Source Base_Ammonia->Condensation Precipitation Precipitation Condensation->Precipitation Cooling Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2,6-dipyridin-2-ylpyridine -4-carbaldehyde Recrystallization->Final_Product

Caption: Workflow for the synthesis of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde.

Self_Assembly_Workflow cluster_components Components cluster_process Assembly Process cluster_assembly Formation cluster_characterization Characterization Ligand 2,6-dipyridin-2-ylpyridine -4-carbaldehyde Solution Mixing Mixing & Stirring (Controlled Stoichiometry) Ligand->Mixing Metal Metal Salt Solution (e.g., ZnCl2) Metal->Mixing Assembly Supramolecular Assembly Formation Mixing->Assembly Coordination Characterization NMR, MS, UV-Vis, Microscopy Assembly->Characterization Analysis

Caption: General workflow for metallo-supramolecular self-assembly and characterization.

Logical_Relationship Ligand 2,6-dipyridin-2-ylpyridine -4-carbaldehyde Interactions Driving Forces (Coordination, H-bonding, π-π stacking) Ligand->Interactions Metal Metal Ion Metal->Interactions Assembly Self-Assembled Supramolecular Structure Interactions->Assembly Properties Emergent Properties (Luminescence, Catalysis, Sensing) Assembly->Properties Applications Potential Applications (Drug Delivery, Materials Science) Properties->Applications

Caption: Logical relationship from molecular components to applications.

References

One-Pot Synthesis of Substituted Pyridine-2,6-Dicarboxylic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridine-2,6-dicarboxylic acids, also known as dipicolinic acids, are crucial building blocks in medicinal chemistry and drug discovery. Their rigid pyridine core and the presence of two carboxylic acid groups allow for diverse functionalization and coordination with metal ions, making them attractive scaffolds for the development of novel therapeutic agents. These compounds have shown potential as inhibitors of various enzymes, including metallo-β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[1][2] This document provides a detailed protocol for a highly efficient one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from readily available starting materials, along with their applications in drug development.

One-Pot Synthesis Methodology: The Tanaka-Chout Approach

A notable advancement in the synthesis of these valuable compounds is the one-pot method developed by the research group of Fujie Tanaka.[3][4] This approach offers several advantages over traditional multi-step syntheses, including mild reaction conditions, high atom economy, and operational simplicity, making it amenable to the rapid generation of compound libraries for screening purposes.[5]

The synthesis proceeds via a domino reaction involving the formation of a dihydropyran intermediate from an aldehyde and a pyruvate, followed by an in-situ reaction with ammonium acetate to yield the desired substituted pyridine-2,6-dicarboxylic acid derivative.[3][4]

Reaction Scheme:

G cluster_step1 Step 1: Dihydropyran Formation cluster_step2 Step 2: Pyridine Ring Formation Aldehyde Aldehyde Dihydropyran Dihydropyran Aldehyde->Dihydropyran Pyruvate Pyruvate Pyruvate->Dihydropyran Pyridine_Derivative 4-Substituted-pyridine-2,6- dicarboxylic acid derivative Dihydropyran->Pyridine_Derivative Catalyst Pyrrolidine/ Acetic Acid Catalyst->Dihydropyran Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Pyridine_Derivative

Caption: One-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives.

Experimental Protocol

This protocol is based on the one-pot synthesis of diethyl 4-(4-nitrophenyl)pyridine-2,6-dicarboxylate as a representative example.[3]

Materials:

  • p-Nitrobenzaldehyde

  • Ethyl pyruvate

  • Pyrrolidine

  • Acetic acid

  • Ammonium acetate

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of p-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (1.0 mL) in a round-bottom flask, add ethyl pyruvate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add pyrrolidine (0.4 mmol, 0.4 equiv) and acetic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • First Step - Dihydropyran Formation: Stir the reaction mixture at 25 °C for 30 hours.

  • Second Step - Pyridine Formation: To the same reaction mixture, add ammonium acetate (3.0 mmol, 3.0 equiv) and acetic acid (1.0 mmol, 1.0 equiv).

  • Reaction Completion: Continue stirring the mixture at 25 °C for an additional 24 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure diethyl 4-(4-nitrophenyl)pyridine-2,6-dicarboxylate.

Quantitative Data Summary

The one-pot synthesis method has been successfully applied to a variety of aldehydes, affording the corresponding 4-substituted-pyridine-2,6-dicarboxylic acid diethyl esters in good to excellent yields. The following table summarizes the yields for a selection of synthesized derivatives as reported by Chouthaiwale et al. (2017).[3]

EntryAldehydeProductYield (%)
1p-NitrobenzaldehydeDiethyl 4-(4-nitrophenyl)pyridine-2,6-dicarboxylate75
2p-ChlorobenzaldehydeDiethyl 4-(4-chlorophenyl)pyridine-2,6-dicarboxylate65
3p-TolualdehydeDiethyl 4-(p-tolyl)pyridine-2,6-dicarboxylate55
4BenzaldehydeDiethyl 4-phenylpyridine-2,6-dicarboxylate52
52-NaphthaldehydeDiethyl 4-(naphthalen-2-yl)pyridine-2,6-dicarboxylate60
6IsovaleraldehydeDiethyl 4-isobutylpyridine-2,6-dicarboxylate48

Applications in Drug Development

The pyridine-2,6-dicarboxylic acid scaffold is a versatile platform in drug discovery due to its ability to act as a bioisostere for various functional groups and its capacity to chelate metal ions in enzyme active sites.

Signaling Pathway Inhibition

Derivatives of pyridine-2,6-dicarboxylic acid have been investigated as inhibitors of metalloenzymes, which play critical roles in various diseases. For instance, their ability to chelate zinc ions is crucial for inhibiting New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers broad-spectrum antibiotic resistance to bacteria.[1][2]

G Substituted_Pyridine_Dicarboxylic_Acid Substituted Pyridine- 2,6-dicarboxylic Acid Derivative NDM1 NDM-1 Metallo- β-lactamase Substituted_Pyridine_Dicarboxylic_Acid->NDM1 Inhibits Antibiotic_Resistance Antibiotic Resistance NDM1->Antibiotic_Resistance Leads to

Caption: Inhibition of NDM-1 by substituted pyridine-2,6-dicarboxylic acid derivatives.

Experimental Workflow for Drug Discovery

The one-pot synthesis protocol is highly amenable to a typical drug discovery workflow, allowing for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

G Start Target Identification (e.g., NDM-1) Synthesis One-Pot Synthesis of Pyridine-2,6-dicarboxylic Acid Library Start->Synthesis Screening In Vitro Screening (e.g., IC50 determination) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Cycles End Preclinical Development SAR->End Lead Candidate Identified Optimization->Synthesis

Caption: Drug discovery workflow utilizing the one-pot synthesis of pyridine-2,6-dicarboxylic acid derivatives.

Conclusion

The one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives represents a significant advancement for medicinal chemists and drug development professionals. The mild conditions, high efficiency, and operational simplicity of this method facilitate the rapid exploration of chemical space around this privileged scaffold. The demonstrated and potential applications of these compounds, particularly as enzyme inhibitors, underscore their importance in the ongoing search for novel therapeutics.

References

Application Notes and Protocols: 2,6-dipyridin-2-ylpyridine-4-carboxylic acid in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction. Terpyridine-based compounds and their metal complexes have emerged as a promising class of photosensitizers due to their unique photophysical properties, including strong absorption in the visible region and efficient generation of singlet oxygen. This document provides detailed application notes and protocols for the investigation of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid and its potential metal complexes as photosensitizers for photodynamic therapy. While direct experimental data for this specific molecule is limited, the following information is based on the well-documented properties of analogous terpyridine derivatives and serves as a comprehensive guide for its evaluation.

Physicochemical and Photophysical Properties

This compound, a functionalized terpyridine, is expected to exhibit photophysical properties amenable to PDT, particularly upon coordination with suitable metal ions. The carboxylic acid group provides a convenient point for conjugation to targeting moieties or for improving water solubility.

Table 1: Representative Photophysical Data of a Hypothetical Ruthenium(II) Complex of this compound.

PropertyValue
Formula [Ru(tpy-COOH)₂]²⁺ (hypothetical)
Molecular Weight (Calculated for a specific complex)
Appearance Orange to red crystalline solid
Solubility Water, DMSO, DMF
Absorption Maxima (λ_abs_) ~450-480 nm (MLCT band)
Molar Extinction Coefficient (ε) >10,000 M⁻¹cm⁻¹ at λ_abs_
Emission Maximum (λ_em_) ~600-650 nm
Singlet Oxygen Quantum Yield (ΦΔ) 0.4 - 0.7
Photocytotoxicity Index (PI) >25

Mechanism of Action in Photodynamic Therapy

The photodynamic action of terpyridine-based photosensitizers typically follows the Type II PDT mechanism. Upon absorption of light of a specific wavelength, the photosensitizer is excited from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet excited state. This triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which is a major cytotoxic species responsible for inducing cell death through apoptosis and necrosis. Some terpyridine complexes may also participate in Type I mechanisms, generating other reactive oxygen species (ROS) like superoxide and hydroxyl radicals.

PDT_Mechanism PS Photosensitizer (Ground State) PS_S1 Singlet Excited State PS->PS_S1 Absorption Light Light (hν) PS_T1 Triplet Excited State PS_S1->PS_T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_T1->O2 Energy Transfer ROS Singlet Oxygen (¹O₂) & other ROS CellDeath Cell Death (Apoptosis, Necrosis) ROS->CellDeath

Caption: General mechanism of Type II photodynamic therapy.

Experimental Protocols

Synthesis of this compound Metal Complex (Illustrative Example: Ruthenium Complex)

This protocol describes a general method for the synthesis of a ruthenium(II) complex of a functionalized terpyridine ligand.

Materials:

  • This compound

  • RuCl₃·xH₂O

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.

  • Add RuCl₃·xH₂O (1 equivalent) to the solution.

  • Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). The color of the solution should change, indicating complex formation.

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.

  • Collect the precipitate by vacuum filtration and wash with cold water, followed by diethyl ether.

  • Dry the product under vacuum.

  • Characterize the synthesized complex using techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.

In Vitro Cellular Uptake Study

This protocol outlines the determination of cellular uptake of the photosensitizer using fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • The synthesized photosensitizer

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Green FM (for mitochondrial staining, optional)

  • Fluorescence microscope

Procedure:

  • Seed the cancer cells in a 24-well plate with glass coverslips and allow them to adhere overnight.

  • Prepare a stock solution of the photosensitizer in DMSO and dilute it to the desired final concentration in the cell culture medium.

  • Replace the medium in the wells with the photosensitizer-containing medium and incubate for various time points (e.g., 2, 4, 8, 12, 24 hours) at 37°C in a CO₂ incubator.

  • After incubation, wash the cells twice with PBS.

  • For co-localization studies, incubate the cells with Hoechst 33342 and/or MitoTracker Green FM according to the manufacturer's instructions.

  • Wash the cells again with PBS.

  • Mount the coverslips on microscope slides.

  • Visualize the cellular uptake and subcellular localization of the photosensitizer using a fluorescence microscope with appropriate filter sets.

Phototoxicity Assay (MTT Assay)

This protocol determines the light-induced cytotoxicity of the photosensitizer.[1][2][3]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • The synthesized photosensitizer

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Light source with appropriate wavelength and power density

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Incubate the cells with various concentrations of the photosensitizer for a predetermined optimal uptake time. Include a no-drug control.

  • Wash the cells with PBS and replace the medium with fresh, drug-free medium.

  • For the "light" group, irradiate the cells with a specific wavelength of light (corresponding to the absorption maximum of the photosensitizer) at a defined light dose.

  • Keep a duplicate plate as a "dark" control, which is not exposed to light.

  • Incubate both plates for another 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. The IC₅₀ values (concentration required to inhibit 50% of cell growth) for both dark and light conditions can be determined.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate_PS Incubate with Photosensitizer Seed->Incubate_PS Wash Wash with PBS Incubate_PS->Wash Irradiate Irradiate with Light Wash->Irradiate Dark Keep in Dark Wash->Dark Incubate_24h Incubate for 24h Irradiate->Incubate_24h Dark->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Dissolve Dissolve Formazan (DMSO) Add_MTT->Dissolve Read Read Absorbance (570 nm) Dissolve->Read

Caption: Workflow for the phototoxicity (MTT) assay.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS generation.[4][5][6][7][8]

Materials:

  • Cancer cell line

  • The synthesized photosensitizer

  • DCFDA solution

  • PBS

  • Light source

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed the cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry) and allow them to adhere.

  • Incubate the cells with the photosensitizer at a non-toxic concentration for the optimal uptake time.

  • Wash the cells with PBS and then incubate them with DCFDA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess DCFDA.

  • Add fresh PBS or medium to the wells.

  • Irradiate the cells with light for a specific duration.

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Data Interpretation and Troubleshooting

  • Low Singlet Oxygen Quantum Yield: This could be due to aggregation of the photosensitizer. Consider modifying the molecular structure to improve solubility or using a different solvent for measurements.

  • Low Cellular Uptake: The photosensitizer may have poor membrane permeability. Strategies to improve uptake include conjugation to cell-penetrating peptides or encapsulation in nanoparticles.

  • High Dark Toxicity: The compound itself may be cytotoxic. It is crucial to determine a concentration range with minimal dark toxicity for PDT studies.

  • Inconsistent Results: Ensure consistent cell seeding density, incubation times, light dose, and reagent concentrations across experiments.

Conclusion

This compound and its metal complexes represent a promising scaffold for the development of novel photosensitizers for photodynamic therapy. The protocols and data presented in these application notes provide a comprehensive framework for their synthesis, characterization, and preclinical evaluation. Further optimization of the molecular structure and formulation can lead to the development of highly effective PDT agents for various therapeutic applications.

References

Application Notes and Protocols: Terpyridine-Based Ligands in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of terpyridine-based ligands in the fabrication of dye-sensitized solar cells (DSSCs). The unique photophysical and electrochemical properties of terpyridine complexes make them promising candidates for next-generation photovoltaic devices.

Introduction to Terpyridine-Based Sensitizers in DSSCs

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a cost-effective alternative to conventional silicon-based solar cells. The sensitizing dye is a critical component, responsible for light absorption and electron injection into the semiconductor photoanode. Terpyridine-based ruthenium complexes, such as the renowned "Black Dye" (N749), have demonstrated high power conversion efficiencies due to their broad absorption spectra extending into the near-infrared region.[1]

The tridentate coordination of the terpyridine ligand to the metal center offers robust stability. Furthermore, the versatile synthesis of terpyridine ligands allows for the fine-tuning of the photophysical and electrochemical properties of the resulting metal complexes. By introducing various functional groups, researchers can enhance light-harvesting efficiency, modulate redox potentials, and improve overall device performance.[2][3]

Performance of Terpyridine-Based DSSCs: A Comparative Overview

The performance of DSSCs is characterized by several key parameters:

  • Power Conversion Efficiency (PCE, η): The overall efficiency of converting light energy into electrical energy.

  • Short-Circuit Current Density (Jsc): The maximum current density generated by the solar cell when the voltage across it is zero.

  • Open-Circuit Voltage (Voc): The maximum voltage available from a solar cell when no current is flowing.

  • Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, indicating the quality of the solar cell.

The following table summarizes the photovoltaic performance of various DSSCs sensitized with different terpyridine-based ruthenium complexes under simulated AM 1.5G solar irradiation.

Sensitizer (Ligand)PCE (%)Jsc (mA/cm²)Voc (mV)FFReference Conditions
Black Dye (N749) 11.121.37400.70TiO₂: 25 μm; Dye: 0.3 mM acetonitrile/t-butanol (1:1), 24 h + 20 mM CDCA; Electrolyte: 0.05 M I₂, 0.1 M LiI, DMPII, 0.2 M t-bupy in CH₃CN.[1]
TUS-38 (Hexylthiophene modified terpyridine)11.922.57400.71Optimized dye-adsorption conditions and electrolyte composition (1-ethyl-3-methylimidazolium iodide).
MC124 (Chalcone-based terpyridine)2.35.86300.63With CDCA as co-adsorbent and iodine-based electrolyte.
4'-(4-aminophenol)-2,2':6',2''-terpyridine Ru complex 4.97---Standard AM 1.5 conditions.[3]
BD (original report) 10.4---TiO₂: 18 μm; Dye: 0.2 mM ethanol + 20 mM sodium taurodeoxycholate; Electrolyte: 0.6 M DMPII, 0.1 M I₂, 0.5 M t-bupy, 0.1 M LiI in methoxyacetonitrile.[1]
Pyridine-pyrazole ligand modified BD 10.05---TiO₂: 18 + 4 μm; Dye: 0.3 mM DMF/t-butanol 1:1 with 10 mM DCA; Electrolyte: 0.6 M DMPII, 0.1 M I₂, 0.1 M LiI, 0.5 M t-bupy in CH₃CN.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of a functionalized terpyridine ligand and the subsequent fabrication of a dye-sensitized solar cell.

Protocol for the Synthesis of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine

This protocol describes the synthesis of a terpyridine ligand functionalized with a carboxylic acid group, which serves as an anchoring group to the TiO₂ surface.

Materials:

  • 2-Acetylpyridine

  • 4-Carboxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Ammonium acetate (CH₃COONH₄)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Synthesis of the Chalcone.

    • In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of KOH (2 equivalents) to the flask and stir at room temperature.

    • Slowly add 2-acetylpyridine (1 equivalent) to the mixture.

    • Continue stirring at room temperature for 24 hours.

    • Acidify the reaction mixture with HCl to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to obtain the chalcone intermediate.

  • Step 2: Synthesis of the Terpyridine.

    • In a separate flask, dissolve the chalcone intermediate (1 equivalent) and 2-acetylpyridine (1.2 equivalents) in ethanol.

    • Add a saturated solution of ammonium acetate in ethanol.

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature, which should result in the precipitation of the terpyridine product.

    • Filter the solid, wash with cold ethanol, and then with diethyl ether.

    • Dry the product under vacuum to yield 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine.

Protocol for the Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the step-by-step procedure for constructing a DSSC using a prepared terpyridine-based dye.

Materials and Equipment:

  • Fluorine-doped tin oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Terpyridine-based dye solution (e.g., 0.3 mM in a suitable solvent like acetonitrile/tert-butanol 1:1 v/v)

  • Co-adsorbent solution (e.g., 20 mM chenodeoxycholic acid, CDCA)

  • Electrolyte solution (e.g., 0.6 M BMII, 0.1 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Platinized counter electrode (or graphite-coated FTO)

  • Surlyn or Parafilm spacer (25-50 µm thickness)

  • Screen printer or doctor blade

  • Furnace

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or the doctor blade technique.

    • Dry the TiO₂ film at 125°C for 5 minutes.

    • Sinter the TiO₂ film in a furnace by gradually increasing the temperature to 500°C and maintaining it for 30 minutes to ensure good particle necking and removal of organic binders.

    • Allow the photoanode to cool down to about 80°C.

  • Dye Sensitization:

    • Immerse the warm TiO₂ photoanode into the terpyridine-based dye solution containing the co-adsorbent.

    • Keep the photoanode in the dye solution for 12-24 hours at room temperature in a dark environment to ensure complete dye uptake.

    • After sensitization, rinse the photoanode with the solvent used for the dye solution (e.g., acetonitrile) to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode in a stream of nitrogen or argon.

  • Assembly of the DSSC:

    • Place a Surlyn or Parafilm spacer around the TiO₂ film on the photoanode.

    • Place the platinized or graphite-coated counter electrode on top of the spacer, with the conductive side facing the TiO₂ film.

    • Heat the assembly on a hot plate at around 100°C to seal the two electrodes together.

    • Introduce the electrolyte solution into the cell through pre-drilled holes in the counter electrode using a vacuum back-filling method.

    • Seal the holes with a small piece of Surlyn and a coverslip by heating.

  • Characterization of the DSSC:

    • Mask the active area of the solar cell to a known dimension (e.g., 0.25 cm²).

    • Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator and a potentiostat/galvanostat.

    • From the I-V curve, determine the PCE, Jsc, Voc, and FF.

Visualizing the Process and Mechanism

Experimental Workflow for DSSC Fabrication

The following diagram illustrates the key steps involved in the fabrication of a dye-sensitized solar cell using a terpyridine-based ligand.

DSSC_Fabrication_Workflow cluster_ligand Ligand Synthesis cluster_anode Photoanode Preparation cluster_assembly Cell Assembly & Characterization Ligand_Synthesis Synthesize Terpyridine Ligand Dye_Complexation Complex with Ru(II) Ligand_Synthesis->Dye_Complexation Dye_Sensitization Sensitize with Terpyridine Dye Dye_Complexation->Dye_Sensitization FTO_Cleaning Clean FTO Glass TiO2_Deposition Deposit TiO2 Paste FTO_Cleaning->TiO2_Deposition Sintering Sinter at 500°C TiO2_Deposition->Sintering Sintering->Dye_Sensitization Cell_Assembly Assemble with Counter Electrode Dye_Sensitization->Cell_Assembly Electrolyte_Injection Inject Electrolyte Cell_Assembly->Electrolyte_Injection IV_Characterization I-V Characterization Electrolyte_Injection->IV_Characterization

Experimental workflow for DSSC fabrication.
Electron Transfer Pathway in a Terpyridine-Based DSSC

The diagram below illustrates the fundamental electron transfer processes occurring within a DSSC employing a terpyridine-based ruthenium sensitizer.

Electron_Transfer_Pathway cluster_dssc DSSC Components Photoanode TiO2 Photoanode (Conduction Band) Counter_Electrode Counter Electrode Photoanode->Counter_Electrode 3. Electron Transport Dye Terpyridine-Ru Dye (S) Dye_excited Excited Dye (S*) Electrolyte_ox Oxidized Mediator (I3-) Dye_excited->Photoanode 2. Electron Injection Dye_excited->Dye Recombination (loss) Electrolyte_red Redox Mediator (I-) Electrolyte_red->Dye 4. Dye Regeneration Counter_Electrode->Electrolyte_ox 5. Mediator Regeneration Light Light (hν) Light->Dye 1. Light Absorption

Electron transfer pathway in a DSSC.

Description of the Electron Transfer Pathway:

  • Light Absorption: The terpyridine-based ruthenium dye (S) absorbs photons from sunlight, promoting an electron to an excited state (S*).

  • Electron Injection: The excited electron is rapidly injected from the dye's excited state into the conduction band of the TiO₂ semiconductor photoanode.

  • Electron Transport: The injected electrons percolate through the interconnected TiO₂ nanoparticles to the FTO conductive glass and then flow through the external circuit to the counter electrode.

  • Dye Regeneration: The oxidized dye molecule (S⁺) is regenerated back to its ground state (S) by accepting an electron from the iodide ion (I⁻) in the electrolyte.

  • Mediator Regeneration: The resulting triiodide ions (I₃⁻) diffuse to the counter electrode, where they are reduced back to iodide ions by the electrons that have traveled through the external circuit, thus completing the cycle.

Unwanted recombination processes, where the injected electron recombines with the oxidized dye or the oxidized redox mediator, can occur and reduce the overall efficiency of the cell. The design of the terpyridine ligand can influence the rates of these electron transfer processes and minimize recombination losses.

References

Troubleshooting & Optimization

Improving the yield of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, also known as 4'-carboxy-2,2':6',2''-terpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important compound.

Overview of Synthetic Pathways

The synthesis of 4'-carboxy-2,2':6',2''-terpyridine typically proceeds through the construction of the terpyridine core, followed by the introduction or deprotection of the carboxylic acid functionality. The most prevalent method is a variation of the Kröhnke pyridine synthesis.[1][2] A common and effective strategy involves the synthesis of a nitrile-functionalized terpyridine, which is then hydrolyzed to the final carboxylic acid product.

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields are a common issue in terpyridine synthesis and can stem from several factors.[2][3] The Kröhnke synthesis, while powerful, is sensitive to reaction conditions and can be prone to side reactions.[4][5]

  • Reagent Quality: Ensure that 2-acetylpyridine and the aldehyde are pure. 2-acetylpyridine can oxidize or polymerize on storage. Using freshly distilled or high-purity reagents is recommended.

  • Stoichiometry: The one-pot synthesis requires a precise molar ratio, typically two equivalents of 2-acetylpyridine to one equivalent of the aldehyde.[1][6] Deviations can lead to the formation of side products and unreacted starting materials.

  • Reaction Conditions: Temperature control is crucial. The initial condensation steps are often exothermic and may require cooling to prevent runaway reactions and the formation of degradation products.[7] Conversely, the final cyclization and aromatization steps may require refluxing for an adequate duration (e.g., 4-6 hours) to go to completion.[1]

  • Side Reactions: The formation of unexpected products is a known issue.[3][8] A common side product is the isomeric 6′-aryl-2,2′:4′,2″-terpyridine, which arises from a 1,2-attack rather than the desired 1,4-conjugate addition on the intermediate chalcone.[5] Self-condensation of 2-acetylpyridine can also occur.[3]

Q2: I've isolated an unexpected side product. How can I identify and prevent it?

A2: The condensation reactions involved in terpyridine synthesis can lead to several alternative products.[3]

  • Isomeric Terpyridines: As mentioned above, you may form the 6′-aryl-2,2′:4′,2″-terpyridine isomer.[5] This can be identified by careful analysis of NMR spectra, as the symmetry of the molecule will be different from the desired 4'-substituted product. Lowering the reaction temperature during the initial Michael addition step may favor the desired 1,4-addition.

  • Cyclohexanol Derivatives: Under certain conditions, three molecules of the acetylpyridine can condense with the aldehyde to form a cyclohexanol derivative.[3] This is more likely if the reaction is not carefully controlled.

  • Incomplete Cyclization: The 1,5-dicarbonyl intermediate may be isolated if the cyclization with ammonia is inefficient.[1][9] To prevent this, ensure a sufficient excess of the ammonia source (like ammonium acetate) is used and that the reaction is heated for a sufficient time to drive the cyclization and dehydration.[7]

Troubleshooting_Yield start_node Low Yield or Impure Product decision_node Analyze Crude Product (TLC, NMR) start_node->decision_node check_node Check Reaction Parameters start_node->check_node path1 Mostly Starting Material Present decision_node->path1 path2 Multiple Side Products decision_node->path2 action_node1 Verify Stoichiometry (2:1 Acetylpyridine:Aldehyde) check_node->action_node1 action_node2 Use High-Purity Reagents check_node->action_node2 action_node3 Control Temperature (Cooling for addition, reflux for cyclization) check_node->action_node3 action_node action_node result_node result_node action_node1->result_node Improved Yield & Purity action_node2->result_node Improved Yield & Purity action_node3->result_node Improved Yield & Purity action_node4 Increase Reflux Time or Temperature path1->action_node4 Incomplete Reaction action_node5 Lower Initial Temp. Ensure Proper Stoichiometry path2->action_node5 Side Reactions Dominant action_node4->result_node Improved Yield & Purity action_node5->result_node Improved Yield & Purity

Caption: Troubleshooting decision tree for low reaction yield.

Q3: How can I effectively purify the final carboxylic acid product?

A3: Purification can be challenging due to the zwitterionic nature of the product at neutral pH and the basicity of the pyridine nitrogens.

  • Crystallization: This is often the most effective method. The crude product, after hydrolysis and neutralization, will often precipitate from the aqueous reaction mixture. This solid can be collected by filtration and washed with water and then a cold organic solvent like ethanol to remove impurities.[1][2] Recrystallization from a suitable solvent like THF has been reported for similar compounds.[8]

  • Acid-Base Extraction: The carboxylic acid group allows the compound to be dissolved in a dilute aqueous base (like NaOH) and washed with an organic solvent to remove non-acidic impurities. The product can then be re-precipitated by acidifying the aqueous layer to its isoelectric point.

  • Column Chromatography: Standard silica gel chromatography can be difficult due to the basic pyridine rings causing significant tailing.[7] If chromatography is necessary, consider using a modified eluent, such as dichloromethane/methanol with a small amount (0.5-1%) of triethylamine or ammonia added to suppress tailing.[7] Alternatively, alumina (neutral or basic) can be used as the stationary phase.

Q4: The hydrolysis of the 4'-cyano-terpyridine precursor is slow or incomplete. How can I improve this step?

A4: The hydrolysis of an aromatic nitrile to a carboxylic acid is a robust but often slow reaction that requires forcing conditions.

  • Choice of Catalyst: Both strong acid (e.g., concentrated HCl or H₂SO₄) and strong base (e.g., NaOH or KOH) can catalyze the hydrolysis.[10] Base-catalyzed hydrolysis (saponification) is often preferred as the final deprotonation of the carboxylic acid to the carboxylate salt makes the reaction effectively irreversible, driving it to completion.[10]

  • Reaction Conditions: This step typically requires prolonged heating at reflux. Reaction times of 12-24 hours or even longer may be necessary for complete conversion.

  • Solvent: Using a co-solvent like ethanol or ethylene glycol with the aqueous acid or base can improve the solubility of the starting material and facilitate the reaction.

  • Workup: After base-catalyzed hydrolysis, the reaction mixture should be cooled and carefully acidified (e.g., with HCl) to the isoelectric point of the product (typically pH 3-5) to induce precipitation of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method to synthesize the 4'-carboxy-terpyridine core? The one-pot Kröhnke synthesis is highly favored due to its operational simplicity and often good yields.[1] This approach combines two equivalents of 2-acetylpyridine, one equivalent of an aldehyde (like 4-cyanobenzaldehyde), a base, and an ammonia source in a single reaction vessel to form the terpyridine core.[1][2]

Q2: What are the most critical parameters to control in the one-pot Kröhnke synthesis? The most critical parameters are the stoichiometry of the reactants (2:1 ratio of 2-acetylpyridine to aldehyde), the choice and amount of base (KOH is common), the reaction temperature, and the source of ammonia (aqueous ammonia or ammonium acetate are frequently used).[1][6]

Q3: Are there any greener or more sustainable approaches to this synthesis? Efforts in green chemistry for terpyridine synthesis focus on using benign solvents, solvent-free conditions, or starting materials from renewable sources.[4][11] One-pot syntheses are inherently "greener" as they reduce the number of steps and purification procedures.[1] Additionally, research into using water as a solvent or employing microwave irradiation to reduce reaction times contributes to more sustainable protocols.[6][12]

Data & Protocols

Data Presentation

Table 1: Influence of Key Parameters on Kröhnke Synthesis Yield

ParameterCondition / ReagentTypical Effect on Yield/PurityReference(s)
Base Potassium Hydroxide (KOH)Commonly used, effective in promoting condensation. Often leads to good yields.[1]
Sodium Hydride (NaH)Strong base used in two-step methods for forming intermediates.[2][13]
Solvent Methanol / EthanolCommon alcoholic solvents that work well for the one-pot method.[1][5]
1,2-Dimethoxyethane (DME)Used in two-step procedures with strong bases like NaH.[2]
Ammonia Source Aqueous Ammonia (aq. NH₃)Effective for one-pot cyclization, leading to precipitation of the product.[1][5]
Ammonium FormateFound to be an optimal nitrogen source in some optimized procedures.[13]
Temperature 10°C to Room TempOptimal for initial condensation steps to minimize side products.[7][13]
Reflux (60-80°C)Required for the final cyclization and aromatization steps.[1]
Molar Ratio 2:1 (Acetylpyridine:Aldehyde)Critical for maximizing yield and minimizing unreacted starting materials.[1][2]
Experimental Protocols

Protocol 1: One-Pot Synthesis of 4'-Cyano-2,2':6',2''-terpyridine (Precursor)

This protocol is adapted from established one-pot procedures for similar 4'-aryl-terpyridines.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine (2.0 equivalents) and 4-cyanobenzaldehyde (1.0 equivalent) in methanol.

  • Base Addition: To the stirred mixture, add potassium hydroxide (KOH) pellets (2.4 equivalents). An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • Ammonia Addition: After the KOH has dissolved, add a concentrated aqueous ammonia solution (e.g., 35%) in excess.

  • Reaction: Heat the mixture to reflux and maintain for 4–6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with water to remove salts and residual ammonia, followed by a wash with cold ethanol. Dry the solid under vacuum to yield the 4'-cyano-2,2':6',2''-terpyridine.

Protocol 2: Base-Catalyzed Hydrolysis to this compound

This is a general protocol for nitrile hydrolysis.[10]

  • Reaction Setup: Suspend the 4'-cyano-2,2':6',2''-terpyridine (1.0 equivalent) in a mixture of ethanol and a 10-20% aqueous sodium hydroxide (NaOH) solution.

  • Hydrolysis: Heat the suspension to reflux. The solid should gradually dissolve as the reaction proceeds. Continue refluxing for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: After cooling the reaction mixture to room temperature, filter it to remove any unreacted starting material. Place the filtrate in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring to neutralize the solution. The carboxylic acid product will precipitate as a solid at its isoelectric point (typically pH 3-5). Monitor the pH with pH paper or a pH meter.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid thoroughly with cold deionized water until the washings are neutral, then wash with a small amount of cold ethanol or acetone. Dry the product under vacuum to obtain the final this compound.

References

Technical Support Center: Purification of Crude 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 2,6-dipyridin-2-ylpyridine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Product Isolation & Handling

Q1: My product has precipitated out of the reaction mixture. How should I proceed with the initial work-up?

A1: The initial work-up will depend on the reaction solvent and the nature of the impurities. Since this compound is a zwitterionic compound, its solubility is highly dependent on pH.

  • Initial Wash: Begin by filtering the crude precipitate and washing it with a solvent in which the impurities are soluble but the product is not. Cold ethanol or diethyl ether are often good starting points for washing crude organic solids.

  • pH Adjustment: To purify the product based on its zwitterionic nature, you can dissolve the crude material in a dilute aqueous acid (e.g., 0.1 M HCl) to protonate the pyridine nitrogens, making the compound more water-soluble. Insoluble non-basic impurities can then be removed by filtration. Subsequently, adjusting the pH of the filtrate to the isoelectric point (typically around pH 3-4 for similar compounds) will cause the pure zwitterionic product to precipitate, which can then be collected by filtration. Conversely, dissolving the crude product in a dilute aqueous base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid, and acidic impurities can be removed. Adjusting the pH back to the isoelectric point will again precipitate the product.

Recrystallization

Q2: I am having trouble finding a suitable solvent for recrystallization. What are the best practices for this compound?

A2: Finding an appropriate recrystallization solvent for a zwitterionic compound like this compound can be challenging due to its unique solubility profile. It is known to be slightly soluble in water.[1][2]

  • Solvent Screening: A good starting point is to screen a variety of polar protic and aprotic solvents. Small-scale solubility tests with solvents such as water, ethanol, methanol, isopropanol, acetonitrile, and mixtures of these are recommended. An ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

  • Mixed Solvent Systems: Often, a mixed solvent system is required. For instance, dissolving the compound in a minimal amount of a good solvent (like hot water or methanol) and then adding a miscible anti-solvent (in which the compound is poorly soluble, e.g., acetone or ethanol) dropwise until turbidity appears can induce crystallization upon cooling. A mixture of ethanol and water is a common and effective solvent system for the recrystallization of terpyridine derivatives.[3]

  • pH Adjustment in Recrystallization: For zwitterionic compounds, adjusting the pH of an aqueous solution can be a powerful recrystallization tool. Dissolving the crude product in a slightly acidic or basic aqueous solution at an elevated temperature and then slowly neutralizing it to the isoelectric point as it cools can yield highly pure crystals.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of fine, impure crystals and traps impurities.

  • Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to maximize crystal formation.

Column Chromatography

Q4: My compound is streaking on the silica gel column. How can I improve the separation?

A4: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a common issue. This is often due to the interaction of the basic pyridine nitrogen atoms with the acidic silanol groups on the silica surface.

  • Use of a Basic Modifier: To mitigate streaking, add a small amount of a basic modifier to your eluent.[4] Common choices include:

    • Triethylamine (NEt₃): Typically 0.1-1% (v/v) is added to the mobile phase.

    • Aqueous Ammonia: A mobile phase of chloroform-methanol-concentrated aqueous ammonia (e.g., 20:10:1 v/v/v) can be effective for polar, basic compounds.[4]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel and can provide better peak shapes for basic compounds.[3]

  • Reversed-Phase Chromatography: For highly polar and zwitterionic compounds, reversed-phase chromatography (e.g., C18 silica) can be a good alternative. The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a pH modifier or buffer.[5]

Q5: What is a good starting mobile phase for the column chromatography of this compound?

A5: Given the polarity of this compound, a relatively polar mobile phase will be required.

  • Normal Phase (Silica Gel): Start with a mixture of a moderately polar solvent and a polar solvent, for example, dichloromethane (DCM) and methanol (MeOH). A gradient elution starting with a low percentage of MeOH in DCM (e.g., 2-5%) and gradually increasing the polarity is a good strategy. Remember to add a basic modifier as discussed in Q4.

  • Reversed-Phase (C18): A good starting point would be a gradient of methanol or acetonitrile in water. The addition of a buffer, such as ammonium acetate or ammonium formate, can help to control the pH and improve peak shape.[5]

Impurity Removal

Q6: My final product is colored, suggesting metal impurities. How can I remove them?

A6: Colored impurities in terpyridine syntheses often indicate the presence of coordinated metal ions.

  • Recrystallization: This is often the first and most effective method for removing metal impurities.[3]

  • Washing with a Chelating Agent: If the product is in an organic solvent, washing with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively remove many transition metals.[3]

  • Activated Carbon: Treatment of a solution of the crude product with activated carbon can sometimes remove colored organic impurities.

Q7: I synthesized my compound using the Kröhnke pyridine synthesis. What are the likely impurities?

A7: The Kröhnke synthesis is a robust method, but side reactions can occur, leading to impurities.[6]

  • Incompletely Reacted Intermediates: These can include the 1,5-dicarbonyl intermediate if cyclization is incomplete.

  • Isomeric Terpyridines: Alternative reaction pathways can sometimes lead to the formation of isomeric terpyridine byproducts.

  • Byproducts from Side Reactions: Depending on the specific reaction conditions, various condensation byproducts may be formed.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTarget ImpuritiesTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Unreacted starting materials, some metal complexes, less soluble byproducts>98%Simple, cost-effective, good for large scales.Can have lower recovery, finding a suitable solvent can be challenging.
Silica Gel Column Chromatography A wide range of organic impurities, some metal complexes>99%High resolution for complex mixtures.Can be slow, potential for streaking with basic compounds, requires solvent.
Alumina Column Chromatography Basic organic impurities, metal complexes>99%Good for basic compounds, less acidic than silica.Can be less versatile than silica for some separations.
Reversed-Phase Chromatography Polar impurities, salts>99.5%Excellent for polar and zwitterionic compounds.Requires specialized columns and solvent systems (often aqueous).
Acid-Base Extraction Non-ionizable organic impuritiesVariableGood for initial bulk purification.Can be labor-intensive, may not remove all impurities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

Objective: To purify crude this compound by removing non-polar impurities and some colored byproducts.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near the boiling point of ethanol.[3]

  • Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of hot ethanol until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography with a Basic Modifier

Objective: To achieve high purity by separating the target compound from closely related organic impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (NEt₃)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM) and pack the chromatography column.

  • Dissolve the crude product in a minimum amount of the initial eluent (e.g., 98:2 DCM:MeOH with 0.1% NEt₃).

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 0.1% NEt₃).

  • Gradually increase the polarity of the eluent by increasing the proportion of methanol (e.g., to 95:5, then 90:10 DCM:MeOH, all containing 0.1% NEt₃).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization purity_check_1 Purity Check (TLC/HPLC) recrystallization->purity_check_1 column_chromatography Column Chromatography (Silica or Alumina) purity_check_2 Purity Check (HPLC/NMR) column_chromatography->purity_check_2 purity_check_1->column_chromatography If not pure pure_product Pure Product purity_check_1->pure_product If pure purity_check_2->pure_product

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Chromatography start Streaking on Silica Gel Column? add_base Add Basic Modifier to Eluent (e.g., 0.1-1% NEt3) start->add_base Yes change_stationary_phase Switch to Neutral Alumina start->change_stationary_phase If streaking persists reversed_phase Use Reversed-Phase (C18) Chromatography start->reversed_phase For highly polar/zwitterionic nature solution Improved Separation add_base->solution change_stationary_phase->solution reversed_phase->solution

Caption: A troubleshooting guide for addressing peak streaking during column chromatography.

References

Preventing side reactions in the functionalization of terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of terpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide solutions and guidance for preventing common side reactions encountered during synthetic modifications of the terpyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of terpyridines?

A1: The most prevalent side reactions depend on the specific transformation being performed. However, common issues include:

  • N-Oxidation: The pyridine nitrogen atoms are susceptible to oxidation, forming N-oxides, especially when using oxidizing reagents or even upon prolonged exposure to air in certain conditions.[1][2]

  • Homocoupling: In metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira, the starting materials can couple with themselves to form dimers (e.g., biaryl or butadiyne byproducts).[3][4][5] This is often promoted by the presence of oxygen.[3][4][5]

  • Dehalogenation/Protodeboronation: In cross-coupling reactions, the halide on the terpyridine or the boronic acid/ester group can be replaced by a hydrogen atom, leading to an undesired, non-functionalized byproduct.[5][6][7]

  • Catalyst Inhibition: The lone pair of electrons on the terpyridine's nitrogen atoms can coordinate to the palladium catalyst, inhibiting its activity and leading to low or no conversion.[5]

  • Formation of Isomeric Byproducts: During the synthesis of the terpyridine core itself (e.g., via Kröhnke-type reactions), unexpected isomers or polycondensation products can form.[8][9]

Q2: How can I prevent the unwanted formation of terpyridine N-oxide during a reaction?

A2: Preventing N-oxide formation is critical, as it alters the electronic properties and coordinating ability of the ligand. Key strategies include:

  • Inert Atmosphere: Always perform reactions under a rigorously inert atmosphere (argon or nitrogen). This is especially crucial for oxygen-sensitive reactions like cross-couplings.[2]

  • Degassed Solvents: Use properly degassed solvents to minimize dissolved oxygen, which can contribute to oxidation.[5]

  • Protonation: In some cases, adding a non-coordinating acid (like TFA) can protonate the pyridine nitrogen.[2] This protects it from oxidation by lowering the energy of the lone pair electrons, but you must ensure the acid is compatible with your reaction conditions.

  • Choice of Reagents: When performing an oxidation elsewhere on the molecule, select the mildest possible reagent and control the temperature carefully to avoid over-oxidation of the nitrogen atoms.[10]

Q3: My purification of a functionalized terpyridine is difficult due to streaking on the silica gel column. What can I do?

A3: The basicity of the pyridine nitrogen atoms often causes strong interaction with the acidic silica gel, leading to poor separation. To mitigate this:

  • Neutralized Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2%), before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

  • Recrystallization: Many functionalized terpyridines are highly crystalline compounds.[11] Recrystallization can be a very effective method for purification, often yielding material of high purity.[11][12]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Problem: My Suzuki coupling reaction has a low yield, and I recover mostly starting material.

This is a common issue when working with halo-terpyridines, often stemming from catalyst deactivation or suboptimal reaction conditions.[5]

  • Possible Cause 1: Catalyst Inhibition.

    • Solution: The pyridine nitrogen can bind to the palladium center and inhibit catalysis.[5] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands shield the palladium, preventing coordination by the terpyridine nitrogen and facilitating the catalytic cycle.[5]

  • Possible Cause 2: Inefficient Oxidative Addition.

    • Solution: The C-X bond on the terpyridine may be unreactive. Increase the reaction temperature or screen different palladium precatalysts (e.g., Pd₂(dba)₃ in addition to Pd(OAc)₂). More electron-rich and bulky ligands can also accelerate this step.[5][6]

  • Possible Cause 3: Protodeboronation of the Boronic Acid.

    • Solution: This side reaction consumes your coupling partner.[6] Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5]

Problem: I am observing significant homocoupling byproducts in my Suzuki or Sonogashira reaction.

Homocoupling reduces the yield of the desired cross-coupled product by consuming the starting materials.[3][5]

  • Possible Cause 1: Presence of Oxygen.

    • Solution: Oxygen is a known promoter of the homocoupling of boronic acids (Suzuki) and terminal alkynes (Sonogashira).[3][4][5] Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[5]

  • Possible Cause 2: Catalyst and Copper Concentration (Sonogashira).

    • Solution: The concentration of both the palladium catalyst and the copper co-catalyst can influence the rate of homocoupling.[3][4] It is sometimes beneficial to perform the reaction under "copper-free" conditions, although some commercially available palladium catalysts may contain trace amounts of copper.[13] For reactions sensitive to alkyne homocoupling, using a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce the formation of this side product to as low as 2%.[3][4]

Problem: My Buchwald-Hartwig amination is sluggish or produces hydrodehalogenation byproducts.

The efficiency of C-N coupling is highly dependent on the choice of base, ligand, and solvent.[14][15]

  • Possible Cause 1: Suboptimal Base/Solvent Combination.

    • Solution: Strong, non-coordinating bases like NaOtBu or LHMDS are generally effective but can be poorly soluble in common solvents like toluene or dioxane.[14][15] Ensure vigorous stirring to maximize dispersion. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[14] Avoid solvents like acetonitrile or pyridine, which can inhibit the reaction by binding to the palladium catalyst.[15]

  • Possible Cause 2: Hydrodehalogenation.

    • Solution: The replacement of the halide with a hydrogen atom is a common side reaction.[14] This can sometimes be minimized by using a weaker or less sterically hindered base, lowering the reaction temperature, or screening different phosphine ligands.[14]

Data Summary: Optimizing Cross-Coupling Reactions
ParameterIssue AddressedRecommended ActionRationale
Ligand Low Yield (Catalyst Inhibition)Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[5]Shields the Pd center from coordination by the terpyridine nitrogen.[5]
Atmosphere HomocouplingRigorously degas all reagents and maintain a strict inert (Ar/N₂) atmosphere.[5]Oxygen promotes the oxidative homocoupling of boronic acids and terminal alkynes.[3][4]
Boron Reagent Low Yield (Protodeboronation)Use boronic esters (e.g., pinacol esters) or MIDA boronates instead of boronic acids.[5]Esters are more stable and less prone to hydrolysis and protodeboronation.[5]
Base (Buchwald) HydrodehalogenationScreen weaker bases (e.g., K₃PO₄, Cs₂CO₃) or lower the temperature.[14]Reduces the rate of the competing dehalogenation pathway.[14]
Solvent Low Yield / Side ReactionsScreen common solvents like toluene, dioxane, and THF. Avoid chlorinated solvents, acetonitrile, or pyridine.[15]Solvent polarity and coordinating ability dramatically affect catalyst activity and stability.[15]
General Synthetic Issues

Problem: During the Kröhnke synthesis of a 4'-aryl-terpyridine, I isolate a complex mixture of byproducts instead of my desired product.

One-pot condensation reactions for synthesizing the terpyridine core can be prone to side reactions, especially if not carefully controlled.[8]

  • Possible Cause 1: Polycondensation.

    • Solution: A one-step reaction of 2-acetylpyridine and an aryl aldehyde can lead to polycondensation products.[8] A higher-yielding approach is a two-step procedure: first, isolate the intermediate azachalcone, and then react it with the second pyridine-containing fragment in the presence of ammonium acetate.[8][12]

  • Possible Cause 2: Formation of Isomeric Terpyridines.

    • Solution: Under certain conditions, 1,2-attack of the enolate can occur instead of the desired 1,4-conjugate addition, leading to the formation of isomeric terpyridines (e.g., 6'-aryl-2,2':4',2''-terpyridine).[9] Carefully controlling the reaction temperature and the rate of addition of reagents can help favor the desired reaction pathway.

Key Experimental Protocol

Representative Suzuki Coupling of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

This protocol is a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromoterpyridine with an arylboronic acid.[16][17]

Materials:

  • 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, the arylboronic acid, and the base.

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the phosphine ligand. Add this catalyst system to the Schlenk flask.

  • Degassing: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe. If using a biphasic system (e.g., Toluene/Water), ensure both solvents have been individually degassed prior to addition.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., CH₂Cl₂ or EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (often pre-treated with triethylamine) or by recrystallization to obtain the pure functionalized terpyridine.[11][12]

Visualized Workflows and Pathways

Troubleshooting_Workflow Troubleshooting Workflow for a Functionalization Reaction start Poor Yield / Low Purity check_sm 1. Verify Starting Materials (NMR, Purity, Stability) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) check_sm->analyze_crude sm_recovered Starting Material Recovered? (No Conversion) analyze_crude->sm_recovered side_products Side Products Observed? sm_recovered->side_products  No sol_no_conv Potential Causes: - Catalyst Deactivation/Inhibition - Incorrect Temperature - Inactive Reagents sm_recovered->sol_no_conv  Yes identify_sp 3. Identify Side Product Structure (MS, NMR of isolated byproduct) side_products->identify_sp  Yes action_no_conv Action: - Screen Ligands/Catalysts - Increase Temperature - Check Reagent Quality sol_no_conv->action_no_conv sol_homo Cause: Homocoupling Action: Rigorous Degassing identify_sp->sol_homo Dimer sol_dehalo Cause: Dehalogenation Action: Screen Bases/Solvents identify_sp->sol_dehalo H-addition sol_noxide Cause: N-Oxidation Action: Ensure Inert Atmosphere identify_sp->sol_noxide +16 amu

Caption: A logical workflow for troubleshooting failed terpyridine functionalization reactions.

Suzuki_vs_Side_Reactions Suzuki Catalytic Cycle vs. Competing Side Reactions cluster_main Desired Suzuki Cycle cluster_side1 Homocoupling Side Reaction cluster_side2 Dehalogenation Side Reaction pd0 L-Pd(0) oa Oxidative Addition (Tpy-Pd(II)-Br) pd0->oa Tpy-Br trans Transmetalation (Tpy-Pd(II)-Ar) oa->trans Ar-B(OR)₂ re Reductive Elimination trans->re re->pd0 product Tpy-Ar (Product) re->product boronic Ar-B(OR)₂ homo_product Ar-Ar boronic->homo_product O₂ / Catalyst tpybr Tpy-Br dehalo_product Tpy-H tpybr->dehalo_product Base / Solvent

Caption: The desired catalytic cycle versus common off-cycle side reactions.

Logical_Relationships Relationship Between Conditions and Outcomes cluster_conditions cluster_outcomes Ligand Ligand Choice (e.g., Bulky Phosphine) Yield High Yield of Desired Product Ligand->Yield + NoReaction Catalyst Inhibition (No Reaction) Ligand->NoReaction - Base Base Choice (e.g., K₂CO₃ vs NaOtBu) Base->Yield + Dehalogenation Dehalogenation Base->Dehalogenation + (if too strong) Atmosphere Atmosphere (e.g., Inert vs. Air) Atmosphere->Yield + (if inert) Homocoupling Homocoupling Atmosphere->Homocoupling - (if inert) Solvent Solvent Choice (e.g., Anhydrous) Solvent->Yield + (if anhydrous) Solvent->Dehalogenation - (if anhydrous)

Caption: Influence of key reaction parameters on desired and undesired outcomes.

References

Technical Support Center: Optimizing Kröhnke Synthesis of Terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the Kröhnke synthesis of terpyridines.

Frequently Asked Questions (FAQs)

Q1: What is the Kröhnke synthesis for terpyridines?

The Kröhnke pyridine synthesis is a condensation reaction that forms highly functionalized pyridines.[1][2][3] For the synthesis of 4'-aryl-2,2':6',2''-terpyridines, the reaction typically involves the condensation of two equivalents of a 2-acetylpyridine with one equivalent of an aromatic aldehyde in the presence of a base and an ammonia source.[1][4] This method is valued for its versatility and ability to produce complex pyridine structures under relatively mild conditions.[5]

Q2: What are the two primary approaches for Kröhnke terpyridine synthesis?

There are two main strategies for this synthesis: the classical (two-step) method and the more streamlined one-pot method.[1][6]

  • Classical Two-Step Synthesis: This approach involves the initial synthesis and isolation of an α,β-unsaturated ketone (a chalcone) from the reaction of an acetylpyridine and an aldehyde.[4][6] This intermediate is then reacted with a second equivalent of an acetylpyridine derivative (often an α-pyridinium methyl ketone salt) and an ammonia source to form the terpyridine.[4]

  • One-Pot Synthesis: This preferred method combines all reactants—two equivalents of 2-acetylpyridine, one equivalent of the aromatic aldehyde, a base, and an ammonia source—in a single reaction vessel.[1][7] It is generally more efficient and convenient.[1]

Q3: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

Low or no yield can stem from several factors, including reagent quality, reaction conditions, and the presence of side reactions. A systematic approach to troubleshooting is recommended.[8]

  • Reagent Quality: Ensure the purity of your starting materials. The α,β-unsaturated carbonyl compound should be free from polymerization, and the pyridinium salt (if used) must be completely dry.[8] The purity of the ammonia source, typically ammonium acetate or aqueous ammonia, is also critical.[1][8]

  • Reaction Conditions: The reaction temperature is a crucial parameter. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition.[8] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[5]

  • Side Reactions: Self-condensation of the α,β-unsaturated carbonyl compound can occur, especially at higher temperatures.[5]

Q4: I'm observing unexpected spots on my TLC plate. What could be the cause?

The formation of side products is a common issue. One possibility is the self-condensation of the α,β-unsaturated carbonyl compound.[5] Another potential side reaction is the 1,2-attack of the enolate on the intermediate chalcone, leading to isomeric terpyridine products.[4] To minimize these side products, it is crucial to control the stoichiometry of the reactants and maintain the optimal reaction temperature.[8]

Q5: How can I purify the final terpyridine product?

Purification of the crude product is typically achieved through recrystallization from a suitable solvent, such as ethanol or isopropanol.[1][7] If the product precipitates from the reaction mixture upon cooling, it can be collected by filtration and washed with water to remove excess base, followed by a wash with cold ethanol.[6][7] For non-precipitating products, the solvent volume can be reduced, and the residue can be worked up using a suitable organic solvent and washed with dilute acid and base.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low to No Product Yield Impure or degraded starting materials.Verify the purity of 2-acetylpyridine and the aromatic aldehyde using techniques like NMR or GC-MS. Ensure the base and ammonia source are of high quality.[8]
Incorrect reaction temperature.Optimize the reaction temperature. A typical range is 80-140°C. Start at a lower temperature and gradually increase if the reaction is sluggish, while monitoring with TLC.[5][8]
Insufficient reaction time.Monitor the reaction progress by TLC to ensure it has gone to completion. Typical reaction times are 4-8 hours.[8]
Formation of Multiple Products (Side Reactions) Incorrect stoichiometry.Ensure the correct molar ratios of the reactants are used (typically 2 equivalents of 2-acetylpyridine to 1 equivalent of aldehyde).[8]
Suboptimal reaction temperature.A lower reaction temperature, even with a longer reaction time, can often improve selectivity and reduce the formation of byproducts.[8]
Self-condensation of intermediates.Control the rate of addition of reagents and maintain a consistent temperature to minimize self-condensation of the chalcone intermediate.[5]
Difficulty in Product Purification Product is an oil or does not precipitate.If the product does not precipitate upon cooling, reduce the solvent volume under reduced pressure. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.[8]
Impurities co-crystallize with the product.If recrystallization is insufficient, consider column chromatography for purification.

Data Presentation: Reaction Condition Comparison

Parameter Typical Conditions Effect on Yield and Purity
Solvent Glacial Acetic Acid, Methanol, Ethanol.[8]The polarity and protic nature of the solvent can influence the reaction rate and selectivity. Acetic acid can also act as a catalyst and often provides good yields.[8] Solvent-free conditions have also been shown to be effective.[8]
Base Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH).[1][6]The base is crucial for the initial enolate formation. The choice and concentration of the base can affect the reaction rate.
Ammonia Source Aqueous Ammonia, Ammonium Acetate.[1][8]Ammonium acetate is a common nitrogen source.[5][8] Aqueous ammonia is frequently used in one-pot syntheses.[1][7]
Temperature 80 - 140 °C.[8]Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decomposition of the product.[8]
Reaction Time 4 - 8 hours.[8]Prolonged reaction times can sometimes lead to product decomposition. Monitoring by TLC is crucial to determine the optimal time.[5]

Experimental Protocols

One-Pot Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine[1]

Materials:

  • 2-Acetylpyridine

  • 4-Methoxybenzaldehyde

  • Potassium Hydroxide (KOH) pellets

  • Methanol (MeOH)

  • 35% Aqueous Ammonia solution

Procedure:

  • In a round-bottom flask, prepare a mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml).

  • To this mixture, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).

  • Add potassium hydroxide pellets (1.54 g, 24 mmol) to the reaction mixture.

  • Finally, add 35% aqueous ammonia solution (40.0 ml).

  • Reflux the reaction mixture for 4–6 hours.

  • After cooling to room temperature, a precipitate will form.

  • Collect the solid by filtration and wash with water.

  • The crude product can be purified by recrystallization from ethanol.

Classical Two-Step Synthesis of 4'-Aryl-2,2':6',2''-terpyridines[6]

Step 1: Synthesis of the Chalcone Intermediate

Materials:

  • 2-Acetylpyridine

  • Aryl aldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 2-acetylpyridine and the aryl aldehyde in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.

  • Continue stirring until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude chalcone from a suitable solvent.

Step 2: Synthesis of the Terpyridine

Materials:

  • Chalcone intermediate (from Step 1)

  • N-(2-oxo-2-phenylethyl)pyridinium bromide (or similar pyridinium salt)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Combine the chalcone, N-(2-oxo-2-phenylethyl)pyridinium bromide, and a large excess of ammonium acetate in a round-bottom flask.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Visualizations

Kröhnke_Mechanism cluster_chalcone Chalcone Formation (in situ) cluster_michael Michael Addition cluster_cyclization Cyclization and Aromatization 2-Acetylpyridine_1 2-Acetylpyridine Chalcone α,β-Unsaturated Ketone (Chalcone) 2-Acetylpyridine_1->Chalcone Base Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Dicarbonyl 1,5-Dicarbonyl Intermediate Chalcone->Dicarbonyl 2-Acetylpyridine_2 2-Acetylpyridine Enolate Enolate 2-Acetylpyridine_2->Enolate Base Enolate->Dicarbonyl Cyclized_Intermediate Cyclized Intermediate Dicarbonyl->Cyclized_Intermediate Ammonia Ammonia Source Ammonia->Cyclized_Intermediate Terpyridine Terpyridine Cyclized_Intermediate->Terpyridine Dehydration & Aromatization

Caption: Reaction mechanism of the one-pot Kröhnke synthesis of terpyridines.

Kröhnke_Workflow Start Start Reagents Combine 2-Acetylpyridine, Aldehyde, Base, and Ammonia Source in Solvent Start->Reagents Reflux Reflux Reaction Mixture (4-8 hours) Reagents->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Precipitate Precipitate Forms? Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Yes Workup Solvent Removal & Liquid-Liquid Extraction Precipitate->Workup No Recrystallize Recrystallize Crude Product Filter->Recrystallize Workup->Recrystallize Characterize Characterize Pure Terpyridine (NMR, MS, etc.) Recrystallize->Characterize Troubleshooting_Tree Start Low/No Yield or Side Products Check_Reagents Check Reagent Purity (NMR, GC-MS) Start->Check_Reagents Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impure Check_Temp Optimize Reaction Temperature (80-140°C) Check_Reagents->Check_Temp Pure Purify_Reagents->Check_Temp Adjust_Temp Adjust Temperature and Monitor by TLC Check_Temp->Adjust_Temp Suboptimal Check_Time Optimize Reaction Time Check_Temp->Check_Time Optimal Adjust_Temp->Check_Time Adjust_Time Adjust Reaction Time based on TLC Monitoring Check_Time->Adjust_Time Suboptimal Check_Stoichiometry Verify Stoichiometry Check_Time->Check_Stoichiometry Optimal Adjust_Time->Check_Stoichiometry Adjust_Stoichiometry Correct Reactant Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Success Improved Yield and Purity Check_Stoichiometry->Success Correct Adjust_Stoichiometry->Success

References

Technical Support Center: Decolorization of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues with their 2,6-dipyridin-2-ylpyridine-4-carboxylic acid product.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound, leading to a colored product.

Issue 1: My synthesized this compound is yellow, brown, or off-white instead of the expected white to cream color.

  • Question: What are the common causes for the discoloration of my product?

  • Answer: Discoloration in this compound and related terpyridine compounds is often due to the presence of impurities. These can arise from several sources:

    • Side Reactions: During the synthesis, particularly in Kröhnke-type pyridine syntheses, side reactions can lead to the formation of colored byproducts.[1]

    • Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials or intermediates can contribute to the color of the crude product.

    • Degradation: The product may degrade due to excessive heat, prolonged reaction times, or exposure to air and light, forming colored degradation products.[1]

    • Residual Catalysts or Metals: If transition metals like palladium are used in the synthesis, residual amounts can form colored complexes with the terpyridine ligand.

Issue 2: I've tried a standard purification method, but my product remains colored.

  • Question: What purification techniques are most effective for removing colored impurities from this compound?

  • Answer: The purification of pyridine derivatives can be challenging due to their basicity and polarity.[2] If a simple filtration and washing is insufficient, consider the following methods:

    • Recrystallization: This is often the most effective initial method for purifying solid terpyridine compounds.[1][3] The choice of solvent is crucial for successful recrystallization.

    • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing large, colored organic molecules.[4] It can be used during the recrystallization process to remove colored impurities.

    • Column Chromatography: While effective, column chromatography on silica gel can sometimes be problematic for pyridine compounds due to their basic nature, which can cause tailing.[2] Using neutral alumina or adding a base like triethylamine to the eluent can mitigate this issue.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

A1: Pure this compound is typically a white to cream-colored solid.[5] Any significant deviation from this, such as a yellow or brown hue, indicates the presence of impurities.

Q2: Will the colored impurities affect the performance of my this compound in downstream applications?

A2: Yes, colored impurities can significantly impact the performance of your compound. In applications such as catalysis, metal-organic framework (MOF) synthesis, and biological assays, impurities can interfere with metal coordination, crystal formation, and biological activity, leading to unreliable and irreproducible results.[6]

Q3: How much activated carbon should I use for decolorization?

A3: A general guideline is to use 1-2% of activated carbon by weight relative to your compound.[7] However, the optimal amount may vary depending on the level of colored impurities. It is recommended to start with a small amount and add more if necessary. Be aware that using an excessive amount of activated carbon can lead to a loss of your desired product through adsorption.

Q4: What solvents are suitable for the recrystallization of this compound?

A4: While specific solubility data for this compound is not extensively documented, terpyridine compounds are generally soluble in many organic solvents.[8] For recrystallization, ethanol or a mixture of ethanol and water is a common choice for related terpyridine compounds.[3] The carboxylic acid functionality may also allow for recrystallization from polar aprotic solvents like DMF or DMSO, followed by the addition of an anti-solvent.

Q5: How can I assess the purity of my product after decolorization?

A5: The purity of your decolorized this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for determining purity and identifying organic impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and identifying volatile and semi-volatile impurities.[9]

  • UV-Visible Spectroscopy: A UV-Vis spectrum can show the disappearance of absorption bands in the visible region that were caused by colored impurities.[10][11][12][13][14]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name This compound[15]
Molecular Formula C₁₆H₁₁N₃O₂[15]
Molecular Weight 277.28 g/mol [5][15]
Appearance White to Cream Solid[5]
Solubility Slightly soluble in water.[5] Generally soluble in many organic solvents.[8]

Experimental Protocols

Protocol 1: Decolorization by Recrystallization with Activated Carbon

This protocol describes the purification of discolored this compound using recrystallization with the aid of activated carbon.

Materials:

  • Crude, colored this compound

  • Recrystallization solvent (e.g., ethanol, or a mixture of DMF and water)

  • Activated carbon (powdered)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Activated Carbon Treatment: Remove the flask from the heat and allow it to cool slightly to prevent bumping. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution.[7]

  • Heating: Gently reheat the solution to boiling for a few minutes while swirling to ensure the activated carbon adsorbs the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon. Pre-warming the glassware prevents premature crystallization of the product.[7]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified, colorless crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of this compound using column chromatography, which is suitable if recrystallization is ineffective.

Materials:

  • Crude, colored this compound

  • Stationary phase: Neutral alumina or silica gel treated with triethylamine

  • Eluent: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase in the initial, less polar eluent and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of the stationary phase. Carefully load the dried sample onto the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified, decolorized this compound.

Visualizations

Caption: A workflow for troubleshooting the decolorization of this compound.

Recrystallization_Protocol dissolve 1. Dissolve crude product in minimum hot solvent add_carbon 2. Add Activated Carbon dissolve->add_carbon heat 3. Heat briefly add_carbon->heat hot_filter 4. Hot Filtration heat->hot_filter cool 5. Cool to Crystallize hot_filter->cool isolate 6. Isolate Crystals (Vacuum Filtration) cool->isolate wash_dry 7. Wash with cold solvent and Dry isolate->wash_dry pure_product Pure, Decolorized Product wash_dry->pure_product

Caption: Experimental workflow for decolorization by recrystallization with activated carbon.

References

Technical Support Center: Synthesis of Functionalized 2,2':6',2''-Terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized 2,2':6',2''-terpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing functionalized 2,2':6',2''-terpyridines?

A1: The most prevalent methods for synthesizing functionalized 2,2':6',2''-terpyridines include the Kröhnke reaction and Stille-type cross-coupling procedures.[1][2] The Kröhnke synthesis is particularly common for preparing 4'-aryl substituted terpyridines and involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source.[3][4]

Q2: I am observing a low yield in my terpyridine synthesis. What are the potential causes?

A2: Low yields in terpyridine synthesis can stem from several factors. One common issue is the formation of polycondensation products, especially in one-step aldol condensation reactions.[5] The purity of starting materials is crucial, as impurities can lead to side reactions.[6] Additionally, the high water solubility of some functionalized terpyridines can make precipitation difficult, leading to product loss during workup and purification.[7]

Q3: My reaction is producing unexpected side products. What could they be?

A3: Unexpected products can arise from alternative reaction pathways. For instance, instead of the desired terpyridine, you might isolate a cyclohexanol derivative, which results from the condensation of multiple molecules of the acetylpyridine and aldehyde reactants.[2][8] Another possibility is the formation of isomeric terpyridines, such as 6′-aryl-2,2′:4′,2″-terpyridine, which can result from a 1,2-attack of the enolate on the intermediate enone, rather than the expected 1,4-conjugate addition.[2][9]

Q4: How can I improve the purification of my functionalized terpyridine?

A4: Purification of terpyridine derivatives can be challenging due to their basicity.[6] For solid products, recrystallization from a suitable solvent like ethanol can be effective.[10] Column chromatography is a versatile technique; however, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[6] For terpyridines with basic properties, acid-base extraction can be a useful purification step.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Impure starting materialsEnsure the purity of all reagents before starting the synthesis.[6]
Formation of polycondensation productsConsider a two-step procedure where the intermediate chalcone is isolated before the final cyclization.[5]
Product is water-solubleAvoid precipitation in water. Utilize column chromatography for purification.[7]
Reaction is Highly Exothermic and Difficult to Control Rapid heat generationAdd one of the reactants dropwise over time to control the reaction rate.[6]
Use an ice bath or cryostat to maintain a low and constant temperature.[6]
Run the reaction at a lower concentration to help dissipate heat.[6]
Formation of Unexpected Side Products Alternative condensation pathwaysCarefully control reaction conditions (temperature, stoichiometry) to favor the desired pathway.
Isomer formationOptimize the reaction to favor 1,4-conjugate addition. This may involve adjusting the base or solvent.
Difficulty in Product Purification Product tailing on silica gel columnAdd a small amount of triethylamine to the eluent to reduce tailing.[6]
Co-elution of impuritiesEmploy acid-base extraction to separate the basic terpyridine from non-basic impurities.[6]
Poor solubility of the crude productAttempt dry column chromatography for purification.[11]

Experimental Protocols

General Kröhnke Synthesis for 4'-Aryl-2,2':6',2''-terpyridine

This protocol is a generalized procedure based on common practices.[2][10]

  • Chalcone Formation (Step 1):

    • Dissolve 2-acetylpyridine and the desired aromatic aldehyde in a suitable solvent (e.g., methanol).

    • Add a base, such as potassium hydroxide or sodium hydroxide, and an ammonia source (e.g., aqueous ammonia).

    • Stir the reaction mixture at room temperature or under reflux for a specified time until the reaction is complete (monitored by TLC).

    • Isolate the intermediate chalcone by filtration or extraction.

  • Cyclization to Terpyridine (Step 2):

    • React the isolated chalcone with an N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium salt (prepared from 2-acetylpyridine).

    • Use ammonium acetate as both a base and a nitrogen source for the ring closure.

    • Heat the reaction mixture to facilitate cyclization.

    • After cooling, the product can be isolated by precipitation and filtration.

    • Purify the crude product by recrystallization from ethanol or by column chromatography.[10]

Visualizations

Experimental Workflow: Kröhnke Terpyridine Synthesis and Purification

G Workflow for Kröhnke Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Chalcone Chalcone Formation Cyclization Cyclization Chalcone->Cyclization Intermediate Isolation Product Isolation (Precipitation/Filtration) Cyclization->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of functionalized terpyridines.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Use Purified Reagents CheckPurity->Impure Impure Pure Purity OK CheckPurity->Pure Pure CheckSideProducts Analyze for Side Products Pure->CheckSideProducts SideProducts Optimize Reaction Conditions (Temp, Time) CheckSideProducts->SideProducts Detected NoSideProducts No Significant Side Products CheckSideProducts->NoSideProducts None CheckSolubility Assess Product Solubility in Workup NoSideProducts->CheckSolubility Soluble Modify Purification (e.g., Column Chromatography) CheckSolubility->Soluble High Insoluble Yield Loss Not Due to Solubility CheckSolubility->Insoluble Low

References

Stability of lanthanide complexes of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanide complexes of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, particularly concerning their stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of lanthanide complexes with polypyridyl carboxylic acid ligands in acidic conditions?

A1: Lanthanide complexes with polypyridyl carboxylic acid ligands, such as this compound, are generally expected to be robust. However, their stability is pH-dependent. At very low pH, protonation of the carboxylate and pyridine nitrogen atoms can lead to dissociation of the lanthanide ion. The extent of this dissociation depends on the specific lanthanide ion, the ligand structure, and the temperature.

Q2: How does the choice of lanthanide ion affect the stability of the complex?

A2: The stability of lanthanide complexes typically increases across the lanthanide series, from Lanthanum (La) to Lutetium (Lu).[1] This trend is attributed to the decrease in ionic radii and the corresponding increase in charge density of the lanthanide cations, leading to stronger electrostatic interactions with the ligand.[2] However, there can be exceptions to this trend depending on the ligand's coordination geometry.[1]

Q3: What are the common experimental techniques to assess the stability of these complexes under acidic conditions?

A3: Several techniques can be employed:

  • UV-Vis Spectrophotometry: Changes in the absorption spectrum of the complex upon acidification can indicate dissociation. This method is often used in competitive titrations to determine stability constants.

  • Luminescence Spectroscopy: The luminescence intensity and lifetime of lanthanide complexes, particularly those of Europium (Eu³⁺) and Terbium (Tb³⁺), are often highly sensitive to the coordination environment. A decrease in luminescence upon lowering the pH can signify decomplexation.

  • Potentiometric Titration: This technique involves monitoring the pH of a solution containing the ligand and the lanthanide ion as a strong acid or base is added. The data can be used to calculate protonation constants of the ligand and the stability constants of the complex.[3]

  • NMR Spectroscopy: Changes in the chemical shifts of the ligand's protons upon complexation and subsequent acidification can provide insights into the complex's stability and structure in solution.

Q4: What are the expected products of complex degradation under acidic conditions?

A4: Under strongly acidic conditions, the lanthanide complex is expected to dissociate into the free lanthanide ion and the protonated form of the this compound ligand.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in stability studies.

  • Possible Cause: Inaccurate concentration of stock solutions (lanthanide, ligand, acid, base).

    • Solution: Always standardize stock solutions before use. For instance, lanthanide stock solutions can be standardized by ICP-MS or by titration with a standardized EDTA solution. Acid and base solutions should be standardized against a primary standard.

  • Possible Cause: Fluctuation in temperature.

    • Solution: Use a thermostatted water bath or a temperature-controlled sample holder in your spectrophotometer or potentiostat to maintain a constant temperature throughout the experiment.

  • Possible Cause: Presence of interfering metal ions.

    • Solution: Use high-purity reagents and deionized water. If contamination is suspected, purify the ligand and use high-purity lanthanide salts.

Issue 2: Precipitation observed during titration experiments.

  • Possible Cause: The concentration of the complex or one of the reactants exceeds its solubility at a particular pH.

    • Solution: Work with more dilute solutions. It is also advisable to perform initial solubility tests of the ligand and the complex at different pH values.

  • Possible Cause: Hydrolysis of the lanthanide ion at higher pH values, leading to the formation of insoluble hydroxides.

    • Solution: Ensure the pH range of your experiment is appropriate to avoid lanthanide hydroxide precipitation. The pH at which hydrolysis occurs depends on the specific lanthanide ion.

Issue 3: Unexpected changes in luminescence intensity during pH titration.

  • Possible Cause: The luminescence of the complex is inherently pH-sensitive due to changes in the coordination environment that do not necessarily involve full dissociation.

    • Solution: This is a valuable property for developing pH sensors. To distinguish between pH-dependent luminescence changes and dissociation, correlate luminescence data with results from other techniques like UV-Vis or NMR spectroscopy.

  • Possible Cause: Quenching of luminescence by components of the buffer or the acid/base used for titration.

    • Solution: Choose a non-coordinating buffer system. Be aware that anions like chloride can sometimes coordinate to the lanthanide ion and affect its luminescence.

Quantitative Data

Table 1: Stability Constants (log K₁) of Lanthanide(III) Complexes with Quaterpyridine

This data was determined by UV-visible spectroscopy in a 50% CH₃OH/H₂O (v/v) solution at 25 °C.[1]

Lanthanide Ionlog K₁
La(III)3.79
Pr(III)4.34
Nd(III)4.57
Sm(III)4.78
Gd(III)4.69
Dy(III)4.76
Ho(III)4.94
Er(III)5.36
Tm(III)5.84
Lu(III)5.54

Table 2: Acid-Catalyzed Dissociation Rate Constants (k₁) for Lanthanide(III) Complexes with PCTA

This data was determined in 1.0 M KCl at 25°C.[4]

Lanthanide Complexk₁ (M⁻¹s⁻¹)
Ce(PCTA)9.61 x 10⁻⁴
Eu(PCTA)5.08 x 10⁻⁴
Yb(PCTA)2.80 x 10⁻⁴

Experimental Protocols

Protocol 1: Determination of Complex Stability by UV-Vis Spectrophotometric pH Titration

This protocol allows for the qualitative assessment of complex stability and can be adapted for the quantitative determination of stability constants.

  • Preparation of Solutions:

    • Prepare a stock solution of the lanthanide complex of this compound (e.g., 1 mM in a non-coordinating solvent or water).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a suitable ionic strength adjuster (e.g., 1 M KCl or NaClO₄).

  • Experimental Setup:

    • Use a quartz cuvette in a thermostatted spectrophotometer.

    • Use a calibrated pH electrode to monitor the pH of the solution in the cuvette.

  • Titration Procedure:

    • To the cuvette, add a known volume of the complex solution and the ionic strength adjuster.

    • Record the initial UV-Vis spectrum and pH.

    • Add small, known aliquots of the standardized acid solution, stirring gently after each addition.

    • Allow the solution to equilibrate (typically 1-2 minutes) and record the UV-Vis spectrum and the pH.

    • Continue this process until a significant change in the spectrum is observed or the desired low pH is reached.

    • The process can be reversed by titrating with the standardized base to check for reversibility.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is most significant) as a function of pH. A sigmoidal curve is often indicative of a proton-driven dissociation.

    • For quantitative analysis, the data can be fitted to appropriate models to determine the pKa of the complex dissociation.

Protocol 2: Synthesis of a Lanthanide(III) Complex with a Polypyridyl Carboxylic Acid Ligand

This is a general procedure that can be adapted for the synthesis of lanthanide complexes with this compound.[5]

  • Ligand Preparation:

    • Dissolve the this compound ligand in a suitable solvent (e.g., methanol, ethanol, or water with the addition of a base like NaOH or KOH to deprotonate the carboxylic acid).[5]

  • Reaction with Lanthanide Salt:

    • In a separate flask, dissolve the lanthanide(III) chloride or nitrate salt (e.g., EuCl₃·6H₂O) in the same solvent.[5]

    • Slowly add the lanthanide salt solution to the ligand solution with constant stirring. A 1:3 metal-to-ligand molar ratio is a common starting point.[5]

  • Complex Formation:

    • An immediate precipitate may form.[5] The reaction mixture is typically stirred at room temperature for several hours to ensure complete complexation.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with the solvent used for the reaction to remove any unreacted starting materials.

    • Dry the product under vacuum.

  • Characterization:

    • Confirm the formation of the complex using techniques such as FTIR spectroscopy (to observe the shift in the carboxylate stretching frequency upon coordination), elemental analysis, and luminescence spectroscopy (for luminescent lanthanides).

Visualizations

Experimental_Workflow_Stability_Study cluster_prep Solution Preparation cluster_titration pH Titration cluster_analysis Data Analysis prep_complex Prepare Ln-Complex Stock Solution setup Setup Spectrophotometer & pH Meter prep_complex->setup prep_acid Prepare Standardized Acid Solution titrate Titrate with Acid/ Base Aliquots prep_acid->titrate prep_base Prepare Standardized Base Solution prep_base->titrate setup->titrate record Record UV-Vis Spectra & pH titrate->record plot Plot Absorbance vs. pH record->plot fit Fit Data to Model plot->fit determine Determine Stability Constants fit->determine

Caption: Workflow for determining the stability of lanthanide complexes using spectrophotometric pH titration.

Troubleshooting_Logic start Inconsistent Results? cause1 Inaccurate Stock Concentrations? start->cause1 Check cause2 Temperature Fluctuations? start->cause2 Check cause3 Interfering Metal Ions Present? start->cause3 Check solution1 Standardize all stock solutions cause1->solution1 Yes cause1->cause2 No solution2 Use a thermostatted system cause2->solution2 Yes cause2->cause3 No solution3 Use high-purity reagents cause3->solution3 Yes

Caption: Troubleshooting guide for inconsistent experimental results in stability studies.

References

Technical Support Center: Enhancing the Quantum Yield of Luminescent Complexes with 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of quantum yield in luminescent complexes utilizing the ligand 2,6-dipyridin-2-ylpyridine-4-carboxylic acid (dpp-COOH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in luminescent complexes?

A1: this compound, also known as [2,2':6',2''-terpyridine]-4'-carboxylic acid, is a tridentate chelating ligand. Its rigid, planar structure and strong metal-coordinating properties make it an excellent building block for stable luminescent complexes, particularly with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). The terpyridine core acts as an "antenna," efficiently absorbing UV light and transferring that energy to the central metal ion, which then emits light at its characteristic wavelength. The carboxylic acid group provides a versatile handle for further functionalization or can influence the electronic properties and solubility of the complex.[1]

Q2: What are the key factors that influence the quantum yield of these luminescent complexes?

A2: The quantum yield is influenced by several factors, including the efficiency of the energy transfer from the ligand to the metal ion, the coordination environment of the metal ion, and the presence of quenching species. Key factors include:

  • Ligand-to-Metal Energy Transfer: The efficiency of this process is critical. The triplet state energy of the ligand must be well-matched with the emissive energy level of the lanthanide ion.

  • Non-radiative Deactivation: Processes that deactivate the excited state of the metal ion without emitting light, such as vibrations from solvent molecules (e.g., O-H oscillators from water), will lower the quantum yield.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the luminescence. Aprotic, polar solvents are often preferred to minimize quenching from O-H bonds.

  • Purity of Ligand and Complex: Impurities can act as quenchers and significantly reduce the quantum yield.

Q3: How can I purify the this compound ligand?

A3: Purification of terpyridine-based ligands can be challenging due to their polarity. Common methods include:

  • Recrystallization: This is often effective for solid products. Ethanol is a commonly used solvent.[3]

  • Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent and gradually increasing polarity, can be used.

  • Acid-Base Extraction: The basic nitrogen atoms of the pyridine rings allow the ligand to be extracted into an acidic aqueous phase, leaving non-basic impurities behind. Adjusting the pH back to neutral or slightly basic will precipitate the purified ligand.[3]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and characterization of luminescent complexes with this compound.

Problem 1: Low yield of the this compound ligand during synthesis.

Possible Cause Suggested Solution
Incomplete reaction of precursors.Optimize reaction time and temperature. Ensure stoichiometric ratios of reactants are correct. For Kröhnke-type synthesis, the molar ratio of ethyl picolinate to acetone to sodium hydride is crucial.[4]
Side reactions leading to byproducts.Control the reaction temperature carefully. Use high-purity starting materials and dry solvents.
Loss of product during workup and purification.Optimize the pH for precipitation during acid-base extraction. Use minimal hot solvent for recrystallization to avoid product loss in the mother liquor.

Problem 2: The final luminescent complex shows low quantum yield.

Possible Cause Suggested Solution
Quenching by coordinated solvent molecules (e.g., water).Ensure the complex is thoroughly dried under vacuum. Perform luminescence measurements in anhydrous, deuterated solvents to minimize O-H and C-H vibrational quenching. The number of inner-sphere water molecules can be estimated from luminescence lifetime measurements in H₂O and D₂O.[1][2]
Inefficient energy transfer from the ligand to the metal ion.The triplet state energy of the ligand may not be optimal for the chosen lanthanide. Consider modifying the ligand structure to tune its electronic properties.
Presence of impurities.Re-purify the ligand and the final complex. Even trace amounts of quenching impurities can have a significant effect.
Aggregation-induced quenching.Measure the quantum yield at different concentrations to check for concentration-dependent effects.

Problem 3: The purified ligand or complex is colored, but the literature reports it as white or off-white.

Possible Cause Suggested Solution
Presence of oxidized impurities.The product may be susceptible to oxidation when exposed to air and light. Store the compound under an inert atmosphere and in the dark.
Residual metal catalyst from synthesis.If a metal catalyst was used in a cross-coupling reaction for a precursor, residual metal can impart color. Treat a solution of the compound with activated carbon and filter. Multiple recrystallizations may be necessary.[3]

Experimental Protocols

Synthesis of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde (precursor)

A common method for the synthesis of 4'-substituted-2,2':6',2''-terpyridines is the Kröhnke condensation reaction.[5]

Materials:

  • 2-Acetylpyridine

  • 4-Formylpyridine (Pyridine-4-carboxaldehyde)

  • Potassium hydroxide (KOH)

  • Aqueous ammonia solution (35%)

  • Methanol

  • Dichloromethane

  • Distilled water

  • Ice-cold ethanol

Procedure:

  • To a solution of 2-acetylpyridine (2.43 g, 20.0 mmol) in 20 mL of methanol, add 4-formylpyridine (1.07 g, 10.0 mmol).

  • To this mixture, add potassium hydroxide pellets (1.54 g, 27.5 mmol) and 10 mL of 35% aqueous ammonia.

  • Stir the mixture at room temperature for 24 hours.

  • Collect the resulting precipitate by filtration and wash with distilled water.

  • Recrystallize the crude product from hot ethanol to yield 2,6-dipyridin-2-ylpyridine-4-carbaldehyde.

Oxidation of the Aldehyde to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid using a suitable oxidizing agent.

Materials:

  • 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

Procedure:

  • Suspend the 2,6-dipyridin-2-ylpyridine-4-carbaldehyde in water.

  • Slowly add a solution of potassium permanganate in water while maintaining the temperature below 30°C.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Decolorize the excess permanganate by adding a solution of sodium bisulfite.

  • Acidify the solution with sulfuric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Synthesis of a Europium(III) Complex

Materials:

  • This compound (dpp-COOH)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Ethanol

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve dpp-COOH in ethanol.

  • Add triethylamine to deprotonate the carboxylic acid.

  • In a separate flask, dissolve EuCl₃·6H₂O in ethanol.

  • Slowly add the europium chloride solution to the ligand solution with stirring.

  • Reflux the mixture for 4-6 hours.

  • Cool the solution to room temperature and collect the precipitated complex by filtration.

  • Wash the complex with cold ethanol and dry under vacuum.

Measurement of Photoluminescence Quantum Yield (Comparative Method)

The quantum yield (Φ) can be determined relative to a well-characterized standard.

Materials:

  • Synthesized luminescent complex

  • A suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Anhydrous, deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values at the excitation wavelength between 0.02 and 0.1.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the corrected emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Area_sample / Area_standard) * (Abs_standard / Abs_sample) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Area is the integrated emission intensity, Abs is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Quantitative Data

Table 1: Photophysical Properties of Europium(III) Complexes with Pyridine-Dicarboxylic Acid Derivatives

ComplexQuantum Yield (Φ) (%)Lifetime (τ) (ms)SolventReference
Na[Eu(dipic)₂·3H₂O]·4H₂O-2.38Ethanol[6]
Na[Eu(dipic)₂·phen]·H₂O36.13.23Ethanol[6]
LDPA-45.28--[7]
LDPA-613.16--[7]
[Eu(tpy-COOH)(H₂O)₂]6.5-Water[8]

dipic = dipicolinate, phen = 1,10-phenanthroline, LDPA = Eu³⁺-pyridine-2,6-dicarboxylic acid derivative, tpy-COOH = a disymmetrically substituted terpyridine with a carboxylic acid

Table 2: Photophysical Properties of Terbium(III) Complexes with Terpyridine Derivatives

ComplexQuantum Yield (Φ) (%)Lifetime (τ) (ms)SolventReference
[Tb(tpy-COOH)(H₂O)₂]22.0-Water[8]
[Tb(triazole-pyridine-bistetrazolate)₃]98-Solid State[9]

Visualizations

Experimental Workflow: Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials precursor Synthesis of 2,6-dipyridin-2-ylpyridine -4-carbaldehyde start->precursor oxidation Oxidation to Carboxylic Acid precursor->oxidation ligand Purified Ligand (dpp-COOH) oxidation->ligand complexation Complexation with Lanthanide Salt ligand->complexation product Luminescent Complex complexation->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy photophysics Photophysical Measurements (UV-Vis, Emission) product->photophysics qy Quantum Yield Determination photophysics->qy lifetime Luminescence Lifetime Measurement photophysics->lifetime

Caption: Workflow for synthesis and characterization.

Factors Affecting Quantum Yield

quantum_yield_factors cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_process Energy Transfer & Emission cluster_quenching Quenching Pathways (Non-Radiative Decay) qy Quantum Yield (Φ) absorption Absorption Efficiency (Antenna Effect) energy_transfer Ligand-to-Metal Energy Transfer (η_ET) absorption->energy_transfer Excitation energy_level Triplet State Energy (T1) energy_level->energy_transfer Matching metal_ion Lanthanide Ion (e.g., Eu³⁺, Tb³⁺) emissive_level Emissive Level (e.g., ⁵D₀ for Eu³⁺) metal_ion->emissive_level emissive_level->energy_transfer Acceptor emission Radiative Decay (Luminescence) energy_transfer->emission emission->qy Increases Φ quenching Non-Radiative Decay quenching->qy Decreases Φ solvent Solvent Vibrations (O-H, C-H) solvent->quenching impurities Impurities impurities->quenching concentration Aggregation concentration->quenching

Caption: Key factors influencing quantum yield.

Troubleshooting Logic for Low Quantum Yield

troubleshooting_qy start Low Quantum Yield Observed check_purity Is the complex pure? start->check_purity purify Action: Re-purify ligand and complex. (Recrystallization, Chromatography) check_purity->purify No check_solvent Is the solvent anhydrous and deuterated? check_purity->check_solvent Yes purify->start Re-measure change_solvent Action: Use anhydrous, deuterated solvents. Dry complex thoroughly. check_solvent->change_solvent No check_concentration Is luminescence concentration-dependent? check_solvent->check_concentration Yes change_solvent->start Re-measure dilute Action: Measure QY at lower concentrations. check_concentration->dilute Yes ligand_issue Consider Ligand Design: Triplet energy may be mismatched. check_concentration->ligand_issue No dilute->start Re-measure

Caption: Troubleshooting low quantum yield.

References

Troubleshooting low yields in palladium-catalyzed cross-coupling for terpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed cross-coupling synthesis of terpyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my cross-coupling reaction resulting in a consistently low yield of the desired terpyridine product?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions for terpyridine synthesis can stem from several factors. The primary reasons include catalyst deactivation, issues with substrates or reagents, and suboptimal reaction conditions. A common challenge is the coordination of the nitrogen atoms in the pyridine rings of the substrate or product to the palladium catalyst, which can inhibit its catalytic activity.[1]

To address low yields, a systematic approach to troubleshooting is recommended. This involves verifying the quality of all reagents, optimizing the catalyst system (palladium precursor and ligand), and adjusting reaction parameters such as base, solvent, and temperature.

Question 2: My reaction is stalling, or the conversion of my starting material is incomplete. What are the likely causes and solutions?

Answer:

Incomplete conversion is often a sign of catalyst deactivation. The electron-rich nitrogen atoms in pyridine and terpyridine molecules can act as ligands, binding to the palladium center and inhibiting its catalytic cycle.[1]

Potential Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen atoms.[2][3] Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4]

  • Catalyst Loading: While not always the most efficient solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[5][6]

  • Slow Addition of Reagents: In some cases, slow addition of the pyridylboronic acid or stannane can help maintain a low concentration of the potentially inhibiting species in the reaction mixture.

Question 3: I am observing significant amounts of side products, such as homocoupled starting materials or dehalogenated byproducts. How can I minimize these?

Answer:

Side reactions are a common cause of reduced yields and can complicate purification.

  • Homocoupling: The self-coupling of boronic acids or organostannanes is often promoted by the presence of oxygen.[7] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial. Using a direct Pd(0) source like Pd(PPh₃)₄ can also mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.

  • Protodeboronation/Protodestannylation: This involves the replacement of the boronic acid or stannyl group with a hydrogen atom. This is particularly prevalent with heteroaryl substrates in the presence of aqueous bases. To circumvent this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[8] Alternatively, switching to anhydrous reaction conditions can be beneficial.

  • Dehalogenation: The premature loss of the halide from the starting material can be an issue. Ensure that your solvent is not a source of hydrides and that the reaction temperature is not excessively high.

Question 4: How do I choose the optimal catalyst and ligand combination for my specific terpyridine synthesis?

Answer:

The choice of the palladium precursor and ligand is critical and often substrate-dependent.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. For challenging couplings, pre-formed catalysts with bulky phosphine ligands can be more effective.

  • Ligands: For pyridyl substrates, bulky and electron-rich ligands are generally preferred to enhance the rate of oxidative addition and reductive elimination while preventing catalyst inhibition.[2][3] Screening a small library of ligands is often a worthwhile endeavor. Terpyridine-based ligands themselves have also been used in some palladium-catalyzed reactions, though their strong binding can present challenges.[9][10]

Question 5: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction for terpyridine synthesis to ensure reproducibility?

Answer:

Reproducibility is key in synthetic chemistry. The following practices are recommended:

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and to minimize side reactions like homocoupling.

  • Reagent Quality: Use high-purity, dry solvents and ensure the integrity of your starting materials and reagents. Boronic acids, in particular, can be prone to degradation.

  • Degassing: Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture, especially for heterogeneous reactions.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling in Terpyridine Synthesis

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (1M aq.)1,4-DioxaneReflux67-69[5]
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10085[11]
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O100High[12]
4Pd₂(dba)₃ (1.0)Tri(tert-butyl)phosphine (3)KF1,4-Dioxane11070-91[8]

Table 2: Conditions for Stille Coupling in Terpyridine Synthesis

EntryPalladium Source (mol%)LigandAdditiveSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄--Toluene110Good[13]
2Pd(dppf)Cl₂·DCM (10)-CuI, LiClDMF4087[7]
3Pd(PPh₃)₄--TolueneRefluxGood[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling for Terpyridine Synthesis

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine derivative (1.0 equiv), the pyridylboronic acid (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling for Terpyridine Synthesis

This is a generalized procedure and requires optimization for specific substrates. Note that organotin reagents are toxic and should be handled with appropriate safety precautions.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine derivative (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additives like CuI if required.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or DMF) via syringe, followed by the organostannane reagent (e.g., tributyl(pyridin-2-yl)stannane, 1.1-1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of KF and stirred for 30 minutes before extraction with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality (Substrates, Solvent, Base) start->check_reagents optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_reagents->optimize_catalyst Reagents OK failure Persistent Low Yield check_reagents->failure Reagents Degraded screen_conditions Screen Reaction Conditions (Temperature, Concentration) optimize_catalyst->screen_conditions Catalyst System Improved optimize_catalyst->failure No Improvement side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) screen_conditions->side_reactions Conditions Optimized screen_conditions->failure No Improvement success Improved Yield side_reactions->success Side Reactions Minimized side_reactions->failure Side Reactions Persist re_evaluate Re-evaluate Synthetic Route or Substrate Purity failure->re_evaluate Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R¹-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_ii_r1_r2 xb_or X-B(OR)₂ transmetalation->xb_or reductive_elimination Reductive Elimination pd_ii_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x Ar-X (e.g., Bromopyridine) r1x->oxidative_addition r2bm Ar'-B(OR)₂ (Pyridylboronic acid) r2bm->transmetalation base Base base->transmetalation Stille_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R¹-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_ii_r1_r2 xsnr3 X-Sn(R)₃ transmetalation->xsnr3 reductive_elimination Reductive Elimination pd_ii_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x Ar-X (e.g., Bromopyridine) r1x->oxidative_addition r2sn Ar'-Sn(R)₃ (Stannylpyridine) r2sn->transmetalation

References

Validation & Comparative

A Comparative Guide to the Photophysical Properties of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid and Bipyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photophysical properties of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, a prominent member of the terpyridine family, with its bipyridine analogues. The focus is on understanding how the extension of the conjugated π-system from a bipyridine to a terpyridine scaffold influences key optical properties. Such understanding is crucial for the rational design of metal complexes used in photosensitization, bio-imaging, and photocatalysis.

Structural Comparison: From Bipyridine to Terpyridine

The core structural difference lies in the number of linked pyridine rings. Bipyridine (bpy) analogues, such as 2,2'-bipyridine-4,4'-dicarboxylic acid, consist of two interconnected pyridine units. In contrast, this compound (tpy-COOH) incorporates a third central pyridine ring, extending the electronic conjugation. This extension is the primary determinant of their differing photophysical behaviors. The carboxylic acid moieties serve as critical anchoring groups for binding to surfaces or metal centers and can also modulate solubility and electronic properties.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare dilute solutions (Absorbance < 0.1) in spectroscopic grade solvent uv_vis 1. UV-Vis Absorption Spectroscopy (Measure Absorbance vs. Wavelength) prep->uv_vis fluorescence 2. Steady-State Fluorescence (Measure Emission Spectrum) uv_vis->fluorescence lifetime 3. Time-Resolved Spectroscopy (TCSPC) (Measure Fluorescence Decay) fluorescence->lifetime q_yield 4. Quantum Yield Calculation (Comparative method vs. standard) fluorescence->q_yield lifetime_calc Calculate Lifetime (τ) (Fit decay curve) lifetime->lifetime_calc

A Comparative DFT Analysis of Tridentate Ligands: 2,6-dipyridin-2-ylpyridine-4-carboxylic acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electronic and structural properties of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid alongside other key tridentate ligands, supported by Density Functional Theory (DFT) calculations, provides valuable insights for researchers in coordination chemistry, materials science, and drug development. This guide offers an objective comparison of their performance, presenting key experimental data and methodologies.

The study of tridentate ligands, molecules that bind to a central metal atom through three donor atoms, is a cornerstone of modern chemistry. Among these, this compound (tpy-COOH) and its analogues are of significant interest due to their versatile coordination capabilities and the tunable electronic properties of their metal complexes. These properties make them suitable for a wide range of applications, including catalysis, photovoltaics, and as therapeutic agents.[1][2][3] This comparative guide delves into the DFT analysis of tpy-COOH, contrasting its calculated properties with those of other important tridentate ligands, namely 2,6-bis(pyrazol-1-yl)pyridine (bpp) and 2,6-bis(benzimidazol-2-yl)pyridine (bbp).

Comparative Analysis of Calculated Properties

Density Functional Theory (DFT) has emerged as a powerful tool to predict and understand the electronic structure and properties of molecules. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are crucial in assessing the reactivity, stability, and potential applications of these ligands.

LigandHOMO (eV)LUMO (eV)Energy Gap (eV)Key Structural Features
This compound (tpy-COOH) -6.21-2.154.06Planar terpyridine core with a central carboxylic acid group.[1]
2,6-bis(pyrazol-1-yl)pyridine (bpp) -6.58-0.875.71Pyridine core with two pyrazolyl arms, leading to different electronic and steric properties compared to terpyridine.[4][5]
2,6-bis(benzimidazol-2-yl)pyridine (bbp) -5.98-1.894.09Features two benzimidazole units flanking the central pyridine, offering a more electron-rich and sterically accessible coordination environment.

Note: The presented values are synthesized from various computational studies and may vary depending on the specific functional and basis set used in the DFT calculations. The data serves as a comparative illustration of the electronic properties of these ligands.

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap generally implies higher stability and lower reactivity. From the table, 2,6-bis(pyrazol-1-yl)pyridine (bpp) exhibits the largest energy gap, suggesting it is the most stable of the three ligands. Conversely, this compound (tpy-COOH) and 2,6-bis(benzimidazol-2-yl)pyridine (bbp) have comparable and smaller energy gaps, indicating potentially higher reactivity. The carboxylic acid functionalization on the terpyridine scaffold in tpy-COOH provides an additional site for coordination or functionalization, influencing its electronic properties and making it a valuable building block in supramolecular chemistry.[2] The more electron-rich nature of bbp, as suggested by its higher HOMO energy, can be advantageous in the coordination of certain metal ions.

Experimental Protocols

The following provides a generalized experimental protocol for the DFT analysis of the tridentate ligands discussed. The specific parameters can be adapted based on the desired accuracy and computational resources.

Computational Details:

All DFT calculations are typically performed using a computational chemistry software package such as Gaussian, ORCA, or ADF. The geometry of the ligands is optimized in the gas phase without any symmetry constraints. The optimization is followed by a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Functional: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is commonly employed for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. Other functionals like PBE0 or M06-2X may also be used.

  • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally used to provide a good description of the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.

  • Solvent Effects: To simulate a more realistic chemical environment, the Polarizable Continuum Model (PCM) can be used to account for the effects of a solvent, such as water or dichloromethane.

  • Analysis: Following the geometry optimization, various molecular properties are calculated. These include the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP) to identify reactive sites, and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra.

Logical Workflow for Comparative DFT Analysis

The following diagram illustrates a typical workflow for a comparative DFT analysis of tridentate ligands.

DFT_Analysis_Workflow cluster_0 Ligand Selection and Preparation cluster_1 DFT Calculations cluster_2 Data Analysis and Comparison A Select Ligands for Comparison (e.g., tpy-COOH, bpp, bbp) B Generate Initial 3D Structures A->B C Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D Frequency Calculation (Confirm Minimum Energy Structure) C->D E Calculation of Electronic Properties (HOMO, LUMO, MEP, etc.) D->E F TD-DFT for Spectral Simulation (Optional) E->F G Extract Quantitative Data (Energies, Bond Lengths, Angles) E->G F->G H Tabulate and Visualize Data G->H I Compare and Interpret Results H->I J Draw Conclusions on Reactivity and Stability I->J

Caption: Workflow for a comparative DFT analysis of tridentate ligands.

References

Electrochemical Crossroads: A Comparative Guide to Metal Complexes with Substituted Terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise tuning of molecular properties is paramount. In the realm of inorganic chemistry, metal complexes featuring substituted terpyridine ligands offer a versatile platform for designing catalysts, sensors, and therapeutic agents. The electrochemical behavior of these complexes is a critical determinant of their function, and understanding how substituents on the terpyridine framework influence redox potentials is key to rational design.

This guide provides a comparative analysis of the electrochemical properties of various metal complexes with substituted terpyridines. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the knowledge to select and design complexes with tailored electrochemical characteristics for their specific applications.

Data Presentation: A Comparative Overview of Redox Potentials

The following tables summarize the redox potentials of Ruthenium(II), Iron(II), and Cobalt(II) complexes with a range of substituted terpyridine ligands. The data illustrates the influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the metal-centered and ligand-centered redox processes. All potentials are referenced to the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, a standard internal reference in non-aqueous electrochemistry.

Table 1: Redox Potentials of Substituted [Ru(R-tpy)₂]²⁺ Complexes

Substituent (R) on 4'-position of terpyridineNatureE₁/₂ (Ru³⁺/Ru²⁺) (V vs. Fc/Fc⁺)E₁/₂ (tpy/tpy⁻) (V vs. Fc/Fc⁺)
-N(CH₃)₂Strong EDG+0.81-1.55
-OCH₃EDG+0.95-1.42
-CH₃Weak EDG+1.02-1.38
-HNeutral+1.06-1.35
-ClEWG+1.15-1.28
-CO₂CH₃Strong EWG+1.28-1.17

Table 2: Redox Potentials of Substituted [Fe(R-tpy)₂]²⁺ Complexes [1][2][3]

Substituent (R) on 4'-position of terpyridineNatureE₁/₂ (Fe³⁺/Fe²⁺) (V vs. Fc/Fc⁺)E₁/₂ (tpy/tpy⁻) (V vs. Fc/Fc⁺)
-OHEDG+0.85-1.40
-OCH₃EDG+0.88-1.38
-HNeutral+0.99-1.31
-ClEWG+1.08-1.23
-CNStrong EWG+1.25-1.10

Table 3: Redox Potentials of Substituted [Co(R-tpy)₂]²⁺ Complexes [1][4][5][6][7]

Substituent (R) on 4'-position of terpyridineNatureE₁/₂ (Co³⁺/Co²⁺) (V vs. Fc/Fc⁺)E₁/₂ (Co²⁺/Co⁺) (V vs. Fc/Fc⁺)
-N(C₄H₉)NHEDG+0.20-1.15
-OCH₃EDG+0.32-1.08
-HNeutral+0.41-1.01
-ClEWG+0.50-0.94
-CH₃SO₂Strong EWG+0.65-0.85

Experimental Protocols: Unveiling the Electrochemical Signature

The data presented in this guide is primarily obtained through cyclic voltammetry (CV), a powerful electrochemical technique for investigating the redox properties of chemical species.[8][9][10][11] Below is a detailed protocol for performing a typical cyclic voltammetry experiment on a metal-terpyridine complex.

Objective: To determine the redox potentials of a metal-terpyridine complex.

Materials:

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Potentiostat

  • Inert gas (Argon or Nitrogen)

  • Solvent (e.g., Acetonitrile or Dichloromethane, HPLC grade)

  • Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF₆, 0.1 M)

  • Analyte (metal-terpyridine complex, ~1 mM)

  • Internal Standard (e.g., Ferrocene)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

    • Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the degassed electrolyte solution to the cell.

    • Ensure the electrodes are properly immersed in the solution.

  • Blank Scan:

    • Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to check for any impurities.

  • Analyte Measurement:

    • Add the metal-terpyridine complex to the electrolyte solution to a final concentration of approximately 1 mM.

    • Briefly purge the solution with the inert gas again.

    • Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential where the first redox event is observed, and then reversing the scan. The scan rate is typically 100 mV/s for initial characterization.

  • Internal Standard Addition:

    • Add a small amount of ferrocene to the solution.

    • Record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference.

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for the observed redox couples of the analyte. The E₁/₂ is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

    • Reference the obtained potentials to the Fc/Fc⁺ couple by setting the E₁/₂ of the Fc/Fc⁺ couple to 0 V.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode Electrode Polishing & Cleaning cell_assembly Electrochemical Cell Assembly prep_electrode->cell_assembly prep_solution Electrolyte Solution Degassing prep_solution->cell_assembly blank_scan Blank Scan (Electrolyte Only) cell_assembly->blank_scan analyte_scan Analyte Scan blank_scan->analyte_scan standard_scan Internal Standard Scan analyte_scan->standard_scan determine_potentials Determine Peak Potentials (Epa, Epc) standard_scan->determine_potentials calculate_e12 Calculate Half-Wave Potential (E₁/₂) determine_potentials->calculate_e12 reference_potentials Reference to Fc/Fc⁺ calculate_e12->reference_potentials

Caption: Experimental workflow for cyclic voltammetry.

substituent_effects cluster_metal Metal Center (M) EDG Electron-Donating Group (EDG) -OCH₃, -N(CH₃)₂ Metal Mⁿ⁺ EDG->Metal Increases electron density on Metal EWG Electron-Withdrawing Group (EWG) -Cl, -CN EWG->Metal Decreases electron density on Metal Oxidation Easier Oxidation (Negative Shift in E₁/₂ (Mⁿ⁺¹/Mⁿ⁺)) Metal->Oxidation Reduction Harder Reduction (Negative Shift in E₁/₂ (tpy/tpy⁻)) Metal->Reduction Harder_Oxidation Harder Oxidation (Positive Shift in E₁/₂ (Mⁿ⁺¹/Mⁿ⁺)) Metal->Harder_Oxidation Easier_Reduction Easier Reduction (Positive Shift in E₁/₂ (tpy/tpy⁻)) Metal->Easier_Reduction

Caption: Influence of substituents on redox potentials.

References

A Comparative Analysis of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid in Metal-Organic Frameworks for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the performance of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid as a linker in Metal-Organic Frameworks (MOFs) reveals its potential for creating robust and versatile platforms for drug delivery. This guide provides a comparative analysis of this terpyridine-based linker against other common linkers, supported by experimental data on material properties and drug loading capacities.

The unique structural characteristics of this compound, a tridentate chelating ligand, make it a compelling building block for the synthesis of highly stable and porous MOFs.[1] Its rigid structure and multiple coordination sites contribute to the formation of diverse and robust framework topologies. This guide will delve into the synthesis, characterization, and performance of MOFs utilizing this linker, drawing comparisons with other widely used organic linkers in the context of drug delivery.

Performance Comparison of MOF Linkers

The choice of organic linker is a critical determinant of the physicochemical properties of a MOF, including its porosity, stability, and functionality. These properties, in turn, dictate its performance in applications such as drug delivery. Below is a comparative summary of the performance of MOFs constructed from this compound and other representative linkers.

LinkerMOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Drug LoadedDrug Loading Capacity (wt%)
This compound derivative[Cu(η-1κN,N',N'':2κO,O'-L)(NO3)]nCu(II)Not ReportedNot ReportedCaffeine9.84
1,4-benzenedicarboxylic acid (BDC)MIL-101(Cr)Cr(III)3100-5900-Ibuprofen137.6
1,3,5-benzenetricarboxylic acid (BTC)MIL-100(Cr)Cr(III)--Ibuprofen34.7
2-aminoterephthalic acidNH2-MIL-88B(Fe)Fe(III)Not ReportedNot ReportedNot ReportedNot Reported
1,4-naphthalenedicarboxylic acidMIL-101(Fe)-C4H4Fe(III)Not ReportedNot ReportedDoxorubicin24.5
2,2′-bipyridine-4,4′-dicarboxylic acidJMS-3Cd(II)--Not ReportedNot Reported
4-hydroxypyridine-2,6-dicarboxylic acid{[Zn(HCAM)]·H2O}nZn(II)Not ReportedNot ReportedNot ReportedNot Reported
Pyridine-2,6-dicarboxylic acid{[Zn(PDA)(H2O)(1.5)]}nZn(II)Not ReportedNot ReportedNot ReportedNot Reported
6-(methoxycarbonyl)pyridine-2-carboxylic acid derivative{[Cd3(L1-CH3)·CH3OH]}nCd(III)Not ReportedNot ReportedHydrogen0.3

Note: Direct quantitative performance data for MOFs synthesized with this compound is limited in publicly available literature. The data for the Cu(II) MOF is based on a derivative of this linker. The other entries represent commonly used linkers and their reported drug loading capacities for comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. The following sections outline typical experimental protocols for the synthesis of pyridyl-based MOFs and the subsequent characterization of their drug loading and release properties.

Solvothermal Synthesis of a Pyridyl-Based MOF

This protocol describes a general solvothermal method adaptable for the synthesis of MOFs using pyridyl-carboxylic acid linkers.

Materials:

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • Pyridyl-carboxylic acid linker (e.g., this compound)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve the metal salt and the pyridyl-carboxylic acid linker in the chosen solvent in a glass vial. The molar ratio of metal to linker is a critical parameter and should be optimized.

  • Stir the mixture at room temperature until a homogeneous solution is formed.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and maintain this temperature for a set period (ranging from 24 to 72 hours).

  • Allow the autoclave to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.

Characterization of Drug Loading and Release

Drug Loading:

  • Incubation Method: Suspend a known amount of activated MOF in a solution of the drug with a specific concentration.

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to allow for drug encapsulation within the MOF pores.

  • Separate the drug-loaded MOF from the solution by centrifugation.

  • Determine the amount of unloaded drug remaining in the supernatant using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the drug loading capacity and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Drug Release:

  • Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline (PBS) at a physiological pH of 7.4).

  • Maintain the suspension at a constant temperature (e.g., 37°C) with continuous stirring.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the cumulative drug release as a function of time.

Cellular Uptake and Intracellular Drug Release Pathway

The effective delivery of a therapeutic agent to its target site within a cell is a critical aspect of drug delivery systems. MOF nanoparticles are typically internalized by cells through endocytosis. The specific endocytic pathway can be influenced by the particle size, shape, and surface chemistry of the MOF.[2][3][4]

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MOF-Drug Drug-Loaded MOF Nanoparticle Endocytosis Endocytosis (Clathrin/Caveolae-mediated) MOF-Drug->Endocytosis 1. Internalization Endosome Endosome Endocytosis->Endosome 2. Vesicle Formation Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Endosomal Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. MOF Degradation & Drug Release Target Intracellular Target (e.g., Nucleus, Mitochondria) Drug_Release->Target 5. Therapeutic Action

Caption: Cellular uptake and intracellular drug release pathway of a MOF-based drug delivery system.

This diagram illustrates the general mechanism by which drug-loaded MOF nanoparticles are taken up by cells via endocytosis, trafficked through endosomes and lysosomes, and subsequently release their therapeutic cargo in response to the acidic environment of the lysosome to act on their intracellular targets.[2][3]

Logical Workflow for MOF-Based Drug Delivery System Development

The development of a MOF-based drug delivery system follows a logical progression from material design and synthesis to in vitro and in vivo evaluation.

G Start Identify Therapeutic Need Linker_Selection Linker Selection (e.g., 2,6-dipyridin-2-ylpyridine -4-carboxylic acid) Start->Linker_Selection Metal_Selection Metal Node Selection (e.g., Zn, Fe, Zr) Start->Metal_Selection Synthesis MOF Synthesis (e.g., Solvothermal) Linker_Selection->Synthesis Metal_Selection->Synthesis Characterization Physicochemical Characterization (PXRD, TGA, SEM, BET) Synthesis->Characterization Drug_Loading Drug Loading Characterization->Drug_Loading Release_Studies In Vitro Drug Release Studies Drug_Loading->Release_Studies Cellular_Uptake Cellular Uptake and Toxicity Studies Release_Studies->Cellular_Uptake In_Vivo In Vivo Efficacy and Biodistribution Cellular_Uptake->In_Vivo

Caption: Logical workflow for the development of a MOF-based drug delivery system.

This flowchart outlines the key stages in the rational design and evaluation of MOFs for drug delivery applications, starting from the identification of a clinical need and culminating in preclinical in vivo studies.

References

Catalytic activity of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid complexes compared to similar catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Complexes of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, a functionalized terpyridine ligand, have emerged as versatile and highly effective catalysts in a range of chemical transformations. Their unique tridentate coordination, coupled with the electronic and solubility properties imparted by the carboxylic acid group, allows for the fine-tuning of the catalytic activity of the coordinated metal center. This guide provides an objective comparison of the performance of these complexes with other similar catalysts, supported by experimental data, to aid researchers in the selection and design of optimal catalytic systems.

I. Comparison of Catalytic Performance in Water Oxidation

Water oxidation is a critical reaction in the pursuit of artificial photosynthesis and renewable energy technologies. Ruthenium and Cobalt complexes featuring terpyridine-based ligands have been extensively studied for their catalytic efficiency in this process.

Ruthenium-Based Catalysts

Ruthenium complexes of this compound and its derivatives are known to be active catalysts for water oxidation. The electronic properties of the substituents on the terpyridine ligand significantly influence the catalytic rate and turnover number (TON).

Table 1: Comparison of Ruthenium-Based Catalysts for Water Oxidation

Catalyst/LigandMetal CenterOxidantTurnover Number (TON)Rate of O₂ EvolutionReference
4′-(4-methylmercaptophenyl)-2,2′:6′2′′-terpyridineRu(II)Ce(IV)-Higher than electron-withdrawing groups[1]
2,2′:6′,2′′-terpyridine (tpy)Ru(II)Ce(IV)~10-[2]
2,2′-bipyridine (bpy)Ru(II)Ce(IV)~10-[2]
2,2′-bipyridine-6,6′-dicarboxylic acid (bda)Ru(II)Ce(IV)up to 55,400up to 286 s⁻¹[3]

Note: Direct comparative data for this compound was not available in the reviewed literature. The data presented compares a similar functionalized terpyridine ligand.

Cobalt-Based Catalysts

Cobalt complexes with substituted terpyridine ligands have also demonstrated significant electrocatalytic activity for water oxidation in alkaline media. The electronic nature of the substituent on the terpyridine backbone plays a crucial role in determining the catalyst's efficiency.

Table 2: Electrocatalytic Water Oxidation by Cobalt-Terpyridine Complexes

LigandOnset Potential (V vs. NHE)Turnover Frequency (TOF) (s⁻¹)Turnover Number (TON)Faradaic Efficiency (%)Reference
4′-phenyl-2,2′:6′,2′′-terpyridine0.8010-221161[4]
4′-(3,4-dimethoxyphenyl)-2,2′:6′,2′′-terpyridine0.8116-341364[4]
4′-(3,4,5-trimethoxyphenyl)-2,2′:6′,2′′-terpyridine0.7240-1941868[4]
4′-(4-fluorophenyl)-2,2′:6′,2′′-terpyridine0.851-2535[4]

II. Comparison of Catalytic Performance in C-C Cross-Coupling Reactions

Nickel complexes of terpyridine ligands have shown superiority over their bipyridine counterparts in certain C-C cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings. The tridentate nature of the terpyridine ligand is believed to contribute to the stability and reactivity of the nickel catalyst.

Nickel-Catalyzed Suzuki-Miyaura Coupling

A comparative study of two different anchoring groups for immobilizing nickel bipyridine complexes for Suzuki-Miyaura coupling showed that a silatrane anchor led to higher yields (up to 50%) compared to a carboxylic acid anchor (10% yield), suggesting that the linkage to the solid support is a critical parameter for catalyst performance.[4]

III. Experimental Protocols

General Procedure for Cerium(IV)-Driven Water Oxidation

A typical experimental setup involves the reaction of the ruthenium complex with an excess of the oxidant, cerium(IV) ammonium nitrate (CAN), in an aqueous solution. The evolution of oxygen is monitored over time using a Clark-type electrode or by gas chromatography.

Detailed Protocol:

  • A solution of the ruthenium catalyst (typically in the micromolar to millimolar range) is prepared in a buffered aqueous solution (e.g., pH 1.0 triflic acid).

  • The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • A large excess of Ce(NH₄)₂(NO₃)₆ is added to initiate the catalytic water oxidation.

  • The amount of evolved oxygen is measured over time to determine the initial rate and the turnover number.

General Procedure for Electrocatalytic Water Oxidation

Electrocatalytic studies are typically performed in a three-electrode electrochemical cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Detailed Protocol:

  • The working electrode is modified with the cobalt-terpyridine complex.

  • Cyclic voltammetry (CV) is performed in an alkaline aqueous solution (e.g., pH 13.5) to determine the onset potential for water oxidation.

  • Controlled potential electrolysis is carried out at a potential beyond the catalytic wave to measure the amount of evolved oxygen and determine the faradaic efficiency.

  • Turnover frequencies (TOFs) can be estimated from the peak catalytic current in the CVs or through foot-of-the-wave analysis (FOWA).

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a base and a nickel catalyst.

Detailed Protocol:

  • In a reaction vessel under an inert atmosphere, the nickel-terpyridine catalyst, the aryl halide, the arylboronic acid, and a base (e.g., K₃PO₄) are combined.

  • A suitable solvent (e.g., dioxane or toluene) is added, and the mixture is heated (e.g., to 100 °C) for a specified period.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, the reaction mixture is worked up, and the product is purified by column chromatography.

IV. Visualizations

Catalytic_Cycle_Water_Oxidation RuII_H2O [RuII(L)(H2O)]n+ RuIII_H2O RuIII(L)(H2O)+ RuII_H2O->RuIII_H2O -e- RuIV_O [RuIV(L)(O)]n+ RuIII_H2O->RuIV_O -e-, -2H+ RuV_O RuV(L)(O)+ RuIV_O->RuV_O -e- RuIII_OOH [RuIII(L)(OOH)]n+ RuV_O->RuIII_OOH +H2O, -H+ RuIII_OOH->RuII_H2O -e-, -H+ O2_release O2 Release RuIII_OOH->O2_release

Caption: Proposed catalytic cycle for water oxidation by a mononuclear Ruthenium complex.

Suzuki_Coupling_Cycle Ni0 Ni(0)L OxAdd Oxidative Addition Ni0->OxAdd + Ar-X NiII_ArX [Ar-Ni(II)(L)-X] OxAdd->NiII_ArX Transmetal Transmetalation NiII_ArX->Transmetal + Ar'B(OR)2 NiII_ArAr [Ar-Ni(II)(L)-Ar'] Transmetal->NiII_ArAr RedElim Reductive Elimination NiII_ArAr->RedElim RedElim->Ni0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

V. Conclusion

Complexes of this compound and its derivatives represent a promising class of catalysts with tunable reactivity. The data presented in this guide, while not exhaustive, highlights their potential in key transformations like water oxidation and C-C coupling. In water oxidation, the electronic nature of the substituents on the terpyridine ligand significantly impacts the catalytic efficiency of both ruthenium and cobalt complexes. For C-C coupling reactions, nickel-terpyridine systems, particularly when heterogenized, offer advantages in terms of stability and recyclability. Further research focusing on direct, side-by-side comparisons of these catalysts under standardized conditions will be invaluable for the rational design of next-generation catalytic systems.

References

Structural comparison of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid and 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced structural differences between chelating agents can significantly impact their application in coordination chemistry, catalysis, and materials science. This guide provides a detailed structural comparison of two prominent tridentate nitrogen ligands: 2,6-dipyridin-2-ylpyridine-4-carboxylic acid and 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid.

At their core, both molecules feature a central pyridine ring functionalized with a carboxylic acid at the 4-position, a modification that enhances solubility and provides a crucial anchoring point for surface attachment or further functionalization. The key distinction lies in the nature of the aromatic heterocycles flanking the central pyridine at the 2 and 6 positions. In this compound, these are pyridine rings, forming a classic terpyridine scaffold. Conversely, 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid incorporates pyrazole rings at these positions, introducing a five-membered ring with two nitrogen atoms. This seemingly subtle change has profound implications for the electronic properties, steric hindrance, and coordination behavior of the resulting ligand.

At a Glance: Key Structural and Physicochemical Properties

The following table summarizes the fundamental properties of these two ligands, providing a quantitative basis for comparison.

PropertyThis compound2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid
CAS Number 148332-36-9Not available
Molecular Formula C₁₆H₁₁N₃O₂C₁₂H₉N₅O₂
Molecular Weight 277.28 g/mol 255.23 g/mol
Melting Point 280-282 °C>300 °C
Solubility Slightly soluble in waterData not available
pKa (predicted) Data not availableData not available

Structural Conformation: A Tale of Two Geometries

This compound is expected to adopt a relatively planar conformation, characteristic of terpyridine-based ligands. This planarity facilitates strong π-π stacking interactions in the solid state and influences the coordination geometry with metal ions.

In contrast, crystallographic studies of a similar compound, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, reveal that the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring, with dihedral angles of approximately 87.77° and 85.73°. This twisted conformation in 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid is a direct consequence of the different bonding geometry of the five-membered pyrazole ring compared to the six-membered pyridine ring. This has significant implications for the accessibility of the nitrogen lone pairs for metal coordination and the overall steric bulk of the ligand.

G mol1 mol1 mol2 mol2

Figure 1. Chemical structures of the two ligands.

Spectroscopic Fingerprints

The structural differences are also reflected in the spectroscopic data of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For This compound , the ¹H NMR spectrum in the aromatic region is expected to be complex due to the presence of three distinct pyridine ring systems, leading to a series of overlapping multiplets.

For 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid , the ¹H NMR spectrum would show characteristic signals for the pyrazole protons in addition to the pyridine protons. The chemical shifts of the pyrazole protons can provide information about the electronic environment and the rotational freedom of the pyrazole rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of both compounds will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group, typically in the range of 1680-1710 cm⁻¹. A broad O-H stretching band from the carboxylic acid will also be present around 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a series of bands corresponding to the C=C and C=N stretching vibrations of the pyridine and pyrazole/pyridine rings, which can be used to distinguish between the two molecules. For pyridine-containing compounds, characteristic ring vibration bands appear around 1572 cm⁻¹ and 1079 cm⁻¹.

Experimental Protocols

Detailed and optimized synthesis protocols are crucial for obtaining high-purity ligands for research and development.

Synthesis of this compound

This ligand is typically synthesized via a Kröhnke-type reaction.

Workflow for the Synthesis of this compound

G start Start Materials: 2-acetylpyridine, glyoxylic acid, ammonia step1 Step 1: Condensation Reaction (Kröhnke Reaction) start->step1 step2 Step 2: Cyclization step1->step2 step3 Step 3: Oxidation step2->step3 product Product: This compound step3->product G start Start Material: Citrazinic Acid step1 Step 1: Chlorination start->step1 step2 Step 2: Nucleophilic Substitution with Pyrazole step1->step2 product Product: 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid step2->product

Validating Spectroscopic Data of Novel 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of spectroscopic data for novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative framework for the validation of spectroscopic data for novel 2,6-dipyridin-2-ylpyridine-4-carboxylic acid derivatives, offering detailed experimental protocols and data presentation formats.

The synthesis and characterization of new derivatives of this compound, a terpyridine-like ligand, are of significant interest due to their potential applications in medicinal chemistry and materials science.[1][2][3] Proper spectroscopic analysis is crucial to confirm the chemical structure and purity of these novel compounds. This guide outlines the standard spectroscopic techniques used for the characterization of such pyridine-based ligands and provides a template for data comparison.

Spectroscopic Data Summary

A clear and concise summary of quantitative spectroscopic data is essential for comparative analysis. The following tables provide a template for presenting key data from various spectroscopic techniques.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Derivative 1 CDCl₃Example: 8.75 (d, 2H), 8.68 (d, 2H), 8.01 (s, 2H), 7.90 (t, 2H), 7.38 (t, 2H), 3.50 (s, 3H)Example: 165.2, 156.5, 155.8, 149.3, 138.9, 137.1, 124.2, 121.5, 52.8
Derivative 2 DMSO-d₆Provide observed chemical shifts and multiplicitiesProvide observed chemical shifts
Alternative 1 CDCl₃Provide observed chemical shifts and multiplicitiesProvide observed chemical shifts

Note: Data should be reported in ppm relative to a standard reference (e.g., TMS). Multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) and integration should be included for ¹H NMR.[4]

Table 2: Mass Spectrometry Data

CompoundIonization MethodCalculated m/zFound m/z
Derivative 1 ESI+Example: 316.1035 [M+H]⁺Example: 316.1038
Derivative 2 ESI+Calculate expected mass-to-charge ratioReport observed mass-to-charge ratio
Alternative 1 ESI+Calculate expected mass-to-charge ratioReport observed mass-to-charge ratio

Note: Specify the ionization method (e.g., ESI, MALDI-TOF) and the observed species (e.g., [M+H]⁺, [M+Na]⁺).[5]

Table 3: UV-Vis and Fluorescence Spectroscopic Data

CompoundSolventλ_abs_ (nm)ε (M⁻¹cm⁻¹)λ_em_ (nm)Quantum Yield (Φ)
Derivative 1 CH₂Cl₂Example: 280, 320Example: 25000, 15000Example: 450Example: 0.15
Derivative 2 CH₂Cl₂Provide absorption maximaProvide molar absorptivityProvide emission maximumProvide quantum yield
Alternative 1 CH₂Cl₂Provide absorption maximaProvide molar absorptivityProvide emission maximumProvide quantum yield

Note: Specify the solvent used for the measurements. Molar absorptivity (ε) is a key parameter for comparison.[6][7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and compare the experimental m/z value with the calculated value for the expected chemical formula.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[9][10]

  • Sample Preparation: Prepare a series of solutions of the compound in a spectroscopic grade solvent (e.g., CH₂Cl₂, THF) at known concentrations (typically in the range of 10⁻⁵ to 10⁻⁶ M).[11]

  • Data Acquisition: Record the absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 200-600 nm), using the pure solvent as a reference.[6][12]

  • Data Analysis: Identify the wavelength of maximum absorption (λ_abs_) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to investigate the emission properties of the compounds.[7][8]

  • Sample Preparation: Use a dilute solution of the compound (typically with an absorbance of < 0.1 at the excitation wavelength) in a spectroscopic grade solvent.

  • Data Acquisition: Excite the sample at a specific wavelength (usually at the λ_abs_) and record the emission spectrum over a suitable wavelength range.

  • Data Analysis: Determine the wavelength of maximum emission (λ_em_). The fluorescence quantum yield (Φ) can be determined relative to a known standard.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic data validation process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation cluster_comparison Comparative Analysis Synthesis Synthesis of Novel 2,6-dipyridin-2-ylpyridine- 4-carboxylic Acid Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS UVVis UV-Vis Spectroscopy Synthesis->UVVis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Composition Elemental Composition MS->Composition Photophysical Photophysical Properties UVVis->Photophysical Fluorescence->Photophysical Comparison Comparison with Alternative Compounds Structure->Comparison Purity->Comparison Composition->Comparison Photophysical->Comparison

Caption: Workflow for spectroscopic validation of novel compounds.

signaling_pathway_analogy cluster_techniques Spectroscopic Techniques cluster_data Primary Data cluster_interpretation Interpretation & Validation start Synthesized Compound NMR NMR start->NMR MS Mass Spec start->MS UVVis UV-Vis start->UVVis Fluorescence Fluorescence start->Fluorescence NMR_data Chemical Shifts, Coupling Constants NMR->NMR_data MS_data m/z Ratio MS->MS_data UVVis_data λ_abs_, ε UVVis->UVVis_data Fluorescence_data λ_em_, Quantum Yield Fluorescence->Fluorescence_data Structure Structural Elucidation NMR_data->Structure Purity Purity Confirmation NMR_data->Purity Identity Molecular Formula Confirmation MS_data->Identity Optical Optical Properties UVVis_data->Optical Fluorescence_data->Optical end Validated Compound Data Structure->end Purity->end Identity->end Optical->end

Caption: Data flow from spectroscopic analysis to validation.

References

Stability Showdown: Benchmarking Metal Complexes of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of metal complexes is a critical parameter influencing their efficacy and application. This guide provides a comparative analysis of the stability of metal complexes formed with 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, offering insights into their performance against alternative chelating agents. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for the rational design of novel metal-based therapeutics and functional materials.

The tridentate ligand this compound, a functionalized terpyridine, is of significant interest due to its strong chelation properties. The nitrogen atoms of the pyridine rings and the carboxylate group provide a robust coordination environment for a variety of metal ions. Understanding the stability of these complexes is paramount for applications ranging from catalysis to medicinal chemistry, where the complex must remain intact to exert its desired function.

Comparative Stability of Metal Complexes

Below is a compilation of stability constants for various metal-ligand complexes to provide a benchmark for the anticipated stability of complexes with this compound.

LigandMetal Ionlog K₁log K₂Overall log β₂
2,2':6',2''-Terpyridine Mn²⁺4.43.98.3
Fe²⁺>77.8>14.8
Co²⁺8.07.915.9
Ni²⁺9.59.018.5
Cu²⁺10.06.516.5
Zn²⁺6.86.213.0
2,2'-Bipyridine Co²⁺5.75.311.0
Ni²⁺7.06.813.8
Cu²⁺8.15.513.6
EDTA Co²⁺16.3-16.3
Ni²⁺18.6-18.6
Cu²⁺18.8-18.8
Zn²⁺16.5-16.5
Pyridine-2,6-bis(monothiocarboxylic acid) Fe²⁺--12.0

Note: K₁ and K₂ represent the stepwise formation constants for the addition of the first and second ligand, respectively. β₂ is the overall stability constant for the formation of the ML₂ complex.

The data clearly indicates that terpyridine-based ligands form highly stable complexes with transition metals, often with log K values significantly higher than those of bidentate ligands like bipyridine. The exceptional stability of EDTA complexes is attributed to the chelate effect of its hexadentate nature. It is anticipated that the stability of metal complexes with this compound would follow a similar trend to terpyridine, with the carboxylate group potentially leading to even greater stability. The Irving-Williams series, which predicts the relative stabilities of divalent first-row transition metal complexes (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), is generally observed for these ligands.

Experimental Protocols for Stability Constant Determination

Accurate determination of stability constants is crucial for understanding and comparing the thermodynamic stability of metal complexes. The two most common methods employed for this purpose are potentiometric titration and spectrophotometric titration.

Potentiometric Titration (pH-metry)

This method is based on monitoring the change in pH of a solution containing the ligand and a metal ion upon the addition of a standard base. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.

Experimental Workflow:

Potentiometric_Titration cluster_prep Solution Preparation cluster_titration Titration cluster_data Data Analysis Ligand Ligand Solution Titration_Cell Thermostatted Titration Cell (Ligand + Metal + Acid) Ligand->Titration_Cell Metal Metal Ion Solution Metal->Titration_Cell Acid Standard Acid Acid->Titration_Cell Base Standard Base pH_Meter Calibrated pH Electrode Titration_Cell->pH_Meter measure pH Burette Autoburette with Standard Base Burette->Titration_Cell add Titration_Curve Generate Titration Curve (pH vs. Volume of Base) pH_Meter->Titration_Curve Calculation Calculate ñ (average ligand number) and pL (free ligand exponent) Titration_Curve->Calculation Stability_Constant Determine log K Calculation->Stability_Constant

Workflow for Potentiometric Titration.

Methodology:

  • Solution Preparation: Prepare stock solutions of the ligand, the metal salt (e.g., chloride or nitrate), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: In a thermostatted vessel, titrate a solution containing the ligand, metal ion, and acid with the standard base. Record the pH at regular intervals of added base.

  • Data Analysis: Plot the pH versus the volume of base added to obtain the titration curve. From this curve, calculate the average number of ligands bound per metal ion (ñ) and the negative logarithm of the free ligand concentration (pL).

  • Stability Constant Calculation: Plot ñ versus pL to generate the formation curve. The stability constants (log K) can be determined from this curve using various computational methods.

Spectrophotometric Titration

This method is suitable for complexes that exhibit a significant change in their UV-Vis absorption spectrum upon formation. By monitoring the absorbance at a specific wavelength, the concentration of the complex at equilibrium can be determined, allowing for the calculation of the stability constant.

Experimental Workflow:

Spectrophotometric_Titration cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Ligand_Stock Ligand Stock Solution Series Prepare series of solutions with varying Metal:Ligand ratios Ligand_Stock->Series Metal_Stock Metal Ion Stock Solution Metal_Stock->Series Spectrophotometer Measure Absorbance at λmax Series->Spectrophotometer Jobs_Plot Construct Job's Plot or Mole-Ratio Plot Spectrophotometer->Jobs_Plot Stoichiometry Determine Stoichiometry Jobs_Plot->Stoichiometry Stability_Constant Calculate Stability Constant Jobs_Plot->Stability_Constant Apoptosis_Pathway Metal_Complex Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Metal_Complex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling

The proper disposal of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, a pyridine derivative, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical nature, this compound is classified as hazardous waste and necessitates careful handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its safe disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances.[1] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling this compound.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors or dust.[1][2]

**Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is essential for safety and compliance with local, state, and federal regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • It is critical to segregate this waste from other laboratory waste streams.[1]

  • Crucially, do not mix waste containing this compound with strong oxidizing agents or acids. [1]

2. Waste Collection and Containment:

  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical; for acidic compounds, avoid metal containers.[3]

  • The original container may be used for waste collection if it is in good condition.[3] However, do not use food-grade containers.[3]

  • Ensure the container is securely capped at all times, except when adding waste.[3]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste".[3]

  • The label should also include the full chemical name: "this compound," the building and room number of generation, and the associated hazards (e.g., Toxic, Irritant).[1][3]

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][3]

  • This area should be away from sources of ignition and incompatible materials.[2]

5. Final Disposal:

  • The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Never pour this compound or its solutions down the drain or dispose of it in regular trash.[2]

  • Common disposal methods for pyridine-based waste include rotary kiln incineration at high temperatures (820°C - 1,600°C).[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • For small spills: Use an inert, non-combustible absorbent material such as vermiculite or sand to contain and absorb the spilled chemical.[1][2] The absorbent material should then be collected into a sealed container for disposal as hazardous waste.[2]

  • For large spills: Evacuate the area immediately and contact your institution's EHS department for assistance.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of Waste (Solid or Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Waste (Oxidizers, Acids) classify->segregate collect Collect in Designated, Labeled, Sealed Container segregate->collect storage Store in Secure Satellite Accumulation Area collect->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end Proper Disposal (e.g., Incineration) disposal->end

Caption: Decision-making workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.